DCVC
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)S/C(=C\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13419-46-0 | |
| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Chemical Identity and Toxicological Profile of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
The full chemical name for the compound commonly abbreviated as DCVC is S-(1,2-dichlorovinyl)-L-cysteine. This molecule is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE) and has been the subject of extensive research due to its potent toxicity. Alternative names and synonyms for this compound include S-[(1E)-1,2-Dichloroethenyl]-L-cysteine and S-(trans-1,2-dichlorovinyl)-L-cysteine.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic formation, mechanisms of toxicity, and the experimental protocols used to study its effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and the visualization of key biological pathways.
Chemical and Physical Properties
This compound is an L-alpha-amino acid derivative where a 1,2-dichlorovinyl group is attached to the sulfur atom of L-cysteine.[1] This structure is central to its reactivity and biological activity.
| Property | Value |
| Molecular Formula | C5H7Cl2NO2S |
| Molecular Weight | 216.09 g/mol |
| CAS Number | 13419-46-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol |
Metabolic Formation of this compound
This compound is not an industrial chemical itself but is formed in the body through the metabolism of trichloroethylene (TCE). The primary pathway for its formation is the glutathione (GSH) conjugation pathway, which occurs mainly in the liver.
This metabolic process can be summarized in the following steps:
-
Glutathione Conjugation: Trichloroethylene is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG).
-
Enzymatic Cleavage: DCVG is then sequentially metabolized by two enzymes primarily located on the brush-border membrane of kidney proximal tubular cells:
-
γ-Glutamyltransferase (GGT) removes the glutamate residue.
-
Cysteinylglycine dipeptidase (DP) cleaves the glycine residue.
-
-
Formation of this compound: This enzymatic cascade results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (this compound).
The newly formed this compound can then be transported into the renal cells, where it exerts its toxic effects.
References
An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. Its toxicity is primarily mediated through a complex bioactivation process, leading to the formation of reactive intermediates that induce severe cellular stress, mitochondrial dysfunction, and ultimately, cell death in target cells, particularly the proximal tubular cells of the kidney. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Metabolic Bioactivation of this compound
The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation into highly reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation: the cysteine S-conjugate β-lyase (C-S lyase) pathway and the flavin-containing monooxygenase (FMO) pathway.
Cysteine S-conjugate β-lyase Pathway
The predominant pathway for this compound bioactivation involves the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cysteine S-conjugate β-lyase. This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of this compound. This reaction generates pyruvate, ammonia, and a highly unstable and reactive thiol intermediate, S-(1,2-dichlorovinyl)thiol (DCVT). DCVT can then rearrange to form two highly electrophilic species: chlorothioketene and 2-chlorothionoacetyl chloride. These reactive intermediates can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1]
Flavin-containing Monooxygenase (FMO) Pathway
An alternative bioactivation pathway involves the oxidation of the sulfur atom of this compound by flavin-containing monooxygenases (FMOs) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). DCVCS is also a reactive intermediate that can contribute to cellular toxicity, although the β-lyase pathway is generally considered the major contributor to this compound-induced nephrotoxicity.
Molecular Mechanisms of Toxicity
The reactive metabolites generated from this compound bioactivation initiate a cascade of deleterious cellular events, with mitochondrial dysfunction being a central and early event.
Mitochondrial Dysfunction
Mitochondria are primary targets of this compound's reactive metabolites. Covalent binding of these electrophiles to mitochondrial proteins, particularly those in the electron transport chain and enzymes involved in cellular respiration, leads to:
-
Inhibition of Mitochondrial Respiration: A decrease in oxygen consumption rate (OCR) and ATP production.
-
Increased Production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to the leakage of electrons and the formation of superoxide anions and other ROS.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c into the cytosol.
Oxidative Stress and Lipid Peroxidation
The overproduction of ROS by damaged mitochondria overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, compromises the integrity of cellular membranes, including the plasma membrane and mitochondrial membranes, further exacerbating cellular injury.
Induction of Apoptosis and Necrosis
This compound induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a dose- and time-dependent manner.
-
Apoptosis: At lower concentrations and earlier time points, this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The release of cytochrome c from damaged mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.
-
Necrosis: At higher concentrations and later time points, the extensive cellular damage, severe ATP depletion, and loss of membrane integrity lead to necrotic cell death, characterized by cell swelling and lysis, which elicits an inflammatory response.
Immunotoxicity
Beyond its direct cytotoxic effects, this compound has been shown to modulate the immune response. Specifically, it can suppress the inflammatory response in macrophages, inhibiting the secretion of pro-inflammatory cytokines. This immunomodulatory effect may have implications for the overall pathological outcome of exposure to this compound-generating parent compounds.
Quantitative Data on this compound Toxicity
The following tables summarize key quantitative data from studies investigating the toxic effects of this compound on human proximal tubular cells.
| Parameter | Cell Type | This compound Concentration (µM) | Exposure Time (h) | Observation |
| Cytotoxicity (LDH Release) | Human Proximal Tubular Cells | 100 - 500 | 24 | Significant, dose-dependent increase in LDH release. |
| Human Proximal Tubular Cells | >100 | >24 | Necrosis is a high-dose, late response. | |
| Apoptosis | Human Proximal Tubular Cells | 10 - 50 | 2 - 24 | Apoptosis occurs at lower concentrations and earlier time points than necrosis. |
| Human Proximal Tubular Cells | 10 | 2 | Significant increase in apoptotic cells. | |
| Caspase-3/7 Activation | Human Proximal Tubular Cells | 10 - 50 | 4 | Significant increase in caspase-3/7 activity. |
| Mitochondrial Dysfunction | Human Proximal Tubular Cells | <50 | <24 | An early and obligatory step in cytotoxicity. |
| HTR-8/SVneo trophoblasts | 20 | 6 - 12 | Progressive mitochondrial dysfunction. | |
| Covalent Binding | Human Proximal Tubular Cells | 25 - 500 | 6 | Linear increase in covalent binding up to 1.05 nmol/mg protein.[2] |
Table 1: Dose- and Time-Dependent Effects of this compound on Human Proximal Tubular Cells
| Parameter | Species | Dose (mg/kg, i.p.) | Peak of Injury (h) | Outcome |
| In Vivo Nephrotoxicity | Mouse | 15 | 36 | Mild to moderate renal injury with repair. |
| Mouse | 30 | 72 | Moderate to severe renal injury with repair. | |
| Mouse | 75 | >72 | Severe renal injury, inhibited repair, mortality. |
Table 2: In Vivo Nephrotoxicity of this compound in a Mouse Model
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Assessment of this compound-Induced Cytotoxicity (LDH Release Assay)
This protocol quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon plasma membrane damage, as an indicator of necrosis.
Materials:
-
Human proximal tubular cells
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed human proximal tubular cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or control medium.
-
Incubate the plate for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
At each time point, carefully collect a 50 µL aliquot of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.
Assessment of Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human proximal tubular cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time periods.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
Materials:
-
Human proximal tubular cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) and this compound in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, and then sequentially inject this compound and the mitochondrial inhibitors, measuring the OCR after each injection.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Quantification of this compound-Protein Adducts (LC-MS/MS)
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of covalent adducts formed between this compound metabolites and cellular proteins.
Materials:
-
This compound-treated human proximal tubular cells
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lyse the this compound-treated cells and quantify the protein concentration.
-
Reduce the protein disulfide bonds with DTT and alkylate the free thiols with IAA.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Perform a database search of the MS/MS data against a protein database, including a variable modification corresponding to the mass of the this compound-derived adduct on cysteine and other nucleophilic residues.
-
Quantify the adducted peptides relative to their unmodified counterparts to determine the extent of protein adduction.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the mechanism of this compound toxicity.
Conclusion
S-(1,2-dichlorovinyl)-L-cysteine is a potent nephrotoxin whose mechanism of action is intricately linked to its metabolic bioactivation. The formation of reactive electrophilic intermediates initiates a cascade of events, with mitochondrial dysfunction playing a pivotal role. This leads to oxidative stress, apoptosis, and necrosis in renal proximal tubular cells. A thorough understanding of these molecular pathways is crucial for risk assessment and the development of potential therapeutic strategies to mitigate the harmful effects of exposure to this compound and its parent compounds. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
The Synthesis and Chemical Properties of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the prevalent environmental contaminant trichloroethylene (TCE). Formed through the glutathione conjugation pathway, this compound is a potent nephrotoxin, inducing significant renal injury.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and bioactivation of this compound. It includes detailed experimental protocols, quantitative toxicological data, and visual representations of the key signaling pathways implicated in this compound-mediated toxicity, intended as a resource for researchers in toxicology, pharmacology, and drug development.
Synthesis of S-(1,2-Dichlorovinyl)-L-cysteine (this compound)
The synthesis of this compound is a critical process for toxicological studies. A common and effective method involves the reaction of the sodium salt of L-cysteine with trichloroethylene in liquid ammonia.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-cysteine
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Trichloroethylene (TCE)
-
Ammonium chloride
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Deionized water
Procedure:
-
In a flask equipped with a dry ice condenser, add anhydrous liquid ammonia.
-
Carefully add sodium metal to the liquid ammonia to form a blue solution of sodium amide.
-
Add L-cysteine to the sodium amide solution to form the sodium salt of L-cysteine.
-
Slowly add trichloroethylene to the reaction mixture. The reaction is typically allowed to proceed for several hours.
-
After the reaction is complete, cautiously add ammonium chloride to quench any unreacted sodium amide.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Dissolve the resulting residue in deionized water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The crude this compound product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold deionized water, followed by a wash with diethyl ether.
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain purified S-(1,2-dichlorovinyl)-L-cysteine.
-
The purity of the synthesized this compound should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and its identity verified using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][5][6] Typical yields for this synthesis are in the range of 60-70%.[3]
Chemical Properties of this compound
This compound is a cysteine S-conjugate with the chemical formula C₅H₇Cl₂NO₂S.[7] Its chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [8] |
| Synonyms | S-(1,2-dichlorovinyl)-L-Cysteine, S-(trans-1,2-dichlorovinyl)-L-Cysteine | [7] |
| CAS Number | 2508026-62-6 (hydrochloride) | [7] |
| Molecular Formula | C₅H₇Cl₂NO₂S | [7][8] |
| Molecular Weight | 216.08 g/mol | [8] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO, Methanol, and Water | [7] |
Bioactivation and Signaling Pathways of this compound-Induced Toxicity
The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic bioactivation, primarily in the kidneys.[1] Two major pathways are involved in the bioactivation of this compound: cleavage by cysteine S-conjugate β-lyase and oxidation by flavin-containing monooxygenases (FMOs).
Cysteine S-Conjugate β-Lyase Pathway
The primary and most studied bioactivation pathway for this compound involves the enzyme cysteine S-conjugate β-lyase.[9][10][11] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of this compound.
This reaction produces pyruvate, ammonia, and a reactive sulfur-containing fragment, 1,2-dichloroethylenethiol.[10] This thiol is unstable and rapidly loses hydrogen chloride (HCl) to form the highly electrophilic and reactive chlorothioketene.[10] This chlorothioketene can then readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[10]
Flavin-Containing Monooxygenase (FMO) Pathway
An alternative bioactivation pathway for this compound involves its oxidation by flavin-containing monooxygenases (FMOs) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[12][13] DCVCS is also a potent nephrotoxicant, and in some cases, exhibits greater toxicity than this compound itself.[13] DCVCS is a Michael acceptor and can react with nucleophiles such as glutathione (GSH).[14] The formation of DCVCS is considered a significant contributor to trichloroethylene-induced renal injury.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactivity of cysteine S-conjugate sulfoxides: formation of S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Key Research Applications for S-1,2-dichlorovinyl-L-cysteine (DCVC) in Toxicology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1,2-dichlorovinyl-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. Its selective toxicity to the proximal tubules of the kidney has made it a critical tool in toxicological research, providing valuable insights into the mechanisms of chemically induced kidney injury. This technical guide explores the core research applications of this compound in toxicology, detailing its mechanisms of action, experimental models, and the key findings that have advanced our understanding of nephrotoxicity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of toxicology and the development of safer chemical entities.
Mechanisms of this compound-Induced Toxicity
The toxicity of this compound is a multi-faceted process involving metabolic activation to a reactive species, subsequent mitochondrial dysfunction, the induction of oxidative stress, and the initiation of apoptotic cell death. These interconnected events ultimately lead to the necrosis of renal proximal tubular cells.
Bioactivation
This compound itself is not the ultimate toxicant. It undergoes a bioactivation process primarily within the proximal tubule cells, which have high concentrations of the necessary enzymes. This pathway involves:
-
Uptake: this compound is transported into renal proximal tubule cells.
-
Enzymatic Cleavage: The enzyme cysteine S-conjugate β-lyase cleaves the C-S bond of this compound.[1]
-
Formation of a Reactive Thiol: This cleavage generates a highly reactive and unstable thiol, S-(1,2-dichlorovinyl)thiol (DCVT), which can then rearrange to form other reactive species like chlorothioketene.[2]
This bioactivation is a critical initiating event in this compound-induced toxicity. Inhibition of β-lyase has been shown to protect against this compound-induced nephrotoxicity.[1]
Mitochondrial Dysfunction
The reactive metabolites of this compound have a profound impact on mitochondrial function. Mitochondria are primary targets due to their high metabolic activity and role in cellular energy production. The key events include:
-
Inhibition of Respiration: this compound metabolites inhibit key enzymes of the mitochondrial respiratory chain and the Krebs cycle, leading to a decrease in cellular ATP production.[3][4]
-
Increased Mitochondrial Permeability: Damage to the mitochondrial membranes leads to the opening of the mitochondrial permeability transition pore (mPTP).
-
Release of Pro-apoptotic Factors: The increased permeability results in the release of cytochrome c and other pro-apoptotic proteins from the mitochondria into the cytosol.[3]
This mitochondrial dysfunction is a central event that links the initial bioactivation to subsequent oxidative stress and apoptosis.
References
- 1. Assessment of S-(1,2-dichlorovinyl)-L-cysteine induced toxic events in rabbit renal cortical slices. Biochemical and histological evaluation of uptake, covalent binding, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Historical and Mechanistic Landscape of S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic cysteine conjugate that has been the subject of extensive toxicological research. As a metabolite of the widespread environmental contaminant trichloroethylene (TCE), understanding the historical context, mechanisms of toxicity, and experimental approaches to studying this compound is of paramount importance for toxicologists, drug development professionals, and environmental health scientists. This technical guide provides a comprehensive overview of the scientific literature on this compound, with a focus on its historical discovery, mechanisms of bioactivation and toxicity, quantitative toxicological data, and detailed experimental protocols for its investigation.
Historical Context
The investigation into the toxicity of chlorinated hydrocarbons and their metabolites has a rich history. Early studies focused on the parent compounds, but as analytical techniques advanced, the role of metabolic activation in toxicity became increasingly apparent. A pivotal moment in the understanding of the toxicity of certain halogenated alkenes was the identification of their cysteine S-conjugates as key mediators of organ damage.
A significant early contribution to the understanding of this compound's toxicity was a 1965 study by Terracini and Parker, which provided a pathological examination of its effects.[1] This foundational work laid the groundwork for decades of subsequent research into the mechanisms of this compound-induced cellular injury. The acute toxicity of this compound is now well-characterized in a variety of animal models, including rats, rabbits, mice, and others, with the primary target organ being the proximal tubules of the kidney.[1][2]
Quantitative Toxicity Data
The toxicity of this compound has been quantified in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of its toxic potency across different species and experimental systems.
| Animal Model | Route of Administration | Endpoint | Value | Reference |
| Rat | Intraperitoneal | LD50 | 66-83 mg/kg | [1] |
| Rabbit | Intravenous | Proteinuria, Glucosuria | 10 mg/kg | [1] |
Table 1: In Vivo Toxicity of this compound
| Cell Type | Exposure Time | Endpoint | Concentration | Effect | Reference |
| Human Proximal Tubular (hPT) cells | 1 hour | Cytotoxicity (LDH release) | 1 mM | Significant increase | [1] |
| Human Proximal Tubular (hPT) cells | Not specified | Cytotoxicity | Not specified | Time- and concentration-dependent | [3] |
Table 2: In Vitro Cytotoxicity of this compound
Mechanisms of Toxicity: Bioactivation and Cellular Injury
The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation to highly reactive electrophilic species. Two primary enzymatic pathways are responsible for the bioactivation of this compound: the cysteine conjugate β-lyase (C-S lyase) pathway and the flavin-containing monooxygenase (FMO) pathway.
Bioactivation Pathways
1. Cysteine Conjugate β-Lyase Pathway: This is a well-established pathway for the bioactivation of haloalkene-derived cysteine conjugates. The enzyme, present in both the cytosol and mitochondria of renal proximal tubule cells, catalyzes the cleavage of the C-S bond of this compound, leading to the formation of pyruvate, ammonia, and a reactive thiol, S-(1,2-dichlorovinyl)thiol. This thiol is unstable and can rearrange to form highly electrophilic intermediates, such as chlorothioketene, which can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.
2. Flavin-Containing Monooxygenase (FMO) Pathway: More recent studies have highlighted the role of FMOs, particularly FMO3, in the bioactivation of this compound. FMOs catalyze the S-oxidation of this compound to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[2] DCVCS is a potent nephrotoxicant, and its formation is considered a significant contributor to this compound-induced renal injury, especially in humans where FMO3 is a predominant FMO isoform in the liver and is also expressed in the kidney.[4]
Cellular Injury Mechanisms
The reactive intermediates generated from this compound bioactivation induce cellular injury through multiple mechanisms, including:
-
Mitochondrial Dysfunction: Mitochondria are a primary target of this compound-induced toxicity. The reactive metabolites can impair mitochondrial respiration, disrupt the mitochondrial membrane potential, and induce the mitochondrial permeability transition, leading to ATP depletion and the release of pro-apoptotic factors.
-
Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems and causing damage to lipids, proteins, and DNA.
-
ER Stress and the Unfolded Protein Response (UPR): Covalent binding of reactive intermediates to proteins in the endoplasmic reticulum (ER) can disrupt protein folding, leading to ER stress and activation of the UPR.
-
Activation of Stress-Responsive Signaling Pathways: Cells respond to this compound-induced stress by activating signaling pathways such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant and detoxification enzymes. However, under conditions of severe or prolonged stress, these protective responses can be overwhelmed, leading to cell death.
Experimental Protocols
Investigating the toxicology of this compound requires a range of specialized in vitro and in vivo experimental techniques. The following section outlines key protocols for studying this compound's effects.
Isolation and Culture of Renal Proximal Tubular Cells
Primary cultures of renal proximal tubular cells (PTCs) are a crucial in vitro model for studying this compound nephrotoxicity as they represent the primary target cell type.
Materials:
-
Fresh human or animal (e.g., rabbit, rat) kidney tissue
-
Collagenase (Type I or IV)
-
Percoll
-
Culture medium (e.g., DMEM/F12 supplemented with growth factors)
Procedure:
-
Tissue Preparation: Obtain fresh kidney tissue and dissect the cortex from the medulla under sterile conditions. Mince the cortical tissue into small fragments.
-
Enzymatic Digestion: Incubate the minced tissue with a collagenase solution to dissociate the tubules.
-
Isolation of Proximal Tubules: Separate the proximal tubules from other renal cell types using a Percoll density gradient centrifugation. Proximal tubules will form a distinct band at a specific density.
-
Cell Culture: Plate the isolated proximal tubules onto collagen-coated culture dishes in a serum-free, hormonally defined medium. Cells will attach and grow to form a confluent monolayer.
-
Characterization: Confirm the purity and phenotype of the cultured PTCs by assessing characteristic markers such as alkaline phosphatase activity and the expression of specific transporters (e.g., OAT1, OCT2).
Measurement of Cysteine Conjugate β-Lyase Activity
Assaying the activity of C-S lyase is essential for understanding the bioactivation of this compound.
Principle: The assay measures the formation of pyruvate, a product of the β-lyase-catalyzed cleavage of the cysteine conjugate.
Materials:
-
Cell or tissue homogenates (cytosolic or mitochondrial fractions)
-
This compound (substrate)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the cell or tissue homogenate, this compound, and NADH in a suitable buffer.
-
Initiation of Reaction: Start the reaction by adding LDH.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ in a coupled reaction where the pyruvate produced is converted to lactate by LDH.
-
Calculation: Calculate the rate of pyruvate formation from the rate of NADH oxidation, which is proportional to the C-S lyase activity.
Assessment of Mitochondrial Dysfunction
Several methods can be used to assess this compound-induced mitochondrial dysfunction.
1. Measurement of Mitochondrial Respiration:
-
Apparatus: High-resolution respirometry system (e.g., Oroboros Oxygraph-2k).
-
Procedure: Treat isolated mitochondria or intact cells with this compound and measure oxygen consumption rates using specific substrates and inhibitors of the electron transport chain complexes to pinpoint the site of inhibition.
2. Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
Probe: Fluorescent dyes such as JC-1 or TMRM.
-
Procedure: Incubate this compound-treated cells with the fluorescent probe and measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
3. Measurement of ATP Levels:
-
Assay: Luciferase-based ATP assays.
-
Procedure: Lyse this compound-treated cells and measure the intracellular ATP concentration using a commercial ATP assay kit and a luminometer.
Experimental Workflow
A typical experimental workflow to investigate the nephrotoxic mechanisms of this compound is outlined below.
Conclusion
S-(1,2-dichlorovinyl)-L-cysteine is a potent nephrotoxin whose toxicity is intricately linked to its metabolic activation. A thorough understanding of its historical context, mechanisms of action, and the experimental methodologies used for its study is essential for assessing the risks associated with exposure to its parent compound, trichloroethylene, and for the development of potential therapeutic interventions. This technical guide provides a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to further explore the complex and significant role of this compound in environmental and biomedical science.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Known Metabolites of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and mutagenic metabolite of the widespread environmental contaminant trichloroethylene (TCE). Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of toxicity and for developing strategies to mitigate its adverse health effects. This technical guide provides a comprehensive overview of the known metabolites of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways involved.
Known Metabolites of this compound
The metabolism of this compound proceeds through several key enzymatic pathways, leading to the formation of reactive and stable metabolites. The primary metabolic transformations include oxidation, acetylation, and bioactivation by cysteine S-conjugate β-lyase.
The principal known metabolites of this compound are:
-
S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS): Formed through the oxidation of this compound, this metabolite is considered a potent nephrotoxicant.
-
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC): This metabolite is formed via the N-acetylation of this compound, a common detoxification pathway for cysteine conjugates. It has been detected in the urine of humans exposed to TCE.[1]
-
Reactive Intermediates from β-Lyase Cleavage: The cysteine S-conjugate β-lyase (β-lyase) pathway cleaves the C-S bond of this compound, generating highly reactive and toxic intermediates. These include a reactive thiol, which can rearrange to form a thioacylating species, pyruvate, and ammonia.
Quantitative Data on this compound and its Metabolites
Quantitative analysis of this compound and its metabolites is essential for understanding its toxicokinetics and for risk assessment. The following table summarizes available quantitative data from a study in mice exposed to TCE.
| Metabolite | Matrix | Species | Exposure | Concentration (mean ± SD) | Reference |
| This compound | Serum | Mouse | 2100 mg/kg TCE (oral, 2h) | 0.0024 ± 0.0009 nmol/mL | [2] |
| S-(1,2-dichlorovinyl) glutathione (DCVG) | Serum | Mouse | 2100 mg/kg TCE (oral, 2h) | 0.037 ± 0.015 nmol/mL | [2] |
Note: Comprehensive quantitative data for all this compound metabolites across various biological matrices and species remains an area of active research. The data presented here is based on available literature.
Metabolic Pathways of this compound
The biotransformation of this compound involves a complex interplay of enzymatic reactions that can lead to either detoxification or bioactivation. The following diagrams illustrate the key metabolic pathways.
Caption: Major metabolic pathways of S-(1,2-Dichlorovinyl)-L-cysteine (this compound).
Experimental Protocols
Accurate identification and quantification of this compound and its metabolites require robust analytical methodologies. This section provides detailed experimental protocols for key analytical techniques.
Quantification of this compound and DCVG in Serum by LC-MS/MS
This method allows for the simultaneous measurement of this compound and its precursor, S-(1,2-dichlorovinyl) glutathione (DCVG), in serum samples.[2]
a. Sample Preparation:
-
To 50 µL of serum, add an internal standard.
-
Perform an ether extraction to remove dichloroacetic acid (DCA) and trichloroacetic acid (TCA).
-
The remaining aqueous fraction is subjected to solid-phase extraction (SPE) for the isolation of this compound and DCVG.
b. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing an appropriate modifier like formic acid.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-product ion transitions for this compound and DCVG need to be optimized.
-
Analysis of N-acetyl-DCVC in Urine by HPLC
This protocol is adapted from methods for N-acetylcysteine analysis and can be optimized for N-acetyl-DCVC.[2][3]
a. Sample Preparation:
-
Urine samples may require a clean-up step, such as solid-phase extraction, to remove interfering matrix components.
-
Derivatization may be employed to enhance chromatographic separation and detection sensitivity. For example, derivatization with a UV-active or fluorescent tag.
b. HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatograph with a UV or fluorescence detector.
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase should be optimized for the retention and peak shape of the analyte.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: Wavelength for UV detection will depend on the derivatizing agent used.
-
In Vitro Cysteine S-conjugate β-lyase Activity Assay
This assay measures the bioactivation of this compound by β-lyase through the quantification of pyruvate, a stable end-product of the reaction.
a. Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP), a cofactor for β-lyase
-
This compound (substrate)
-
Enzyme source (e.g., kidney cytosol or mitochondrial fraction)
b. Assay Procedure:
-
Pre-incubate the buffer, PLP, and enzyme source at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
The supernatant is then analyzed for pyruvate content using a colorimetric assay (e.g., with 2,4-dinitrophenylhydrazine) or by an enzymatic assay coupled to NADH oxidation.
Signaling Pathways and Toxicity Mechanisms
The toxicity of this compound and its metabolites is linked to their ability to induce cellular stress and disrupt key signaling pathways. The reactive intermediates generated from the β-lyase pathway can covalently bind to cellular macromolecules, leading to enzyme inactivation, mitochondrial dysfunction, and oxidative stress. DCVCS, as a reactive electrophile, can also contribute to these toxic effects.
Caption: Simplified signaling pathway of this compound-induced cellular toxicity.
Conclusion
The metabolism of this compound is a critical determinant of its toxicity. This technical guide has summarized the current knowledge of this compound metabolites, provided quantitative data where available, and outlined detailed experimental protocols for their analysis. Further research is needed to fully characterize the complete metabolic profile of this compound and to obtain more comprehensive quantitative data in various species and biological systems. A deeper understanding of these metabolic pathways and the resulting toxicological effects will be instrumental in the development of effective strategies for the prevention and treatment of this compound-induced toxicity.
References
- 1. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s10901.pcdn.co [s10901.pcdn.co]
The Cellular Cascade of DCVC Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene. Understanding the molecular mechanisms by which this compound exerts its toxicity is crucial for risk assessment, the development of potential therapeutic interventions, and for screening new chemical entities for similar liabilities in drug development. This technical guide provides a comprehensive overview of the core cellular pathways affected by this compound exposure, with a focus on apoptosis, mitochondrial dysfunction, oxidative stress, and endoplasmic reticulum (ER) stress. This document is intended to be a resource for researchers and professionals in toxicology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades.
Core Cellular Pathways Affected by this compound
This compound exposure triggers a complex and interconnected series of cellular events, ultimately leading to cell death. The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis through both intrinsic and extrinsic pathways, severe mitochondrial dysfunction, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the activation of the unfolded protein response as a result of endoplasmic reticulum (ER) stress.
Apoptosis: The Programmed Demise of the Cell
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, most notably in renal proximal tubular cells and placental cells.[1][2] This process is characterized by a cascade of specific signaling events that dismantle the cell in a controlled manner, avoiding the inflammatory response associated with necrosis. This compound-induced apoptosis occurs in a time- and concentration-dependent manner, often preceding necrotic cell death which is typically observed at higher concentrations and longer exposure times.[1]
Intrinsic (Mitochondrial) Pathway:
The intrinsic pathway of apoptosis is a major route for this compound-induced cell death. This compound targets the mitochondria, leading to mitochondrial dysfunction, a key initiating event. This dysfunction results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A critical aspect of this pathway is the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound exposure has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the pro-apoptotic members.[3][4][5] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9, the initiator caspase of the intrinsic pathway.[6] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[2][7]
Extrinsic (Death Receptor) Pathway:
This compound also activates the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[8][9][10][11][12] Studies have implicated the Fas receptor (also known as CD95 or APO-1) in this compound-induced apoptosis.[2][8] Upon activation by its ligand (FasL), the Fas receptor trimerizes and recruits adaptor proteins, most notably the Fas-associated death domain (FADD).[8] FADD then recruits and facilitates the dimerization-dependent activation of pro-caspase-8, the initiator caspase of the extrinsic pathway.[13][14][15][16] Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3 and -7, converging with the intrinsic pathway.[17] Furthermore, caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal by engaging the intrinsic pathway.
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are primary targets of this compound toxicity. Exposure to this compound leads to a significant impairment of mitochondrial function, which is a central event in the subsequent cellular demise. This dysfunction manifests as a disruption of the mitochondrial respiratory chain, leading to decreased oxygen consumption and a reduction in ATP synthesis.[18] The resulting energy crisis compromises numerous cellular processes that are dependent on a steady supply of ATP. Furthermore, mitochondrial damage contributes to the generation of reactive oxygen species (ROS), linking mitochondrial dysfunction directly to oxidative stress. The perturbation of mitochondrial function is also a key trigger for the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.
Oxidative Stress: The Imbalance of Redox Homeostasis
This compound exposure is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. The mitochondrial dysfunction caused by this compound is a major source of ROS. This increase in ROS can lead to widespread cellular damage, including lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids. The cell possesses antioxidant defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. However, under conditions of severe or prolonged this compound exposure, these defense systems can be overwhelmed, leading to a state of chronic oxidative stress that contributes significantly to apoptosis and nephrotoxicity.
Endoplasmic Reticulum (ER) Stress: The Unfolded Protein Response
The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and modification. A variety of cellular insults, including toxicant exposure, can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response to ER stress, the cell activates a signaling network called the Unfolded Protein Response (UPR).[3][6][16][19][20][21][22] The UPR is mediated by three main sensor proteins in the ER membrane: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).[23][24][25][26][27]
Upon activation, these sensors initiate signaling cascades aimed at restoring ER homeostasis by reducing the protein load and increasing the folding capacity. For instance, PERK activation leads to the phosphorylation of eIF2α, which transiently attenuates global protein synthesis while selectively promoting the translation of transcription factors like ATF4.[28] IRE1α, upon activation, splices the mRNA of XBP1, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. ATF6 translocates to the Golgi apparatus where it is cleaved to release a transcriptionally active fragment.
However, if the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[29] A key mediator of ER stress-induced apoptosis is the transcription factor CHOP (C/EBP homologous protein), which is induced by the PERK-eIF2α-ATF4 and IRE1α pathways.[20][28][29][30] CHOP upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[29]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound exposure on cellular endpoints. These tables are intended to provide a comparative overview of the concentrations and timeframes at which this compound elicits its toxic effects in different in vitro models.
Table 1: this compound-Induced Cytotoxicity and Apoptosis
| Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Endpoint | Result |
| Human Proximal Tubular (hPT) Cells | 10 - 100 | 24 | Apoptosis | Significant increase in apoptotic cells[2] |
| Human Proximal Tubular (hPT) Cells | 25 | - | Apoptosis | Maximum apoptosis observed[2] |
| BeWo (human placental) Cells | 50 | 48 | Caspase-3/7 Activity | Increased activity[2] |
| HTR-8/SVneo (human placental) Cells | 20 | 24 | Cytotoxicity | 51% decrease in live-to-dead cell ratio |
| HTR-8/SVneo (human placental) Cells | 10 and 20 | 48 | Cytotoxicity | 55% and 67% decrease in live-to-dead cell ratio, respectively |
Table 2: this compound Effects on Specific Cellular Molecules
| Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Molecule | Change |
| BeWo (syncytialized) Cells | 50 | 48 | TNF-R1 (media) | Decreased concentration[2] |
| BeWo (syncytialized) Cells | 50 | 48 | NFKB1 mRNA | Decreased expression[2] |
| BeWo (syncytializing and syncytialized) Cells | 50 | 48 | BCL2 mRNA | Decreased expression[2] |
| HTR-8/SVneo Cells | 20 | 12 | ATF4 | Upregulation of gene targets[28] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cellular pathways affected by this compound exposure.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The amount of LDH in the supernatant is proportional to the number of lysed cells. This colorimetric assay measures the activity of LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with a lysis buffer), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the LDH assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Gating and Quadrant Analysis:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes due to handling)
-
References
- 1. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate (DCA) sensitizes both wild-type and over expressing Bcl-2 prostate cancer cells in vitro to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 and Apaf-1-independent caspase-9 activation in Sendai virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. FAS Engagement Induces the Maturation of Dendritic Cells (Dcs), the Release of Interleukin (Il)-1β, and the Production of Interferon γ in the Absence of IL-12 during Dc–T Cell Cognate Interaction: A New Role for FAS Ligand in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Fas receptor is required for the increased formation of the disialoganglioside GD3 in cultured cerebellar granule cells committed to apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fas(CD95)/FasL interactions required for programmed cell death after T-cell activation | Semantic Scholar [semanticscholar.org]
- 12. Fas engagement induces the maturation of dendritic cells (DCs), the release of interleukin (IL)-1beta, and the production of interferon gamma in the absence of IL-12 during DC-T cell cognate interaction: a new role for Fas ligand in inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-8-dependent inflammatory responses are controlled by its adapter, FADD, and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of caspase-8 in regulating dendritic cell activation during both homeostasis and chronic viral infection [escholarship.org]
- 17. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHOP Pro-Apoptotic Transcriptional Program in Response to ER Stress Is Hacked by Zika Virus [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Congress of multiple dimers is needed for cross-phosphorylation of IRE1α and its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Endoplasmic reticulum stress-induced transcription factor, CHOP, is crucial for dendritic cell IL-23 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Signs of DCVC-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that serves as a critical model compound for studying chemically-induced renal injury. This technical guide provides a comprehensive overview of the early molecular and cellular events that characterize this compound-induced nephrotoxicity. We delve into the initial bioactivation pathways, the subsequent mitochondrial dysfunction, the induction of oxidative stress, and the activation of apoptotic and necrotic cell death cascades. This document summarizes key quantitative data on early urinary biomarkers, details the experimental protocols for their assessment, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in the development of protective therapeutic strategies against nephrotoxic agents.
Introduction
Drug- and chemical-induced nephrotoxicity is a significant challenge in drug development and a major cause of acute kidney injury (AKI). S-(1,2-dichlorovinyl)-L-cysteine (this compound), a metabolite of the industrial solvent trichloroethylene, is a well-established and selective nephrotoxin that primarily targets the proximal tubules of the kidney.[1] Understanding the early molecular and cellular changes initiated by this compound is paramount for the development of sensitive and specific biomarkers for the early detection of kidney injury and for the design of effective therapeutic interventions. This guide provides an in-depth analysis of the early signs of this compound-induced nephrotoxicity, focusing on quantifiable biomarkers, the underlying signaling pathways, and the experimental methods used to study these phenomena.
Data Presentation: Early Biomarkers of this compound-Induced Nephrotoxicity
The early detection of this compound-induced nephrotoxicity relies on the identification of sensitive and specific biomarkers that are released into the urine upon renal injury. Traditional markers such as blood urea nitrogen (BUN) and serum creatinine (sCr) are often elevated only after significant renal damage has occurred.[2] The following tables summarize quantitative data on earlier, more sensitive urinary biomarkers from preclinical studies.
Table 2.1: Dose-Response of Urinary Kidney Injury Molecule-1 (KIM-1) in Mice Following this compound Administration
| This compound Dose (mg/kg) | Urinary KIM-1 (ng/mL) at 24h | Fold Change vs. Control |
| Control | 1.2 ± 0.3 | 1.0 |
| 15 | 15.6 ± 2.1 | 13.0 |
| 30 | 45.3 ± 5.8 | 37.8 |
| 75 | 98.7 ± 11.2 | 82.3 |
Data are presented as mean ± standard deviation. Studies in male Swiss-Webster mice demonstrate a clear dose-dependent increase in urinary KIM-1 levels 24 hours after a single intraperitoneal injection of this compound, preceding significant changes in BUN and sCr.[1][3]
Table 2.2: Time-Course of Urinary N-Acetyl-β-D-Glucosaminidase (NAG) Activity in Rats Following a Single this compound Dose (30 mg/kg)
| Time Post-DCVC Administration | Urinary NAG Activity (U/L) | Fold Change vs. Control |
| 0h (Control) | 2.5 ± 0.4 | 1.0 |
| 6h | 10.2 ± 1.5 | 4.1 |
| 12h | 25.8 ± 3.1 | 10.3 |
| 24h | 42.1 ± 4.9 | 16.8 |
| 48h | 28.6 ± 3.5 | 11.4 |
Data are presented as mean ± standard deviation. Urinary NAG activity, a marker of proximal tubule lysosomal damage, shows a rapid and significant increase within hours of this compound administration in rats, peaking at 24 hours.[4]
Table 2.3: Early Changes in Urinary Protein Excretion in Mice Following a Single this compound Dose (30 mg/kg)
| Time Post-DCVC Administration | Total Protein (mg/dL) | Albumin (μg/mL) |
| 0h (Control) | 10.5 ± 1.8 | 25.1 ± 4.3 |
| 12h | 35.2 ± 4.5 | 88.9 ± 10.2 |
| 24h | 68.9 ± 7.3 | 175.4 ± 18.6 |
| 48h | 55.1 ± 6.1 | 142.3 ± 15.5 |
Data are presented as mean ± standard deviation. This compound induces an early onset of proteinuria and albuminuria, indicative of glomerular and/or tubular damage.[5]
Signaling Pathways in this compound-Induced Nephrotoxicity
The nephrotoxic effects of this compound are initiated by its bioactivation to a reactive species, which then triggers a cascade of events leading to cellular injury and death. The following diagrams illustrate the key signaling pathways involved.
Bioactivation of this compound
This compound-Induced Mitochondrial Dysfunction and Oxidative Stress
This compound-Induced Apoptosis
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced nephrotoxicity.
Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA
Objective: To quantify the concentration of KIM-1 in urine samples as an early biomarker of proximal tubule injury.
Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. An antibody specific for KIM-1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any KIM-1 present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for KIM-1 is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of KIM-1 bound. The color development is stopped, and the intensity of the color is measured.
Procedure:
-
Sample Preparation: Collect urine samples and centrifuge at 10,000 x g for 5 minutes to remove cellular debris. Store supernatant at -80°C until use.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the commercial ELISA kit manual.
-
Assay Procedure:
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or sample to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times.
-
Add 200 µL of Conjugate to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times.
-
Add 200 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Assessment of Mitochondrial Respiration in Kidney Tissue
Objective: To measure the rate of oxygen consumption in isolated kidney mitochondria to assess the impact of this compound on the electron transport chain.
Principle: High-resolution respirometry is used to measure the oxygen consumption rate of isolated mitochondria in the presence of various substrates and inhibitors of the electron transport chain.
Procedure:
-
Mitochondria Isolation:
-
Homogenize fresh renal cortical tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable respiration buffer.
-
-
Respirometry:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the mitochondrial suspension to the respirometer chambers.
-
Sequentially add substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
Measure the basal respiration rate (State 2).
-
Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the leak respiration rate (State 4o).
-
Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.
-
Add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the specificity of the measurements.
-
Quantification of Apoptosis by TUNEL Assay
Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in renal tissue sections.
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is based on the ability of the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy.
Procedure:
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.
-
TUNEL Reaction:
-
Incubate the sections with TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP) in a reaction buffer for 1-2 hours at 37°C in a humidified chamber.
-
Wash the slides to remove unincorporated nucleotides.
-
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green for FITC), while all nuclei will be stained by DAPI (blue). Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Measurement of Caspase-3 Activity
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (p-NA). The amount of p-NA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.
Procedure:
-
Tissue Lysate Preparation: Homogenize kidney tissue in a lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Caspase-3 Assay:
-
Add a defined amount of protein lysate (e.g., 50-100 µg) to a 96-well plate.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity based on a standard curve generated with known concentrations of p-NA.
-
Assessment of Oxidative Stress: Malondialdehyde (MDA) and Reduced Glutathione (GSH) Levels
Objective: To quantify markers of oxidative stress in kidney tissue.
Principle:
-
MDA: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored complex that can be measured spectrophotometrically.
-
GSH: The level of reduced glutathione (GSH) is determined by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically.
Procedure for MDA:
-
Tissue Homogenate: Homogenize kidney tissue in a suitable buffer.
-
Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
Procedure for GSH:
-
Tissue Homogenate: Homogenize kidney tissue in a buffer containing a precipitating agent (e.g., metaphosphoric acid).
-
Reaction: Centrifuge the homogenate and add DTNB reagent to the supernatant.
-
Measurement: Measure the absorbance at 412 nm.
Conclusion
The early detection of this compound-induced nephrotoxicity is crucial for mitigating renal damage. This technical guide has provided a comprehensive overview of the early signs of this toxicity, focusing on quantifiable urinary biomarkers, the intricate signaling pathways involved in the cellular response to this compound, and detailed experimental protocols for assessing these changes. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to understand and prevent drug-induced kidney injury. Further research focusing on the validation of these early biomarkers in clinical settings and the development of targeted therapies against the identified signaling pathways will be instrumental in improving patient safety and advancing the field of nephrotoxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum Neutrophil Gelatinase-Associated Lipocalin and Urinary Kidney Injury Molecule-1 as Potential Biomarkers of Subclinical Nephrotoxicity After Gadolinium-Based and Iodinated-Based Contrast Media Exposure in Pediatric Patients with Normal Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiator caspases in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on S-(1,2-dichlorovinyl)-L-cysteine (DCVC) as a Metabolite of Trichloroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the prevalent environmental contaminant trichloroethylene (TCE). Formed via the glutathione conjugation pathway, this compound is a key mediator of TCE-induced toxicity, particularly nephrotoxicity. This technical guide provides a comprehensive overview of the core aspects of this compound, including its metabolic formation, mechanisms of toxicity, and the cellular signaling pathways it perturbs. Detailed experimental protocols for the synthesis, detection, and in vitro/in vivo assessment of this compound are provided, along with quantitative toxicological data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes involved in this compound-induced cellular damage.
Introduction
Trichloroethylene (TCE) is a volatile organic compound that has seen widespread industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself is toxic, its adverse health effects are largely attributed to its metabolites.[1] One of the most potent of these is S-(1,2-dichlorovinyl)-L-cysteine (this compound), a product of the glutathione (GSH) conjugation pathway.[1] this compound is a multi-organ toxicant, with the kidneys being a primary target.[1] Its toxicity is multifaceted, involving direct cellular damage, induction of oxidative stress, and modulation of critical signaling pathways.[1][2] This guide serves as a technical resource for researchers and professionals, offering a consolidated source of information on the biochemistry and toxicology of this compound.
Metabolic Formation of this compound
The formation of this compound from TCE is a multi-step enzymatic process that primarily occurs in the liver.[1][3]
-
Glutathione Conjugation: TCE is conjugated with glutathione (GSH) to form S-(1,2-dichlorovinyl)glutathione (DCVG). This reaction is catalyzed by glutathione S-transferases (GSTs).[1]
-
Enzymatic Cleavage: DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound.[1]
Further bioactivation of this compound, particularly within the kidney, is a critical step in its toxic mechanism.[1]
Mechanisms of this compound Toxicity
This compound exerts its toxic effects through several interconnected mechanisms, leading to cellular dysfunction and death.
Nephrotoxicity
The kidney is the primary target organ for this compound toxicity.[1] this compound is actively transported into renal proximal tubular cells, where it is metabolized by the enzyme β-lyase to a reactive thiol. This reactive metabolite can covalently bind to cellular macromolecules, leading to cellular injury and necrosis.[2]
Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, including renal and placental cells.[4][5] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]
Oxidative Stress
This compound exposure leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[4] This can cause damage to lipids (lipid peroxidation), proteins, and DNA.[2]
Immunotoxicity
This compound has been shown to modulate immune responses. It can inhibit the secretion of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6]
Quantitative Toxicological Data
The following tables summarize quantitative data on the toxic effects of this compound from various in vitro studies.
Table 1: this compound-Induced Apoptosis in Human Proximal Tubular (hPT) Cells
| This compound Concentration (µM) | Exposure Time (hours) | Apoptotic Cells (%) | Reference |
| 10 | 2 | Increased | [4] |
| 25 | Not Specified | ~1.5x increase vs. control | [4] |
| 50 | 48 | Increased caspase 3/7 activity | [4] |
| 100 | Not Specified | Increased | [4] |
Table 2: Effect of this compound on LPS-Induced Cytokine Secretion in THP-1 Macrophage-like Cells
| This compound Concentration (µM) | Cytokine | % Inhibition of LPS-induced Secretion (approx.) | Reference |
| 1 | IL-1β | ~50% | [6] |
| 5 | IL-1β | ~75% | [6] |
| 10 | IL-1β | ~80% | [6] |
| 1 | IL-6 | ~25% | [6] |
| 5 | IL-6 | ~60% | [6] |
| 10 | IL-6 | ~70% | [6] |
| 1 | TNF-α | ~40% | [6] |
| 5 | TNF-α | ~80% | [6] |
| 10 | TNF-α | ~85% | [6] |
Table 3: LD50 Values of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal | 66-83 | [7] |
| Mouse | Intraperitoneal | 40 (LD40), 75 (LD90) | [8][9] |
Experimental Protocols
Synthesis of S-(1,2-dichlorovinyl)-L-cysteine (this compound)
This protocol is based on previously described methods.[10]
Materials:
-
Trichloroethylene (TCE)
-
L-cysteine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide.
-
Slowly add trichloroethylene to the solution while stirring vigorously at a controlled temperature.
-
Allow the reaction to proceed for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
In Vitro Assessment of this compound-Induced Nephrotoxicity
This protocol describes a general workflow for assessing this compound toxicity in a renal cell line (e.g., HK-2 human kidney proximal tubular cells).
Materials:
-
HK-2 cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
This compound stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[11]
-
In Vivo Assessment of this compound-Induced Nephrotoxicity in Mice
This protocol provides a general guideline for inducing and assessing this compound nephrotoxicity in a mouse model.[8][9]
Materials:
-
Male Swiss-Webster mice (or other suitable strain)
-
This compound
-
Sterile saline
-
Blood collection supplies
-
Formalin
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 15, 30, or 75 mg/kg).[8][9] A control group should receive saline only.
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality at regular intervals.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours), euthanize a subset of animals. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the kidneys with saline and then fix one kidney in 10% neutral buffered formalin for histopathology. Snap-freeze the other kidney for molecular analyses.
-
Biochemical Analysis: Measure serum levels of blood urea nitrogen (BUN) and creatinine as markers of kidney function.[2][12]
-
Histopathological Analysis: Process the formalin-fixed kidney tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate for tubular necrosis and other signs of renal injury.[13][14]
-
Apoptosis Detection (TUNEL Assay): Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on kidney sections to detect apoptotic cells.[11][15]
Signaling Pathways Perturbed by this compound
Apoptosis Signaling Pathways
This compound induces apoptosis through both the extrinsic and intrinsic pathways.[5]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the subsequent executioner caspases.
-
Intrinsic Pathway: This pathway is triggered by cellular stress and mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of caspase-9.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. This compound-induced oxidative stress can modulate this pathway.
Mitochondrial Dysfunction Pathway
Mitochondria are a primary target of this compound toxicity. This compound can impair mitochondrial respiration, leading to a decrease in ATP production, an increase in ROS generation, and the opening of the mitochondrial permeability transition pore (mPTP). This culminates in the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic pathway.
Conclusion
S-(1,2-dichlorovinyl)-L-cysteine is a critical metabolite in understanding the toxicology of trichloroethylene. Its potent nephrotoxic, apoptotic, and immunomodulatory effects are driven by a complex interplay of metabolic activation and perturbation of key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the intricate molecular mechanisms of this compound toxicity will be crucial for developing effective strategies to mitigate the health risks associated with TCE exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis of trichloroethylene metabolism in male B6C3F1 mice: Formation and disposition of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathological investigation for effect of trichloroethylene on rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradigm Shift in Toxicity Testing and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
In Vivo versus In Vitro Effects of DCVC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. Understanding its distinct effects in living organisms versus controlled laboratory settings is crucial for toxicological assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth comparison of the in vivo and in vitro effects of this compound, focusing on its mechanisms of toxicity, the signaling pathways it modulates, and the experimental protocols used for its study. Quantitative data are summarized for comparative analysis, and key cellular and signaling pathways are visualized to facilitate comprehension.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a critical metabolite in the bioactivation pathway of trichloroethylene, a common industrial solvent and environmental pollutant. The toxicity of this compound is primarily targeted to the kidney, specifically the proximal tubules, leading to acute renal failure in animal models. This guide will dissect the toxicological profile of this compound by examining its effects at both the organismal (in vivo) and cellular (in vitro) levels.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: In Vivo Toxicity of this compound
| Animal Model | Administration Route | LD50 | Key Findings | Reference(s) |
| Male NMRI mice | Intraperitoneal (i.p.) | 40-75 mg/kg | Dose-dependent increase in Blood Urea Nitrogen (BUN), depletion of renal glutathione (GSH), and increased malondialdehyde (MDA) production.[1][2] | |
| Male Swiss-Webster mice | Intraperitoneal (i.p.) | LD40: 40 mg/kg; LD90: 75 mg/kg | High doses inhibit tissue repair, leading to progressive renal injury and acute renal failure.[2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Exposure Time | IC50 | Key Findings | Reference(s) |
| Human Kidney 2 (HK-2) cells | 24 hours | Cisplatin: 10.1 µM, Cyclosporin: 16.9 µM, Aristolochic acid I: 37.4 µM, Gentamicin: 22.3 mM | Inhibition of cell growth in a dose-dependent manner. | |
| Human renal proximal tubular (hPT) cells | 24 hours | > 50 µM (necrosis) < 50 µM (apoptosis) | High concentrations induce necrosis, while lower concentrations lead to apoptosis and increased proliferation. | |
| HTR-8/SVneo (human placental trophoblast) | 48 hours | 10-20 µM | Reduced live-to-dead cell ratio. |
Core Mechanisms of this compound Toxicity
The toxicity of this compound is a multi-faceted process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the induction of programmed cell death.
Bioactivation of this compound
This compound itself is a pro-toxin that requires metabolic activation to exert its toxic effects. This bioactivation is primarily mediated by the enzyme cysteine S-conjugate β-lyase, which is highly expressed in the proximal tubules of the kidney.
Mitochondrial Dysfunction
A primary target of this compound's reactive metabolites is the mitochondrion. This compound has been shown to inhibit mitochondrial respiration and deplete cellular ATP levels. This leads to a cascade of events, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
Oxidative Stress
This compound exposure leads to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This results in oxidative damage to lipids (lipid peroxidation), proteins, and DNA.
Apoptosis
At lower concentrations, this compound is a potent inducer of apoptosis, or programmed cell death. This process is initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathways Modulated by this compound
This compound exposure triggers a complex cellular stress response involving multiple signaling pathways.
Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by this compound, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes.
ATF4 and p53-Mediated Stress Responses
Activating transcription factor 4 (ATF4) and the tumor suppressor p53 are key mediators of the integrated stress response and DNA damage response, respectively. This compound has been shown to activate both of these pathways, leading to cell cycle arrest and apoptosis. There is evidence of crosstalk between these pathways in response to cellular stress.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound toxicity.
In Vivo this compound-Induced Nephrotoxicity in Mice
This protocol describes the induction of acute renal failure in mice through the administration of this compound.
-
Animal Model: Male Swiss-Webster mice (25-30 g).
-
This compound Preparation: Dissolve this compound in sterile, distilled water to the desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 10 mL/kg injection volume).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg.[2]
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Sample Collection: At designated time points (e.g., 24, 48, 72 hours post-injection), collect blood via cardiac puncture for serum chemistry analysis (BUN, creatinine).
-
Tissue Harvesting: Euthanize mice and perfuse kidneys with ice-cold phosphate-buffered saline (PBS). Harvest kidneys for histopathological analysis (formalin fixation) or biochemical assays (snap-freeze in liquid nitrogen).
-
Assessment of Renal Function: Measure BUN and serum creatinine levels using commercially available kits.
-
Histopathology: Embed fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis and other pathological changes.
In Vitro this compound Cytotoxicity Assay in HK-2 Cells
This protocol outlines a method to assess the cytotoxic effects of this compound on the human proximal tubule epithelial cell line, HK-2.
-
Cell Culture: Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile PBS. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-500 µM). Replace the medium in the 96-well plates with the this compound-containing medium.
-
Incubation: Incubate the cells for 24 or 48 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound as described in the cytotoxicity assay protocol. Include a positive control for mitochondrial depolarization (e.g., 10 µM CCCP for 20 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (e.g., 5 µg/mL in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot for Nrf2 Activation
This protocol details the detection of Nrf2 nuclear translocation, a hallmark of its activation.
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them using a nuclear and cytoplasmic extraction kit to separate the protein fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each fraction on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the nuclear loading control to determine the extent of nuclear translocation.
Conclusion
The study of this compound's toxicity reveals a complex interplay of metabolic activation, organelle dysfunction, and cellular stress signaling. In vivo models demonstrate the profound nephrotoxic potential of this compound, leading to acute renal failure, while in vitro systems provide a platform to dissect the underlying molecular mechanisms. A comprehensive understanding of both the in vivo and in vitro effects of this compound is essential for assessing the risks associated with exposure to its parent compounds and for the development of strategies to mitigate its toxicity. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
- 1. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 and ATF4 mediate distinct and additive pathways to skeletal muscle atrophy during limb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shared Gene Targets of the ATF4 and p53 Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shared gene targets of the ATF4 and p53 transcriptional networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Nephrotoxicity with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that serves as a valuable tool for inducing acute kidney injury (AKI) in murine models. As a metabolite of the common environmental contaminant trichloroethylene, this compound selectively targets the proximal tubules, leading to cellular damage and organ dysfunction that closely mimics human AKI.[1][2] Understanding the mechanisms of this compound-induced nephrotoxicity is crucial for the development of novel therapeutic interventions. These application notes provide a comprehensive guide to establishing a reproducible this compound-induced nephrotoxicity model in mice, including detailed experimental protocols, data presentation, and visualization of key biological pathways.
Data Presentation
Table 1: this compound Dosage Regimens and Expected Outcomes in Male Swiss-Webster Mice
| Dose (mg/kg, i.p.) | Expected Outcome | Peak of Injury | Key Biomarker Changes (at peak) | Reference |
| 15 | Mild to moderate, reversible renal injury | 36 hours | Moderate increase in BUN and Serum Creatinine | [1][2] |
| 30 | Moderate to severe renal injury with potential for repair | 72 hours | Significant increase in BUN and Serum Creatinine | [1][2] |
| 75 | Severe renal injury leading to acute renal failure and high mortality | >72 hours (repair mechanisms are inhibited) | Marked increase in BUN and Serum Creatinine | [1][2] |
Table 2: Key Biomarkers for Assessing this compound-Induced Nephrotoxicity
| Biomarker | Sample Type | Significance |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | A primary indicator of reduced glomerular filtration rate and kidney function. This compound induces a dose-dependent increase in BUN.[3] |
| Serum Creatinine | Serum/Plasma | Another key indicator of impaired kidney function. Levels increase significantly following this compound administration. |
| Kidney Injury Molecule-1 (KIM-1) | Urine/Tissue | A sensitive and specific biomarker for proximal tubule injury. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Plasma | An early biomarker of kidney injury. |
| Urinary Albumin | Urine | Indicates damage to the glomerular filtration barrier. |
Experimental Protocols
This compound Administration Protocol
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile saline (0.9% NaCl) or sterile distilled water
-
Male Swiss-Webster or NMRI mice (8-12 weeks old)
-
Sterile syringes and 25-27 gauge needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline or distilled water. The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight. For example, for a 15 mg/kg dose in a 25g mouse, the injection volume would be 0.25 ml.
-
Dosing: Weigh each mouse accurately. Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline or distilled water) to the control group of mice.
-
Monitoring: Monitor the animals closely for any signs of distress, changes in behavior, or mortality, especially at higher doses.
Sample Collection Protocol
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Surgical scissors and forceps
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
Procedure:
-
Time Points: Collect samples at baseline (pre-dose) and at various time points post-DCVC administration, corresponding to the expected peak of injury (e.g., 24, 36, 48, 72 hours).
-
Anesthesia: Anesthetize the mice using an approved method.
-
Blood Collection: Collect blood via cardiac puncture or from the facial vein. For serum, allow the blood to clot at room temperature before centrifugation. For plasma, collect blood in heparinized tubes and centrifuge immediately. Store serum/plasma at -80°C until analysis.
-
Tissue Collection:
-
Perfuse the kidneys with cold PBS to remove blood.
-
Excise the kidneys.
-
For histology, fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
For molecular or biochemical analysis, snap-freeze the other kidney in liquid nitrogen and store at -80°C.
-
Histopathological Analysis Protocol (Hematoxylin and Eosin Staining)
Materials:
-
Paraffin-embedded kidney tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Mayer's hematoxylin solution
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Staining:
-
Immerse in Mayer's hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Rinse in running tap water for 5 minutes.
-
Counterstain with Eosin Y for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol: 95% ethanol for 30 seconds, and three changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Quantitative Histological Scoring
A semi-quantitative scoring system can be used to assess the degree of tubular necrosis. A pathologist, blinded to the treatment groups, should evaluate the percentage of tubules in the cortex and outer medulla showing epithelial necrosis.
Scoring Criteria:
-
0: Normal histology
-
1: <25% of tubules affected
-
2: 25-50% of tubules affected
-
3: 50-75% of tubules affected
-
4: >75% of tubules affected
Mandatory Visualization
Caption: Experimental workflow for inducing and assessing this compound nephrotoxicity in mice.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
Cell Culture Models for Studying DCVC Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and potential neurotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PCE). Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic strategies. In vitro cell culture models provide a powerful and ethically considerate platform to investigate the molecular and cellular events underlying this compound toxicity. These models allow for controlled exposure conditions and high-throughput screening of toxicological endpoints.
This document provides detailed application notes and protocols for utilizing various cell culture models to study this compound toxicity. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and cell biology.
Featured Cell Culture Models
A variety of cell culture models can be employed to investigate the organ-specific toxicity of this compound. The choice of model depends on the specific research question.
-
Renal Proximal Tubular Epithelial Cells: The kidney is a primary target of this compound toxicity. Primary human proximal tubular (hPT) cells are considered a gold-standard model as they closely mimic the in vivo physiology of the kidney tubule.[1][2] Immortalized human kidney (HK-2) cell lines are a more readily available alternative.
-
Hepatocytes: The liver is another organ susceptible to this compound-induced damage. The human hepatocellular carcinoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies.[3][4][5][6]
-
Neuronal Cells: Evidence suggests that this compound may also exert neurotoxic effects.[7] The human neuroblastoma cell line SH-SY5Y is a common model for in vitro neurotoxicity assessment.[8][9]
Key Toxicological Endpoints and Data Summary
This compound induces a range of cellular dysfunctions, primarily through mitochondrial damage, oxidative stress, and subsequent activation of apoptotic pathways.
Cell Viability and Cytotoxicity
This compound exposure leads to a dose- and time-dependent decrease in cell viability.
| Cell Line | Compound | Time Point | IC50 | Endpoint | Reference |
| hPT cells | This compound | 24 h | ~100 µM | Cell Number | (Fictional, based on qualitative data) |
| HepG2 | Doxorubicin | 24 h | 28.70 µM | MTT Assay | (Reference Study)[10] |
| HepG2 | Dicerandrol C | 24 h | 13.38 ± 1.13 µM | Cell Viability | [4] |
| HepG2 | Dicerandrol C | 48 h | 4.17 ± 0.49 µM | Cell Viability | [4] |
Note: IC50 values for this compound in specific cell lines can vary depending on the assay and experimental conditions. The data presented here is illustrative.
Mitochondrial Dysfunction
A key initiating event in this compound toxicity is mitochondrial dysfunction, characterized by decreased ATP production and loss of mitochondrial membrane potential.
| Cell Line | This compound Concentration (µM) | Time Point | ATP Depletion (% of Control) | Reference |
| hPT cells | 10 | 24 h | 20.0 ± 2.1 | [1] |
| hPT cells | 50 | 24 h | 28.3 ± 3.9 | [1] |
| hPT cells | 100 | 24 h | 39.3 ± 13.4 | [1] |
| hPT cells | 200 | 24 h | 39.0 ± 8.0 | [1] |
| hPT cells | 300 | 24 h | 51.7 ± 8.4 | [1] |
Oxidative Stress
This compound exposure leads to an increase in intracellular reactive oxygen species (ROS), contributing to cellular damage.
| Cell Line | This compound Concentration (µM) | Time Point | Fold Increase in ROS | Reference |
| HTR-8/SVneo | 10 | 10 h | ~2.5 | [11] |
| HTR-8/SVneo | 20 | 10 h | ~3.5 | [11] |
Apoptosis
This compound induces apoptosis, or programmed cell death, as a consequence of mitochondrial damage and oxidative stress. This is often measured by the activation of caspases, key executioner enzymes in the apoptotic cascade.
| Cell Line | This compound Concentration (µM) | Time Point | Fold Increase in Caspase-3/7 Activity | Reference |
| hPT cells | 10 | 4 h | ~2.5 | [1] |
| hPT cells | 50 | 4 h | ~4.0 | [1] |
| BeWo cells | 50 | 48 h | Significant Increase | [12] |
| HTR-8/SVneo | 20 | 24 h | Significant Increase | [11] |
| Cell Line | This compound Concentration (µM) | Time Point | Apoptotic Cells (% of Total) | Reference |
| hPT cells | 10 | 6 h | ~7.0 | [1] |
| hPT cells | 25 | 6 h | ~12.0 | [1] |
| hPT cells | 50 | 6 h | ~16.0 | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Experimental Workflow for In Vitro this compound Toxicity Testing
A typical workflow for assessing this compound toxicity in a cell culture model involves several key steps, from cell culture maintenance to a battery of toxicological assays.
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Cellular ATP Levels
Principle: Cellular ATP levels are a key indicator of mitochondrial function and overall cell health. Luminescent-based ATP assays utilize the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present.
Materials:
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Express ATP levels as a percentage of the untreated control.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.
Materials:
-
DCFDA (or H2DCFDA) solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points.
-
Express ROS levels as a fold increase over the untreated control.
Protocol 4: Measurement of Caspase-3/7 Activity
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Luminescent assays for caspase-3/7 activity use a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Express caspase-3/7 activity as a fold increase over the untreated control.
Conclusion
The cell culture models and protocols outlined in this document provide a robust framework for investigating the mechanisms of this compound-induced toxicity. By employing a combination of different cell types and a battery of toxicological assays, researchers can gain a comprehensive understanding of the cellular and molecular events that contribute to this compound's adverse effects. This knowledge is essential for improving risk assessment strategies and for the development of interventions to mitigate the harmful effects of this environmental toxicant.
References
- 1. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDGF-mediated protection of SH-SY5Y cells against Tat toxin involves regulation of extracellular glutamate and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering DCVC to Rabbit Models for Renal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that serves as a valuable tool in preclinical research to induce acute kidney injury (AKI) in animal models. The rabbit model is particularly relevant for studying nephrotoxicity due to its sensitivity and physiological similarities to humans in some aspects of renal function. Administration of this compound in rabbits leads to predictable and dose-dependent damage primarily to the proximal tubules, making it an excellent model for investigating mechanisms of renal injury, evaluating potential therapeutic agents, and identifying novel biomarkers of kidney damage. These application notes provide detailed protocols for the preparation and administration of this compound, as well as methods for sample collection and analysis to assess renal injury in rabbit models.
Data Presentation
Biochemical Markers of this compound-Induced Renal Injury in Rabbits
The following table summarizes the expected changes in key biochemical markers in rabbits following intravenous administration of this compound. Values are indicative and may vary based on specific experimental conditions and individual animal responses.
| Parameter | Dosage (mg/kg, IV) | Time Post-Administration | Expected Change | Citation |
| Serum Creatinine | 10 | 24 hours | ~2-fold increase | [1] |
| Blood Urea Nitrogen (BUN) | 20 - 50 | 1.5 - 2.5 hours | Significant increase | [2][3] |
| 10 | 24 hours | Trend towards increase | [1] | |
| Total Urinary Protein | 10 | 24 hours | 45-50-fold increase | [1] |
| Proteinuria | 20 - 50 | 0.5 - 1 hour | Onset of proteinuria | [2][3] |
| Urinary N-acetyl-β-D-glucosaminidase (NAG) | 10 | 24 hours | 10-15-fold increase | [1] |
| Glucosuria | 10 | 24 hours | Marked increase | [1] |
Histopathological Findings in this compound-Treated Rabbit Kidneys
Histopathological examination of kidney tissue is crucial for assessing the extent and nature of this compound-induced damage.
| Dosage (mg/kg, IV) | Time Post-Administration | Histopathological Findings | Citation |
| Low Dose (e.g., 20) | 5 hours | Damage restricted to brush border membranes in the pars recta. Pyknotic nuclei in some proximal tubular epithelial cells. | [3] |
| High Dose (e.g., 50) | 5 hours | Necrotic lesion encompassing all regions of the proximal tubule. Amorphous eosinophilic casts in dilated lumens. | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare a sterile this compound solution and administer it intravenously to rabbits to induce acute kidney injury.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (saline) for injection
-
Sterile glass vial with a rubber stopper
-
0.2 µm sterile syringe filter
-
Sterile syringes and needles (22-30 gauge)
-
Rabbit restrainer
-
70% ethanol
-
Local anesthetic cream (e.g., EMLA cream, optional)
Procedure:
-
Preparation of this compound Solution:
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 10-50 mg/kg).
-
Dissolve the this compound powder in a sterile container with the appropriate volume of sterile 0.9% saline to achieve the final desired concentration. Ensure the solution is clear and free of particulates.
-
Adjust the pH of the solution to be close to physiological pH (7.4) if necessary, using sterile, pH-adjusting solutions.
-
Sterilize the this compound solution by passing it through a 0.2 µm syringe filter into a sterile vial.
-
Store the sterile solution appropriately, protected from light, until use.
-
-
Intravenous Administration:
-
Properly restrain the rabbit using a mechanical restrainer or by wrapping it in a towel.
-
Shave the fur over the marginal ear vein.
-
Clean the injection site with 70% ethanol. For repeated sampling or to minimize discomfort, a local anesthetic cream can be applied 30 minutes prior to the procedure.
-
To dilate the vein, the ear can be gently warmed with a warm compress or massaged.
-
Insert a small-gauge needle (22-30 gauge) attached to the syringe with the this compound solution into the marginal ear vein.
-
Confirm proper placement by observing a "flash" of blood in the hub of the needle.
-
Administer the this compound solution slowly and steadily.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent hematoma formation.
-
Protocol 2: Blood and Urine Sample Collection
Objective: To collect blood and urine samples from this compound-treated rabbits for biochemical analysis.
Materials:
-
Sterile syringes and needles (21-26 gauge)
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Metabolic cages for urine collection
-
Urine collection tubes
Procedure for Blood Collection (Marginal Ear Vein):
-
Follow steps 2a-e from the administration protocol for preparing the collection site.
-
Insert a sterile needle into the marginal ear vein.
-
Gently withdraw the desired volume of blood. For serial sampling, a maximum of 10% of the total blood volume can be collected every two weeks.
-
Place the blood into the appropriate collection tubes.
-
Process the blood for plasma or serum by centrifugation according to standard laboratory procedures.
-
Store the samples at -80°C until analysis.
Procedure for Urine Collection:
-
House the rabbits in individual metabolic cages designed for the separation of urine and feces.
-
Allow the rabbits to acclimate to the cages before the study begins.
-
Collect urine over a specified time period (e.g., 24 hours) into a collection vessel.
-
Measure the total urine volume.
-
Centrifuge the urine to remove any sediment.
-
Store the supernatant at -80°C until analysis.
Protocol 3: Assessment of Renal Function
Objective: To analyze blood and urine samples to quantify the extent of renal injury.
Methods:
-
Serum Creatinine and BUN: Analyze serum samples using commercially available assay kits and a clinical chemistry analyzer.
-
Proteinuria:
-
Qualitative: Use urine dipsticks for a rapid assessment. A positive result in urine with a specific gravity of ≤1.024 is indicative of proteinuria.
-
Quantitative: For more accurate measurement, determine the urine protein-to-creatinine ratio (UPC). Measure total protein and creatinine concentrations in urine samples using appropriate assays. A UPC ratio > 0.3 is considered proteinuric.[1][4]
-
-
Urinary Enzymes (e.g., NAG): Measure the activity of urinary enzymes like N-acetyl-β-D-glucosaminidase (NAG) using specific enzymatic assay kits as an indicator of tubular damage.
Protocol 4: Histopathological Evaluation
Objective: To prepare and analyze kidney tissue to assess morphological changes.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the designated time point, euthanize the rabbit according to approved institutional guidelines.
-
Immediately perfuse the kidneys with saline, followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours. A 20:1 ratio of formalin to tissue volume is recommended.
-
-
Tissue Processing and Staining:
-
Process the fixed kidney tissues through graded alcohols and xylene, and embed them in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes such as tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for inducing and assessing this compound nephrotoxicity in rabbits.
Caption: Signaling pathways in this compound-induced acute kidney injury.
References
Application Notes: Using DCVC to Model Mitochondrial Dysfunction in Renal Cells
References
- 1. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of a S(trans-1,2-dichlorovinyl)-L-cysteine-induced renal tubular toxicity by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The relationship between intracellular Ca2+ and the mitochondrial membrane potential in isolated proximal tubular cells from rat kidney exposed to the nephrotoxin 1,2-dichlorovinyl-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of DCVC-Induced Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCVC-Induced Nephrotoxicity and the Role of Immunohistochemistry
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxicant and a metabolite of the widespread environmental contaminant trichloroethylene. It selectively targets the proximal tubules of the kidney, inducing acute kidney injury (AKI) characterized by oxidative stress, apoptosis, and cellular necrosis. Understanding the molecular mechanisms underlying this compound-induced nephrotoxicity is crucial for developing effective therapeutic strategies.
Immunohistochemistry (IHC) is an invaluable technique for elucidating these mechanisms by allowing for the visualization and localization of specific protein markers within the kidney tissue. This enables researchers to identify cells undergoing stress and death, and to map the signaling pathways activated in response to this compound-induced damage. These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers associated with this compound-induced kidney injury.
Key Protein Markers in this compound-Induced Kidney Injury
Several key protein markers are instrumental in characterizing the pathological changes in the kidney following this compound exposure. These include markers of tubular injury, apoptosis, and oxidative stress.
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is expressed at very low levels in the normal kidney but is dramatically upregulated in injured proximal tubule epithelial cells.[1][2] KIM-1 is a sensitive and specific biomarker for acute tubular injury.[1][3]
-
Cleaved Caspase-3: An effector caspase that plays a central role in the execution phase of apoptosis.[4] Its detection by IHC is a reliable indicator of apoptotic cell death.[5]
-
4-Hydroxynonenal (4-HNE): A highly reactive aldehyde produced during lipid peroxidation. The accumulation of 4-HNE protein adducts is a key indicator of oxidative stress-induced cellular damage.[6][7]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus to initiate a protective antioxidant response.[8][9]
Data Presentation: Quantitative Analysis of IHC Staining
While specific quantitative IHC data for this compound-induced kidney injury is not extensively available in the literature, the following tables provide representative data from other relevant models of acute kidney injury. These tables can serve as a reference for expected changes and for comparison with experimental data.
Table 1: Semi-Quantitative Analysis of 4-HNE and HO-1 Expression in a Mouse Model of Acute Kidney Injury
| Group | 4-HNE Positive Staining Score | HO-1 Positive Staining Score |
| Control | 0.20 ± 0.12 | 0.18 ± 0.11 |
| AKI Model | 2.80 ± 0.25 | 2.75 ± 0.20 |
*p < 0.05 compared to the control group. Data is presented as mean ± SD. Scores are based on a semi-quantitative analysis of staining intensity and distribution. (Data adapted from a study on Plasmodium berghei-induced kidney injury, which shares the feature of oxidative stress with this compound-induced injury)[7]
Table 2: Quantitative Analysis of Cleaved Caspase-3 Positive Cells in a Rat Model of Unilateral Ureteral Obstruction
| Group | Day 7 (Positive cells/field) | Day 14 (Positive cells/field) |
| Control | 5 ± 2 | 4 ± 1 |
| UUO Model | 45 ± 8 | 38 ± 6 |
*p < 0.001 compared to the control group. Data is presented as mean ± SEM. (Data adapted from a study on unilateral ureteral obstruction, a model of chronic kidney disease preceded by acute injury and apoptosis)[10]
Table 3: Quantification of Nrf2 IHC Staining in a Rat Model of Uremia
| Group | NRF2 Staining Intensity (Arbitrary Units) |
| Control | 100 ± 15 |
| Uremic Model | 250 ± 30* |
*p < 0.01 compared to the control group. Data is presented as mean ± SEM. (Data adapted from a study on uremic vascular calcification, where oxidative stress and Nrf2 activation are key features)[11]
Table 4: Fold Change in Urinary KIM-1 Levels in a Mouse Model of Ischemia-Reperfusion Injury
| Ischemia Time | Fold Change in Urinary KIM-1 vs. Sham |
| 10 min | 13-fold |
| 20 min | 25-fold |
| 30 min | 40-fold* |
*p < 0.05 compared to the sham-operated group. (Data adapted from a study on ischemia-reperfusion injury, a common model of AKI)[12]
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key markers in formalin-fixed, paraffin-embedded kidney sections.
Protocol 1: Immunohistochemical Staining for Kidney Injury Molecule-1 (KIM-1)
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (3-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Peroxidase block (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-KIM-1 (or other suitable primary antibody)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% H₂O₂ in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in PBS for 30 minutes at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-KIM-1 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS (3x 5 min).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x 5 min).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Cleaved Caspase-3
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary antibody: Rabbit anti-cleaved caspase-3
Procedure: Follow the same procedure as for KIM-1 staining, substituting the primary antibody with anti-cleaved caspase-3 antibody, diluted according to the manufacturer's recommendations.
Protocol 3: Immunohistochemical Staining for 4-Hydroxynonenal (4-HNE)
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary antibody: Rabbit polyclonal anti-4-HNE[7]
Procedure: Follow the same procedure as for KIM-1 staining, with the following modifications for the primary antibody incubation:
-
Incubate sections with rabbit polyclonal anti-4-HNE antibody (e.g., 1:100 dilution) overnight at 4°C.[7]
Protocol 4: Immunohistochemical Staining for Nrf2
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary antibody: Rabbit anti-Nrf2
Procedure: Follow the same procedure as for KIM-1 staining, substituting the primary antibody with anti-Nrf2 antibody, diluted according to the manufacturer's recommendations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for IHC analysis of this compound-induced kidney injury.
Caption: this compound-induced oxidative stress and the Nrf2 signaling pathway.
Caption: Intrinsic apoptosis signaling pathway in this compound nephrotoxicity.
References
- 1. Kidney injury molecule-1: a tissue and urinary biomarker for nephrotoxicant-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kidney injury molecule-1 expression in transplant biopsies is a sensitive measure of cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IHCeasy Cleaved Caspase 3 Ready-To-Use IHC Kit KHC2513 | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression of 4-Hydroxynonenal (4-HNE) and Heme Oxygenase-1 (HO-1) in the Kidneys of Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2/ARE signaling pathway ameliorates hyperlipidemia-induced renal tubular epithelial cell injury by inhibiting mtROS-mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 Dysregulation and Therapeutic Insights Across Chronic Kidney Diseases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel assays for detection of urinary KIM-1 in mouse models of kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Oxidative Stress Markers in Response to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the widespread environmental contaminants trichloroethylene and dichloroacetylene. Its selective toxicity to the renal proximal tubules has been a subject of extensive research. A primary mechanism underlying this compound-induced cytotoxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This document provides detailed application notes and experimental protocols for measuring key markers of oxidative stress in response to this compound exposure, intended to aid researchers in toxicology, pharmacology, and drug development in assessing the oxidative damage potential of this and similar compounds.
Mechanism of this compound-Induced Oxidative Stress
This compound is bioactivated by the enzyme β-lyase to a reactive thiol, which can then undergo further rearrangements to form highly electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. A major consequence of this bioactivation is the disruption of mitochondrial function. This compound targets mitochondria, leading to inhibition of the electron transport chain, a decrease in ATP production, and a significant increase in the generation of ROS, such as superoxide anions and hydrogen peroxide.[1]
This surge in ROS overwhelms the cellular antioxidant defense systems. Key antioxidant molecules like reduced glutathione (GSH) are depleted, and the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be altered.[1][2] The excessive ROS leads to oxidative damage to cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately culminating in apoptotic or necrotic cell death.[2]
Data Presentation: Quantitative Effects of this compound on Oxidative Stress Markers
The following tables summarize quantitative data from various studies on the effects of this compound on key oxidative stress markers. These tables are intended to provide a reference for expected changes and to aid in experimental design.
Table 1: this compound-Induced Changes in Reactive Oxygen Species (ROS) Production
| Cell/Tissue Type | This compound Concentration | Exposure Time | Fold Increase in ROS (vs. Control) | Reference |
| Renal Proximal Tubular Cells | 10 µM | 30 min | 1.5-fold | [3] |
| Renal Proximal Tubular Cells | 50 µM | 1 hour | 2.5-fold | [4] |
| Renal Proximal Tubular Cells | 100 µM | 2 hours | 4.0-fold | [4] |
| Placental HTR-8/SVneo Cells | 20 µM | 12 hours | Significant Increase | [5] |
Table 2: this compound-Induced Changes in Lipid Peroxidation (Malondialdehyde - MDA)
| Model System | This compound Dose/Concentration | Exposure Time | MDA Levels (nmol/mg protein) | % Increase (vs. Control) | Reference |
| Mouse Kidney Cortex (in vivo) | 15 mg/kg | 24 hours | 2.5 ± 0.3 | 150% | [2] |
| Mouse Kidney Cortex (in vivo) | 30 mg/kg | 24 hours | 4.2 ± 0.5 | 320% | [2] |
| Renal Cortical Slices (in vitro) | 50 µg/mL | 2 hours | 1.8 ± 0.2 | 80% | [2] |
| Renal Cortical Slices (in vitro) | 100 µg/mL | 2 hours | 3.1 ± 0.4 | 210% | [2] |
Table 3: this compound-Induced Changes in Glutathione (GSH) Levels and GSH/GSSG Ratio
| Cell/Tissue Type | This compound Concentration | Exposure Time | GSH Depletion (% of Control) | GSH/GSSG Ratio | Reference |
| Renal Proximal Tubular Cells | 50 µM | 1 hour | 60% | Decreased | [1] |
| Renal Proximal Tubular Cells | 100 µM | 2 hours | 85% | Significantly Decreased | [1] |
| Mouse Kidney Cortex (in vivo) | 15 mg/kg | 4 hours | 50% | Not Reported | [2] |
| Mouse Kidney Cortex (in vivo) | 30 mg/kg | 4 hours | 75% | Not Reported | [2] |
Table 4: this compound-Induced Changes in Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | This compound Concentration | Exposure Time | Change in Activity (% of Control) | Reference |
| Superoxide Dismutase (SOD) | Renal Proximal Tubular Cells | 100 µM | 4 hours | -30% | [6] |
| Catalase (CAT) | Renal Proximal Tubular Cells | 100 µM | 4 hours | -45% | [6] |
| Glutathione Peroxidase (GPx) | Renal Proximal Tubular Cells | 50 µM | 10 min | -50% | [1] |
| Glutathione Reductase (GRd) | Renal Proximal Tubular Cells | 50 µM | 10 min | -40% | [1] |
Experimental Protocols
The following are detailed protocols for measuring key oxidative stress markers in response to this compound exposure. These protocols are adaptable for both in vitro and in vivo studies.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
Materials:
-
H2DCF-DA (e.g., from Thermo Fisher Scientific or MilliporeSigma)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium appropriate for the cell type
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the desired time points (e.g., 30 min, 1, 2, 4 hours). Include a vehicle control (e.g., culture medium or PBS).
-
Preparation of H2DCF-DA Staining Solution: Prepare a 10 mM stock solution of H2DCF-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed PBS or HBSS to a final working concentration of 10-20 µM. Protect the solution from light.
-
Staining: After this compound treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of the H2DCF-DA staining solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
Principle: This protocol is based on the reaction of malondialdehyde (MDA), a major end-product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct (TBA-MDA complex) that can be measured spectrophotometrically at 532 nm.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (for MDA standard curve)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or plate reader
-
Cell lysates or tissue homogenates from this compound-treated and control samples
Procedure:
-
Sample Preparation:
-
Cells: After this compound treatment, wash cells with cold PBS, scrape, and lyse in a suitable buffer containing a protease inhibitor cocktail.
-
Tissues: Homogenize tissues in cold PBS or potassium chloride (KCl) solution.
-
-
Protein Quantification: Determine the protein concentration of each lysate or homogenate using a standard method (e.g., Bradford or BCA assay) for normalization.
-
TBARS Assay:
-
To 100 µL of sample (lysate or homogenate), add 10 µL of BHT (to prevent further lipid peroxidation during the assay).
-
Add 500 µL of 20% TCA and vortex to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 400 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate at 95°C for 30 minutes in a water bath.
-
Cool the samples on ice for 5 minutes.
-
Measure the absorbance at 532 nm.
-
-
Standard Curve: Prepare a standard curve using 1,1,3,3-tetramethoxypropane, which is hydrolyzed to MDA under acidic conditions.
-
Data Analysis: Calculate the MDA concentration in each sample using the standard curve and normalize to the protein concentration. Express the results as nmol MDA/mg protein.
Protocol 3: Measurement of Glutathione (GSH) and Oxidized Glutathione (GSSG)
Principle: This protocol uses a kinetic assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to form 2-nitro-5-thiobenzoic acid (TNB), which has a yellow color and can be measured at 412 nm. GSSG is recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration. To measure GSSG specifically, GSH is first derivatized with 2-vinylpyridine.
Materials:
-
DTNB
-
NADPH
-
Glutathione reductase
-
Potassium phosphate buffer
-
EDTA
-
Metaphosphoric acid (MPA) for deproteinization
-
2-Vinylpyridine (for GSSG measurement)
-
GSH and GSSG standards
-
Spectrophotometer or plate reader
Procedure for Total Glutathione (GSH + GSSG):
-
Sample Preparation: Homogenize cells or tissues in cold potassium phosphate buffer with EDTA.
-
Deproteinization: Add an equal volume of 5% MPA to the homogenate, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Assay:
-
In a 96-well plate, add 150 µL of the reaction buffer (containing phosphate buffer, EDTA, and glutathione reductase).
-
Add 10 µL of the deproteinized sample or standard.
-
Add 50 µL of 0.6 mM DTNB.
-
Add 10 µL of 4 mg/mL NADPH to start the reaction.
-
Immediately measure the change in absorbance at 412 nm over 5 minutes.
-
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Data Analysis: Calculate the total glutathione concentration from the rate of absorbance change compared to the standard curve.
Procedure for Oxidized Glutathione (GSSG):
-
GSH Derivatization: To the deproteinized supernatant, add 2-vinylpyridine and adjust the pH to 6-7. Incubate for 1 hour at room temperature to derivatize GSH.
-
Assay: Follow the same assay procedure as for total glutathione, using the GSH-derivatized sample.
-
Standard Curve: Prepare a standard curve using known concentrations of GSSG.
-
Data Analysis: Calculate the GSSG concentration from the rate of absorbance change compared to the GSSG standard curve. Calculate the GSH concentration by subtracting the GSSG concentration (multiplied by 2, as two GSH molecules form one GSSG) from the total glutathione concentration. The GSH/GSSG ratio can then be determined.
Protocol 4: Measurement of Antioxidant Enzyme Activity
A. Superoxide Dismutase (SOD) Activity
Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.
Materials:
-
Commercially available SOD assay kit (e.g., from Cayman Chemical, Abcam, or MilliporeSigma) is recommended for convenience and reproducibility.
-
Cell lysates or tissue homogenates.
General Procedure (using a kit):
-
Prepare samples (cell lysates or tissue homogenates) according to the kit's instructions.
-
Perform a protein assay for normalization.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing the tetrazolium salt and xanthine oxidase.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction compared to the standard curve.
B. Catalase (CAT) Activity
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition can be monitored by the decrease in absorbance at 240 nm.
Materials:
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer
-
Cell lysates or tissue homogenates
Procedure:
-
Prepare samples (cell lysates or tissue homogenates) in potassium phosphate buffer.
-
Perform a protein assay for normalization.
-
Prepare a fresh H₂O₂ solution (10 mM) in the phosphate buffer.
-
In a quartz cuvette, add the phosphate buffer and the sample.
-
Start the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.
-
Calculate catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
C. Glutathione Peroxidase (GPx) Activity
Principle: This assay measures the reduction of an organic peroxide (e.g., tert-butyl hydroperoxide) by GPx, which is coupled to the oxidation of GSH to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Materials:
-
Commercially available GPx assay kit (e.g., from Cayman Chemical, Abcam, or MilliporeSigma) is recommended.
-
Cell lysates or tissue homogenates.
General Procedure (using a kit):
-
Prepare samples according to the kit's instructions.
-
Perform a protein assay for normalization.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the peroxide substrate.
-
Measure the decrease in absorbance at 340 nm over several minutes.
-
Calculate the GPx activity from the rate of NADPH consumption.
Mandatory Visualizations
Below are diagrams created using the DOT language to visualize key pathways and workflows related to this compound-induced oxidative stress.
Caption: this compound-induced oxidative stress signaling pathway.
Caption: General experimental workflow for measuring oxidative stress.
Caption: Nrf2 pathway activation by this compound-induced oxidative stress.
References
- 1. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-induced kidney cell injury: role of ROS-induced downregulated vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of reactive oxygen species by tubular epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low levels of ALS-linked Cu/Zn superoxide dismutase increase the production of reactive oxygen species and cause mitochondrial damage and death in motor neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Kidneys After DCVC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene. Exposure to this compound can lead to acute kidney injury, primarily affecting the proximal tubules. Understanding the molecular mechanisms underlying this compound-induced nephrotoxicity is crucial for developing effective diagnostic and therapeutic strategies. Gene expression analysis provides a powerful tool to elucidate the cellular pathways and regulatory networks that are perturbed by this compound, offering insights into the key events of toxicity, cellular stress responses, and potential avenues for intervention.
These application notes provide a comprehensive overview of the gene expression changes observed in kidney cells following this compound treatment. We present quantitative data from transcriptomic studies, detail the key signaling pathways implicated in this compound-induced nephrotoxicity, and provide detailed protocols for the essential experimental techniques used in this area of research.
Data Presentation: Gene Expression Changes in Human Renal Proximal Tubule Cells
The following tables summarize the differential gene expression in human renal proximal tubule cells exposed to sub-cytotoxic concentrations of this compound for 10 days, as determined by transcript profiling with Affymetrix human genome chips.[1]
Table 1: Genes with >2-fold Expression Change After this compound Treatment [1]
| Gene | Fold Change | This compound Concentration | Function |
| Adenosine kinase | >2 (increase) | 0.1 µM | Enzyme involved in purine metabolism. |
| Zinc finger protein X-linked | >2 (increase) | 0.1 µM | Transcription factor. |
| Enzyme with lyase activity | >2 (increase) | 0.1 µM | Involved in various metabolic pathways. |
| N-acetyltransferase 8 | >2 (decrease) | 1 µM | Enzyme involved in the metabolism of xenobiotics. |
| Complement factor H | >2 (decrease) | 1 µM | Regulator of the complement system. |
Table 2: Genes with >1.5-fold Expression Change After this compound Treatment (Selected examples) [1]
| Gene Category | Gene Examples | Fold Change | This compound Concentration |
| Stress Response | Heme oxygenase 1 (HMOX1) | >1.5 (increase) | 0.1 µM |
| DNA-damage-inducible transcript 3 (DDIT3) | >1.5 (increase) | 0.1 µM | |
| Apoptosis | BCL2-like 1 (BCL2L1) | >1.5 (decrease) | 1 µM |
| Caspase 3 (CASP3) | >1.5 (increase) | 1 µM | |
| Cell Proliferation & Repair | Cyclin D1 (CCND1) | >1.5 (increase) | 0.1 µM |
| Transforming growth factor beta 1 (TGFB1) | >1.5 (increase) | 1 µM | |
| This compound Metabolism | Glutathione S-transferase A1 (GSTA1) | >1.5 (increase) | 0.1 µM |
| Gamma-glutamyltransferase 1 (GGT1) | >1.5 (increase) | 0.1 µM |
Signaling Pathways in this compound-Induced Nephrotoxicity
This compound-induced kidney injury involves the interplay of multiple signaling pathways. The primary mechanisms include mitochondrial dysfunction, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the induction of apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
This compound and its metabolites can directly target mitochondria, leading to impaired cellular respiration and a decrease in ATP production.[2] This mitochondrial dysfunction is a major source of ROS, which overwhelms the cellular antioxidant defense systems, causing oxidative damage to lipids, proteins, and DNA. The cell attempts to counteract this oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes.
Apoptosis Signaling Pathway
Sustained cellular damage and mitochondrial stress trigger the intrinsic pathway of apoptosis. Pro-apoptotic proteins like Bax are upregulated, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-3, which execute the programmed cell death.
Experimental Protocols
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing gene expression changes in the kidney after this compound treatment involves several key steps, from sample preparation to data analysis.
Protocol 1: Total RNA Extraction from Kidney Tissue
Materials:
-
Fresh or frozen kidney tissue
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
RNase-free tubes and pipette tips
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 30-50 mg of kidney tissue.
-
Add 1 mL of TRIzol reagent to the tissue in a suitable tube.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar system to determine the RNA Integrity Number (RIN). A RIN of >7 is generally recommended for downstream applications like RNA-seq.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Validation
Materials:
-
cDNA (synthesized from extracted RNA using a reverse transcription kit)
-
Gene-specific forward and reverse primers
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Reaction Setup:
-
On ice, prepare the qPCR reaction mix in a sterile tube. For a single reaction, a typical mix includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted to an appropriate concentration)
-
6 µL of nuclease-free water
-
-
Prepare a master mix for all reactions (including no-template controls) to ensure consistency.
-
-
Plate Loading:
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Seal the plate with an optically clear adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
qPCR Run:
-
Place the plate in the qPCR instrument.
-
Set up the thermal cycling program. A typical program includes:
-
Initial denaturation (e.g., 95°C for 2 minutes)
-
Cycling (40 cycles):
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green-based assays)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Western Blotting for Protein Expression Analysis
Materials:
-
Kidney tissue lysate (prepared in RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the kidney tissue lysates using a BCA assay or similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., a digital imager or X-ray film).
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
References
Application Note: Quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) using High-Performance Liquid Chromatography (HPLC). While direct, validated HPLC-UV methods for this compound are not extensively published, this document leverages established methods for analogous reactive compounds, such as dimethyl fumarate (DMF), and incorporates specific findings for this compound analysis to provide a robust starting point for method development and validation. The protocols outlined below are intended for research and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvents trichloroethylene and tetrachloroethylene.[1][2][3] Its quantification is crucial for toxicological studies and in the development of potential therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This document details the instrumental parameters, sample preparation, and data analysis procedures for the successful quantification of this compound.
Principle of HPLC Quantification
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound quantification, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte's retention time and peak area are used for identification and quantification, respectively.
Figure 1: Principle of HPLC Quantification.
Experimental Protocols
I. HPLC Method for this compound Quantification (Adapted from DMF Methods)
This protocol is based on established and validated reversed-phase HPLC methods for dimethyl fumarate (DMF), a compound with comparable analytical properties.[4][5][6][7][8][9][10][11] Researchers should perform method validation for this compound according to ICH guidelines.
A. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., Inertsil®, Symmetry®, XBridge®)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound standard (purity ≥98%)
-
Sample filtration membranes (0.45 µm)
B. Chromatographic Conditions
The following table summarizes typical starting conditions for method development.
| Parameter | Condition 1 (Isocratic)[5] | Condition 2 (Isocratic)[6] | Condition 3 (Gradient)[8] |
| Column | Inertsil® C18 (250 x 4.6 mm, 5 µm) | XBridge® C18 | Symmetry shield RP18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (pH 2.6 with phosphoric acid) : Methanol (40:60, v/v) | 0.1% Ortho-phosphoric acid in Water : Acetonitrile (50:50, v/v) | Buffer : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | 210 nm | 223 nm | 210 nm |
| Column Temperature | 25°C | Ambient | 40°C |
| Injection Volume | 10 µL | Not Specified | 10 µL |
| Run Time | < 8 minutes | 4 minutes | Not Specified |
C. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1-100 µg/mL).
D. Sample Preparation
The sample preparation will depend on the matrix. For biological samples, protein precipitation or solid-phase extraction may be necessary to remove interfering substances.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
E. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Record the chromatograms and integrate the peak area for this compound.
F. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.[5]
-
Use the peak area of the this compound in the samples to calculate its concentration using the calibration curve equation.
II. HPLC-Fluorescence Method for this compound Quantification
This method is highly sensitive and specific, based on the derivatization of pyruvic acid, a product of the enzymatic cleavage of this compound by cysteine conjugate β-lyase.[12]
A. Principle
This assay measures the activity of β-lyase by quantifying the formation of pyruvic acid from this compound. The pyruvic acid is derivatized with o-phenylenediamine (OPD) to yield a fluorescent product that is then measured by HPLC with a fluorescence detector.
B. Instrumentation and Materials
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
o-phenylenediamine (OPD)
-
Trichloroacetic acid (TCA)
-
This compound
-
Pyruvic acid standard
C. Experimental Protocol
-
Enzymatic Reaction: Incubate the sample containing β-lyase with this compound in a suitable buffer.
-
Reaction Termination and Deproteinization: Stop the reaction by adding TCA. Centrifuge to pellet the precipitated protein.
-
Derivatization: Mix the supernatant with OPD solution and incubate to allow for the formation of the fluorescent derivative.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system.
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., methanol/water mixture).
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the pyruvic acid-OPD adduct.
-
-
Quantification: Quantify the pyruvic acid peak by comparison to a standard curve of derivatized pyruvic acid. The amount of pyruvic acid formed is stoichiometric to the amount of this compound cleaved.
Experimental Workflow
Figure 2: General Experimental Workflow for HPLC Quantification of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template for presenting the results of a linearity study for this compound quantification.
Table 1: Linearity of this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Linear Regression | |
| Slope (m) | [Insert Value] |
| Intercept (c) | [Insert Value] |
| r² | [Insert Value] |
Conclusion
This application note provides a comprehensive guide for the quantification of this compound using HPLC. By adapting established methods for similar compounds and considering the specific analytical properties of this compound, researchers can develop and validate a robust and reliable analytical method. The provided protocols and workflows serve as a solid foundation for accurate this compound quantification in various research and development settings. Method validation in the user's specific matrix is essential to ensure data quality and reliability.
References
- 1. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics | Scilit [scilit.com]
- 5. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules | Semantic Scholar [semanticscholar.org]
- 8. jetir.org [jetir.org]
- 9. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatography-fluorescence assay of pyruvic acid to determine cysteine conjugate beta-lyase activity: application to S-1,2-dichlorovinyl-L-cysteine and S-2-benzothiazolyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene.[1][2] In cell culture, it is primarily used as a model compound to investigate mechanisms of chemical-induced acute renal failure, mitochondrial dysfunction, and apoptosis, particularly in kidney proximal tubule cells.[1][3]
Q2: What are the general solubility properties of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2] It is also soluble in water, although sonication is often recommended to aid dissolution, suggesting that achieving high concentrations in aqueous solutions can be challenging.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this?
This is a common issue with hydrophobic compounds. The precipitation, often called "crashing out," occurs because the compound's solubility dramatically decreases when the high-concentration DMSO stock is diluted into the aqueous environment of the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control to assess the impact of the solvent on your specific cells.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many small molecules, has limited solubility in the aqueous environment of cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO. - Minimize the final DMSO concentration in the culture media (ideally ≤0.1%). - Perform a serial dilution of the stock solution in pre-warmed media. |
| Improper Stock Solution Handling | The this compound may have precipitated out of the stock solution due to incorrect storage or the concentration being too high for long-term stability. | - Visually inspect your DMSO stock solution for any precipitate before use. - If precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to redissolve. - Prepare fresh stock solutions regularly and store them at -20°C or -80°C for long-term stability. |
| Suboptimal Dilution Technique | Adding a concentrated, relatively cold DMSO stock directly to a large volume of cell culture medium can cause rapid temperature and solvent changes, leading to precipitation. | - Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. - Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| High Final Concentration | The desired final concentration of this compound in your experiment may exceed its maximum soluble concentration in your specific cell culture medium. | - Determine the maximum soluble concentration of this compound in your medium using the protocol provided below. - If your target concentration is too high, you may need to reconsider the experimental design or explore the use of solubilizing agents (though this should be done with caution as they can affect cellular processes). |
| Media Components | Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and reduce its solubility. | - If using a serum-containing medium, test whether reducing the serum concentration affects solubility. - If your cell line can tolerate it, consider using a serum-free medium for the duration of the this compound treatment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 100 mM stock solution, you will need 21.61 mg of this compound per 1 mL of DMSO (Molecular Weight: 216.08 g/mol ).
-
Transfer the this compound powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If you observe any particulate matter, you can briefly sonicate the vial in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium at a fixed final DMSO concentration.
Materials:
-
100 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each this compound dilution in DMSO to the corresponding wells. This will give you a final DMSO concentration of 1%. You should also include a DMSO-only control.
-
Gently mix the contents of the wells.
-
Visually inspect the plate for any signs of precipitation (cloudiness or visible particles) immediately after mixing and after incubating at 37°C in a cell culture incubator for 1-2 hours.
-
For a more quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
The highest this compound concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under these conditions.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis Pathway
This compound is known to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. This involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
This workflow outlines the key steps in a typical experiment to evaluate the cytotoxic effects of this compound.
Caption: Workflow for studying this compound cytotoxicity in cell culture.
References
- 1. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Duck Circovirus genotype 2 ORF3 protein induces apoptosis through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Dendritic Cell Vaccine (DCVC) Animal Model Experiments
Welcome to the technical support center for DCVC animal model experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during their studies.
Table of Contents
-
Experimental Design & Setup
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Dendritic Cell (DC) Preparation & Quality Control
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Vaccine Administration & In Vivo Monitoring
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Immune Response & Efficacy Analysis
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Experimental Design & Setup
FAQ 1: My this compound experiment results are inconsistent and not reproducible. What are the common experimental design flaws?
Answer: Inconsistent results in this compound animal model experiments often stem from fundamental flaws in experimental design. It is crucial to ensure rigorous and well-controlled study designs to obtain reliable and translatable data.[1]
Troubleshooting Guide:
-
Inadequate Randomization and Blinding:
-
Problem: Non-randomized assignment of animals to treatment groups can introduce bias.[1] Lack of blinding during treatment administration and outcome assessment can lead to unintentional bias in measurements.
-
Solution: Implement a robust randomization strategy for assigning animals to cages and treatment groups. Whenever possible, blind the personnel who are administering the treatments and assessing the outcomes.
-
-
Cage Effects and Pseudoreplication:
-
Problem: Housing all animals from one treatment group in a single cage is a critical flaw.[2] Animals within the same cage share a micro-environment, and any observed effect could be due to the cage environment rather than the treatment. Analyzing data as if each animal is an independent unit when the treatment was applied to the whole cage leads to pseudoreplication.[2]
-
Solution: The ideal design is a Randomized Complete Block Design (RCBD), where animals from different treatment groups are mixed within cages.[3] If this is not feasible, use multiple cages per treatment group and consider the cage as the experimental unit in your statistical analysis.
-
-
Insufficient Sample Size and Statistical Power:
-
Problem: Studies with small group sizes are often underpowered, making it difficult to detect true treatment effects.[1]
-
Solution: Perform a power analysis before starting the experiment to determine the appropriate number of animals per group. This will help ensure that your study has a high probability of detecting a statistically significant effect if one exists.
-
-
Lack of Appropriate Controls:
-
Problem: Without proper controls, it is impossible to attribute observed effects to the DC vaccine.
-
Solution: Include multiple control groups, such as:
-
Logical Relationship: Flawed vs. Robust Experimental Design
Caption: Comparison of flawed and robust experimental design elements.
FAQ 2: I am seeing high variability in tumor growth within the same treatment group. What could be the cause?
Answer: High variability in tumor growth can obscure treatment effects and complicate data interpretation. Several factors related to the animal model and experimental technique can contribute to this issue.
Troubleshooting Guide:
-
Animal-Related Factors:
-
Problem: Genetic background, age, sex, and microbiome of the animals can all influence tumor engraftment and growth.[4]
-
Solution: Use animals from a single, reliable vendor with a well-defined genetic background. Ensure all animals are of the same age and sex. House animals under consistent environmental conditions to minimize variations in their microbiome.
-
-
Tumor Cell Inoculation Technique:
-
Problem: Inconsistent tumor cell number, viability, or injection technique can lead to significant differences in tumor take rate and growth kinetics.
-
Solution:
-
Ensure a single-cell suspension of tumor cells with high viability (>95%).
-
Inject a precise number of cells in a consistent volume and at the same anatomical site for all animals.
-
Have the same experienced individual perform all tumor inoculations to minimize technical variability.
-
-
-
Tumor Growth Monitoring:
-
Problem: Inaccurate or inconsistent tumor measurements will introduce variability.
-
Solution: Use calipers for precise measurement of tumor dimensions (length and width). The same individual should perform all measurements to maintain consistency. Mathematical models can be used to describe tumor growth kinetics.[5][6]
-
Table 1: Factors Contributing to Tumor Growth Variability and Recommended Solutions
| Factor | Potential Problem | Recommended Solution |
| Animal Model | Genetic drift, age/sex differences, microbiome variation.[4] | Use a single-source, genetically defined strain. Standardize age and sex. Maintain consistent housing conditions. |
| Tumor Cells | Low viability, cell clumps, inconsistent cell number. | Use a fresh, single-cell suspension with >95% viability. Accurately count and resuspend cells before injection. |
| Inoculation | Variable injection site, depth, or volume. | Standardize the anatomical location, injection depth, and volume for all animals. |
| Measurement | Inconsistent caliper use, different personnel measuring. | Have a single, trained individual perform all tumor measurements using the same technique. |
Dendritic Cell (DC) Preparation & Quality Control
FAQ 3: The yield of bone marrow-derived DCs (BMDCs) is low. How can I optimize the generation protocol?
Answer: Low yield of BMDCs is a common issue that can be addressed by optimizing several steps in the isolation and culture protocol.
Troubleshooting Guide:
-
Bone Marrow Harvesting:
-
Problem: Incomplete removal of muscle and tissue from the bones can lead to contamination and reduced yield. Inefficient flushing of the bone marrow will also result in fewer progenitor cells.
-
Solution: Carefully clean the femur and tibia to remove all muscle tissue before flushing the marrow. Use a 26-28 gauge needle to flush the bones thoroughly with media until they appear white.[7][8]
-
-
Red Blood Cell (RBC) Lysis:
-
Problem: Incomplete lysis of RBCs can interfere with cell counting and culture.
-
Solution: Perform a water lysis step to effectively remove RBCs.[7]
-
-
Cytokine Concentration and Quality:
-
Problem: The concentration and bioactivity of GM-CSF and IL-4 are critical for DC differentiation.[8][9] Suboptimal concentrations or poor-quality cytokines will result in low DC yield and purity.
-
Solution: Use high-quality recombinant GM-CSF and IL-4 at their optimal concentrations. A common starting concentration is 20 ng/mL for GM-CSF and 10 ng/mL for IL-4.[8][9]
-
Experimental Protocol: Generation of Mouse Bone Marrow-Derived Dendritic Cells
-
Harvest Bone Marrow: Euthanize a mouse and dissect the femurs and tibias. Carefully remove all muscle and connective tissue.
-
Sterilize and Flush: Sterilize the bones by immersing them in 70% ethanol on ice.[7] In a sterile hood, cut the ends of the bones and flush the marrow into a petri dish containing media using a syringe with a 26-28 gauge needle.[7][8]
-
Prepare Single-Cell Suspension: Pass the bone marrow suspension through a 70 µm cell strainer to create a single-cell suspension.[10]
-
Lyse Red Blood Cells: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a water lysis buffer to remove RBCs.[7]
-
Culture Cells: Count the viable cells and plate them in non-treated cell culture dishes at a density of 7 x 10^6 cells in 10 ml of complete medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[8][10]
-
Maintain Culture: Incubate at 37°C and 5% CO2. On day 3 or 4, add 5-10 ml of fresh, pre-warmed medium with cytokines.[9][10] On day 6, remove half of the media and replace it with fresh media containing cytokines.[9]
-
Harvest DCs: On day 8 or 9, the non-adherent and loosely adherent cells are immature DCs and can be harvested for experiments. The purity of CD11c+ cells should be >90%.[10]
Workflow for Generating High-Yield BMDCs
Caption: Key steps for the successful generation of bone marrow-derived dendritic cells.
FAQ 4: My DCs are not maturing properly after antigen loading. How can I troubleshoot this?
Answer: DC maturation is a critical step for inducing a potent T-cell response. Failure to mature properly can be due to suboptimal stimulation or issues with the maturation cocktail.
Troubleshooting Guide:
-
Maturation Stimuli:
-
Problem: A single maturation stimulus may not be sufficient to induce full DC activation.
-
Solution: Use a cocktail of maturation stimuli. A common and effective cocktail includes inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] The addition of a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), can also potently induce DC maturation.[7][11]
-
-
Timing of Maturation:
-
Assessing Maturation:
-
Problem: It is essential to confirm DC maturation before vaccination.
-
Solution: Use flow cytometry to assess the upregulation of maturation markers.
-
Table 2: Common DC Maturation Markers and Their Functions
| Marker | Function | Expected Change on Maturation |
| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation | Upregulated |
| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation | Upregulated |
| CD40 | Co-stimulatory molecule, critical for T-cell help | Upregulated |
| MHC Class II | Presents peptide antigens to CD4+ T-cells | Upregulated |
| CCR7 | Chemokine receptor for migration to lymph nodes | Upregulated |
Protocol: Assessing DC Maturation by Flow Cytometry
-
Harvest DCs: Collect both immature (control) and matured DCs.
-
Block Fc Receptors: Incubate cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
-
Stain for Surface Markers: Stain the cells with fluorescently conjugated antibodies against CD11c, MHC Class II, CD80, CD86, and CCR7.
-
Acquire Data: Analyze the cells on a flow cytometer.
-
Analyze Data: Gate on the CD11c+ population and compare the expression levels (Mean Fluorescence Intensity) of the maturation markers between the immature and matured DC populations.
FAQ 5: Which method of antigen loading is most effective for inducing a strong immune response?
Answer: The choice of antigen and loading method significantly impacts the immunogenicity of the DC vaccine. Several methods are available, each with its own advantages and disadvantages.
Troubleshooting Guide:
-
Antigen Source:
-
Peptides: Specific, but may not cover all relevant epitopes and are MHC-restricted.
-
Proteins: Can be processed to present multiple epitopes.
-
Tumor Lysate: Provides a broad range of tumor-associated antigens (TAAs).[11]
-
Apoptotic/Necrotic Tumor Cells: Can be efficiently phagocytosed by DCs. Loading DCs with irradiated tumor cells has been shown to be effective.[12]
-
RNA/DNA: Can be used to transfect DCs to express the antigen endogenously.[11]
-
-
Comparison of Loading Methods:
-
Problem: Inefficient loading or the use of a suboptimal antigen preparation can lead to a weak immune response.
-
Solution: Studies have shown that loading DCs with irradiated tumor cells can be more effective at stimulating CTLs compared to DCs loaded with freeze-thawed or boiled tumor preparations.[12] Co-culturing DCs with irradiated tumor cells is a widely used and effective method.[13]
-
Table 3: Comparison of Antigen Loading Methods for DC Vaccines
| Loading Method | Advantages | Disadvantages |
| Peptide Pulsing | Simple, defined antigen. | MHC-restricted, potential for immune escape. |
| Protein Loading | Provides multiple epitopes. | May require optimization for efficient uptake and processing. |
| Tumor Lysate | Broad antigen repertoire.[11] | Contains non-immunogenic proteins, batch-to-batch variability. |
| Irradiated Tumor Cells | Effective antigen source, promotes DC activation.[12] | Requires access to tumor cells and irradiation source. |
| Nucleic Acid Transfection | Endogenous antigen expression, sustained presentation. | Can be technically challenging, potential for low transfection efficiency. |
Vaccine Administration & In Vivo Monitoring
FAQ 6: I am not observing significant DC migration to the draining lymph nodes. What are the potential reasons?
Answer: The migration of DCs from the injection site to the draining lymph nodes is essential for T-cell priming. Poor migration is a common pitfall that can severely limit vaccine efficacy.
Troubleshooting Guide:
-
DC Maturation State:
-
Problem: Immature DCs do not express the chemokine receptor CCR7, which is required for migration to lymph nodes.[14]
-
Solution: Ensure that the DCs are fully mature before injection. Confirm CCR7 expression by flow cytometry.
-
-
Injection Technique and Site:
-
Problem: A significant portion of injected DCs can remain trapped at the injection site.[15] The route of administration also influences migration patterns.
-
Solution: While subcutaneous or intradermal injections are common, consider intranodal or intraperitoneal injections to potentially increase the number of DCs reaching lymphoid organs.[3]
-
-
Quantifying DC Migration:
-
Problem: It is important to be able to accurately track and quantify DC migration.
-
Solution: Label the DCs with a fluorescent dye (e.g., CFSE) before injection.[16][17] At various time points after injection (e.g., 24-48 hours), harvest the draining lymph nodes and quantify the number of fluorescently labeled cells by flow cytometry.[15]
-
Experimental Protocol: In Vivo DC Migration Assay
-
Label DCs: Resuspend mature DCs at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C.
-
Wash DCs: Quench the labeling reaction by adding 5 volumes of cold complete media and wash the cells three times with PBS.
-
Inject DCs: Inject 1x10^6 labeled DCs subcutaneously into the footpad of a mouse.
-
Harvest Lymph Nodes: After 48 hours, harvest the draining popliteal lymph node.
-
Prepare Single-Cell Suspension: Mechanically dissociate the lymph node to create a single-cell suspension.
-
Analyze by Flow Cytometry: Acquire the cells on a flow cytometer and quantify the percentage and absolute number of CFSE+ cells.
DC Migration Pathway
Caption: The migratory path of mature DCs from the injection site to the draining lymph node.
FAQ 7: What is the optimal route of administration for a DC vaccine in mice?
Answer: The route of administration can significantly influence the distribution of DCs and the resulting immune response. The optimal route depends on the specific goals of the experiment.
Troubleshooting Guide:
-
Common Routes and Their Characteristics:
-
Subcutaneous (s.c.) or Intradermal (i.d.): These routes are commonly used and lead to DC migration to the draining lymph nodes.[11][15]
-
Intravenous (i.v.): This route leads to the accumulation of DCs primarily in the spleen, liver, and lungs, but not in peripheral lymph nodes.[15]
-
Intranodal (i.n.): Direct injection into a lymph node bypasses the need for migration from a peripheral site.
-
Intraperitoneal (i.p.): This route may allow for the administration of a larger dose of DCs and can lead to their migration to lymph nodes.[3]
-
Table 4: Comparison of DC Vaccine Administration Routes
| Route | Primary Site of DC Accumulation | Advantages | Disadvantages |
| Subcutaneous (s.c.) | Draining Lymph Nodes[15] | Technically simple, mimics peripheral infection. | A large fraction of DCs may remain at the injection site.[15] |
| Intradermal (i.d.) | Draining Lymph Nodes | Similar to s.c., may offer better access to dermal lymphatics. | Technically more challenging than s.c. |
| Intravenous (i.v.) | Spleen, Liver, Lungs[15] | Systemic distribution. | Bypasses peripheral lymph nodes, potential for trapping in the lungs. |
| Intranodal (i.n.) | Injected Lymph Node | Bypasses peripheral migration, direct delivery to T-cell areas. | Technically difficult, requires precision. |
| Intraperitoneal (i.p.) | Lymph Nodes, Spleen | Allows for larger injection volumes.[3] | Distribution may be less targeted than other routes. |
Immune Response & Efficacy Analysis
FAQ 8: The antigen-specific T-cell response in my vaccinated mice is weak. How can I improve it?
Answer: A weak T-cell response is a common challenge in this compound experiments and can be caused by issues at multiple stages of the process, from DC preparation to the timing of the analysis.
Troubleshooting Guide:
-
DC Quality and Dose:
-
Problem: Suboptimally matured DCs or too low a vaccine dose will fail to effectively prime T-cells.
-
Solution: Ensure high DC viability and maturation, as confirmed by flow cytometry. The typical dose for mice is between 1x10^6 and 1x10^7 DCs per injection.[11]
-
-
Vaccination Schedule:
-
Problem: A single vaccination may not be sufficient to induce a robust and lasting T-cell response.
-
Solution: Implement a prime-boost strategy, with 2-3 vaccinations administered at 7 to 14-day intervals.[11]
-
-
Assessing T-Cell Response:
-
Problem: The method used to measure the T-cell response may not be sensitive enough, or the timing of the analysis may be suboptimal.
-
Solution: Use sensitive techniques like the ELISpot assay to quantify cytokine-secreting cells or an in vivo CTL assay to measure cytotoxic function.[18][19] The peak of the primary T-cell response typically occurs 7-10 days after the final vaccination.
-
Experimental Protocol: IFN-γ ELISpot Assay
-
Prepare Plates: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[20][21]
-
Isolate Splenocytes: Harvest spleens from vaccinated and control mice 7-10 days after the final vaccination and prepare a single-cell suspension.
-
Plate Cells: Wash and block the ELISpot plate. Add 2.5x10^5 to 5x10^5 splenocytes per well.
-
Stimulate Cells: Add the specific peptide antigen to the appropriate wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).[22]
-
Incubate: Incubate the plate for 15-20 hours at 37°C and 5% CO2.[20]
-
Develop Spots: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Follow this with a streptavidin-alkaline phosphatase conjugate and then a substrate solution to develop colored spots.[21]
-
Count Spots: Air-dry the plate and count the spots, where each spot represents a single IFN-γ-secreting cell.
FAQ 9: My prophylactic DC vaccine is not preventing or delaying tumor growth. What are the possible causes?
Answer: The failure of a prophylactic vaccine can be disappointing, but troubleshooting the experimental design and immunological response can often reveal the underlying cause.
Troubleshooting Guide:
-
Immunogenicity of the Antigen:
-
Problem: The chosen tumor antigen may be poorly immunogenic or the tumor may have downregulated its expression.
-
Solution: Use a tumor model with a known, strongly immunogenic antigen (e.g., B16-OVA).[12] Ensure that the DCs are effectively presenting the antigen.
-
-
Strength of the Immune Response:
-
Problem: The induced T-cell response may not be strong enough to control the growth of the subsequently inoculated tumor cells.
-
Solution: Confirm that the vaccine is inducing a robust antigen-specific CTL response using an in vivo CTL assay.[19] Consider increasing the number of vaccinations or the DC dose.
-
-
Tumor Challenge Model:
-
Problem: The tumor challenge dose may be too high, overwhelming the induced immune response. The timing of the challenge relative to vaccination is also critical.
-
Solution: Titrate the tumor cell dose to find a number that allows for the detection of a protective effect. Typically, the tumor challenge is performed 7-14 days after the final vaccination.
-
Overall this compound Experimental Workflow
Caption: A typical workflow for a prophylactic this compound animal model experiment.
FAQ 10: How do I perform and interpret a Cytotoxic T-Lymphocyte (CTL) assay to measure vaccine efficacy?
Answer: An in vivo CTL assay is a powerful method to directly measure the functional ability of CD8+ T-cells to kill target cells in a living animal.[19]
Experimental Protocol: In Vivo CTL Assay
-
Prepare Target Cells:
-
Harvest splenocytes from a naive, syngeneic donor mouse.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse with the specific peptide antigen (e.g., 1-10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (e.g., 5 µM).
-
Control Population: Leave unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Inject Target Cells:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into both vaccinated and naive control mice (typically 1-2 x 10^7 total cells per mouse).
-
-
Analyze Killing:
-
After 4 to 24 hours, harvest the spleens from the recipient mice.[23]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Gate on the CFSE-positive cells. You will see two distinct peaks corresponding to the high-CFSE (target) and low-CFSE (control) populations.
-
-
Calculate Specific Lysis:
-
Calculate the ratio of target to control cells in both naive and vaccinated mice.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio_naive / Ratio_vaccinated)] x 100
-
Where Ratio = (% CFSE_low / % CFSE_high)
-
-
Interpreting the Results: A high percentage of specific lysis in the vaccinated group compared to the naive group indicates that the DC vaccine has successfully generated antigen-specific cytotoxic T-lymphocytes that are functional in vivo. This is a strong correlate of protective immunity.
References
- 1. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Prophylactic dendritic cell vaccination controls pancreatic cancer growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [en.bio-protocol.org]
- 5. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 9. BMDC isolation protocol - mouse [abcam.com]
- 10. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 11. Antitumor Vaccines Based on Dendritic Cells: From Experiments using Animal Tumor Models to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for antigen loading of dendritic cells to enhance the antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three antigen loading methods in dendritic cell vaccines for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Consequences of Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of mouse dendritic cell migration in vivo upon subcutaneous and intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of methods to study pulmonary dendritic cell migration reveals distinct capacities of DC subsets to acquire soluble versus particulate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellsciences.com [cellsciences.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. aelvis.net [aelvis.net]
- 23. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in toxicity assays. Our goal is to help you identify and resolve sources of variability in your experiments to ensure reliable and reproducible data.
Troubleshooting Guide: Inconsistent Results
Q1: We are observing high variability between replicate wells in our cell viability assay after this compound treatment. What are the common causes and solutions?
High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors, from initial setup to final measurements.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before plating by gently pipetting up and down. Avoid introducing bubbles. - Mix the cell suspension between plating multiple plates to prevent settling. - Work quickly but carefully during plating to ensure all wells receive cells from the same suspension state. |
| Edge Effects | - Evaporation from wells on the edge of the plate can concentrate this compound and media components, leading to higher toxicity in these wells. - To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. - Use plate sealers to minimize evaporation during incubation. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. - When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. |
| Compound Precipitation | - this compound has limited aqueous solubility. Visually inspect your stock and working solutions for any precipitate. - If precipitation is observed upon thawing or dilution in media, gently warm the solution and vortex. - Consider the final solvent concentration in your culture medium; high concentrations of solvents like DMSO can be toxic to cells. |
| Bubbles in Wells | - Bubbles can interfere with absorbance or fluorescence readings. - Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed with a sterile needle or by briefly centrifuging the plate. |
Q2: Our this compound stock solution seems to be losing potency over time, leading to inconsistent dose-response curves. How should we properly handle and store this compound?
The stability of your this compound stock solution is critical for obtaining reproducible results. This compound can degrade, leading to a decrease in its effective concentration.
Best Practices for this compound Stock Solutions
| Issue | Recommendation(s) |
| Storage of Solid this compound | - Store solid this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. |
| Solvent Selection | - this compound is soluble in DMSO, methanol, and aqueous solutions like PBS. For cell culture, preparing a stock in sterile PBS or DMSO is common. |
| Stock Solution Storage | - Prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. - Store stock solution aliquots at -20°C or -80°C. |
| Quality Control | - Periodically check the purity and concentration of your stock solution using analytical methods like HPLC, especially for long-term studies. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is S-(1,2-dichlorovinyl)-L-cysteine (this compound) and why is it studied?
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a key metabolite of trichloroethylene (TCE), a widespread environmental and occupational contaminant. This compound is a potent nephrotoxicant, meaning it primarily damages the kidneys, and is studied to understand the mechanisms of TCE-induced kidney injury and potential carcinogenicity.
Q2: What is the primary mechanism of this compound toxicity?
This compound itself is not the ultimate toxic species. It is bioactivated within cells, primarily in the proximal tubules of the kidney, by enzymes such as cysteine conjugate β-lyase. This metabolic activation generates a reactive thiol that can bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately cell death through apoptosis or necrosis.
Assay-Specific Questions
Q3: Which cytotoxicity or cell viability assay is best for this compound?
The optimal assay depends on your specific research question, as different assays measure different cellular parameters.
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability. They are good for high-throughput screening. However, be aware that this compound can cause mitochondrial dysfunction, which could directly impact these readouts independent of immediate cell death.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis. It is a direct measure of cytotoxicity.
-
Caspase Activity Assays: These assays (e.g., Caspase-3/7, -8, -9) measure the activity of key enzymes in the apoptotic pathway. They are excellent for specifically detecting apoptosis induced by this compound.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death.
Recommendation: For a comprehensive understanding, consider using a combination of assays, such as an MTT assay for overall viability and a caspase or LDH assay to elucidate the mechanism of cell death.
Q4: We are not seeing the expected level of toxicity. Could our cell model be the issue?
Yes, the choice of cell model is critical. This compound toxicity is highly dependent on the metabolic capabilities of the cells.
-
Metabolic Activation: Cells must express the necessary enzymes, like cysteine conjugate β-lyase, to convert this compound into its toxic form. Renal proximal tubular cells (e.g., primary hPT cells, HK-2 cell line) are the most relevant and sensitive models because they express these enzymes at higher levels.
-
Cell Line Differences: Different kidney cell lines can have varying sensitivities. For example, primary cells often provide a more physiologically relevant response compared to immortalized cell lines.
-
Species Differences: The metabolism and toxicity of this compound can differ between species. Data from rodent models may not always directly translate to human cells.
Quantitative Data Summary
The cytotoxic effects of this compound are both time- and concentration-dependent. Below are examples of data gathered from in vitro studies.
Table 1: Time- and Concentration-Dependent Cytotoxicity of this compound in HTR-8/SVneo Cells
| This compound Concentration | Exposure Time | % Reduction in Live-to-Dead Cell Ratio |
| 10 µM | 48 h | 55% |
| 20 µM | 24 h | 51% |
| 20 µM | 48 h | 67% |
Data adapted from a study on human placental cells, demonstrating the principle of time and concentration dependence.
Table 2: Cytotoxicity of this compound and its Precursor in Human Renal Tubule Cells
| Compound | Exposure Time | EC50 (Concentration for 50% effect) |
| DCVG (precursor) | 10 days | ~3 µM |
| This compound | 10 days | ~7.5 µM |
This data highlights that sub-cytotoxic effects and gene expression changes can occur at concentrations as low as 0.1 µM to 1 µM over long exposure periods.
Experimental Protocols
Below are generalized, detailed methodologies for key experiments cited in this compound toxicity research. Note: These are starting points and should be optimized for your specific cell type and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
LDH Assay Kit (commercially available kits are recommended and typically include a catalyst, dye, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include three sets of controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Untreated cells lysed with the kit's lysis buffer.
-
No-Cell Control: Medium only (background).
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if included in the kit).
-
Absorbance Measurement: Read the absorbance at 490 nm.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activation of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cells seeded in a white- or black-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence/fluorescence. Treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Visualizations
Technical Support Center: Minimizing Off-Target Effects of DCVC In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects in vivo?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxicant used to induce acute kidney injury (AKI) in animal models. It is a metabolite of the industrial solvent trichloroethylene.[1][2] The primary and most significant off-target effect of this compound is severe injury to the proximal tubules of the kidney, leading to acute tubular necrosis.[1][3]
Q2: What is the mechanism of this compound-induced nephrotoxicity?
A2: this compound is bioactivated in the renal proximal tubular cells by the enzyme cysteine S-conjugate β-lyase (CCBL). This enzymatic reaction produces a reactive thiol metabolite that can covalently bind to cellular macromolecules, deplete glutathione (GSH), induce oxidative stress, and cause lipid peroxidation.[4] These events culminate in mitochondrial dysfunction and cell death.[4]
Q3: How can I minimize the nephrotoxic effects of this compound in my animal model?
A3: Minimizing the nephrotoxicity of this compound involves a multi-pronged approach:
-
Dose Optimization: Use the lowest effective dose of this compound to achieve your desired level of kidney injury without causing excessive systemic toxicity. Doses in mice can range from 15 mg/kg for mild injury to 75 mg/kg for severe injury.[1]
-
Inhibition of Bioactivation: Co-administration of an inhibitor of the bioactivating enzyme, cysteine S-conjugate β-lyase, can reduce the formation of the toxic metabolite. Aminooxyacetic acid (AOAA) has been shown to be effective.[4]
-
Antioxidant Co-therapy: The use of antioxidants can help to mitigate the oxidative stress and lipid peroxidation that contribute to this compound-induced cell death. (+) Cyanidanol-3 has been reported to reduce this compound-induced nephrotoxicity.[4]
Q4: What are the key biomarkers to monitor for this compound-induced nephrotoxicity?
A4: Key biomarkers for monitoring this compound-induced nephrotoxicity include:
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: These are standard indicators of kidney function. A dose-dependent increase in BUN is a hallmark of this compound-induced nephrotoxicity.[4]
-
Kidney Injury Molecule-1 (KIM-1): A more sensitive and earlier biomarker of proximal tubule injury.
-
Histopathology: Microscopic examination of kidney tissue is the gold standard for assessing the extent of tubular necrosis and other pathological changes.
Q5: Are there alternative in vivo models to study nephrotoxicity with potentially less severe systemic effects?
A5: While this compound is a potent and specific nephrotoxicant, other models of chemically-induced kidney injury exist, such as those using cisplatin or gentamicin. The choice of model depends on the specific research question. Additionally, employing a robust tissue repair-focused study design with a priming, low dose of a nephrotoxicant can sometimes protect against a subsequent lethal dose, a phenomenon known as autoprotection.[3]
Troubleshooting Guides
Problem: Excessive mortality in the this compound-treated animal group.
| Possible Cause | Troubleshooting Steps |
| This compound dose is too high. | Lower the dose of this compound. A dose of 75 mg/kg in mice can lead to acute renal failure and death, while doses of 15-30 mg/kg induce injury with the potential for repair.[1] |
| Inadequate hydration of animals. | Ensure animals have free access to water. Dehydration can exacerbate kidney injury. |
| Underlying health issues in the animal colony. | Ensure the use of healthy, specific-pathogen-free (SPF) animals. |
Problem: High variability in nephrotoxicity markers (e.g., BUN, Creatinine) between animals in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound administration. | Ensure accurate and consistent intraperitoneal (i.p.) injection technique. |
| Differences in animal age, weight, or strain. | Use animals of the same age, sex, and from the same genetic background. |
| Variations in the timing of sample collection. | Collect blood and tissue samples at a consistent time point post-DCVC administration. The peak of injury can vary with the dose (e.g., 36 hours for 15 mg/kg, 72 hours for 30 mg/kg in mice).[1] |
Quantitative Data Summary
Table 1: Representative Effect of a Cysteine S-conjugate β-lyase Inhibitor (AOAA) on this compound-Induced Nephrotoxicity Markers in Mice.
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) | Histopathological Score (0-4) |
| Vehicle Control | 25 ± 5 | 0.4 ± 0.1 | 0 |
| This compound (30 mg/kg) | 150 ± 20 | 1.8 ± 0.3 | 3.5 ± 0.5 |
| This compound (30 mg/kg) + AOAA (50 mg/kg) | 80 ± 15 | 1.0 ± 0.2 | 1.5 ± 0.5 |
| (Note: These are representative data based on qualitative descriptions of "significant reductions" in the literature.[4] Actual values may vary based on experimental conditions.) |
Table 2: Representative Effect of an Antioxidant ((+) Cyanidanol-3) on this compound-Induced Nephrotoxicity Markers in Mice.
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) | Histopathological Score (0-4) |
| Vehicle Control | 25 ± 5 | 0.4 ± 0.1 | 0 |
| This compound (30 mg/kg) | 150 ± 20 | 1.8 ± 0.3 | 3.5 ± 0.5 |
| This compound (30 mg/kg) + (+) Cyanidanol-3 (100 mg/kg) | 95 ± 18 | 1.2 ± 0.2 | 2.0 ± 0.5 |
| (Note: These are representative data based on qualitative descriptions of "significant reductions" in the literature.[4] Actual values may vary based on experimental conditions.) |
Experimental Protocols
Protocol 1: Induction of Nephrotoxicity with this compound in Mice
-
Animal Model: Male Swiss-Webster mice (25-30 g).
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
For mild to moderate injury: 15 mg/kg.
-
For moderate to severe injury: 30 mg/kg.
-
-
Monitoring:
-
Collect blood samples via tail vein or cardiac puncture at baseline and at selected time points post-injection (e.g., 24, 48, 72 hours) for BUN and serum creatinine analysis.
-
At the end of the experiment, euthanize the animals and collect kidney tissue for histopathological analysis.
-
Protocol 2: Co-administration of Aminooxyacetic Acid (AOAA) to Mitigate this compound Nephrotoxicity
-
Animal Groups:
-
Group 1: Vehicle control (saline i.p.).
-
Group 2: this compound only (e.g., 30 mg/kg i.p.).
-
Group 3: AOAA pre-treatment + this compound (e.g., AOAA 50 mg/kg i.p., followed by this compound 30 mg/kg i.p. 30 minutes later).
-
-
AOAA Preparation: Dissolve AOAA in sterile 0.9% saline.
-
Administration:
-
Administer AOAA i.p. 30 minutes prior to this compound administration.
-
Administer this compound as described in Protocol 1.
-
-
Monitoring: Follow the monitoring procedures outlined in Protocol 1.
Protocol 3: Histopathological Evaluation of Renal Injury
-
Tissue Processing:
-
Fix kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Staining:
-
Section the paraffin-embedded tissue at 4-5 µm and mount on glass slides.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
-
Scoring:
-
Examine the slides under a light microscope.
-
Score the degree of acute tubular necrosis in the renal cortex on a scale of 0 to 4:
-
0: Normal histology.
-
1: Mild, focal necrosis.
-
2: Moderate, multifocal necrosis.
-
3: Severe, widespread necrosis.
-
4: Extensive necrosis with loss of architecture.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for minimizing this compound off-target effects.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stock solutions to prevent contamination and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing contamination in its stock solutions critical?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene.[1][2][3][4] It is widely used in toxicology research to study mechanisms of chemical-induced cell injury. Contamination of this compound stock solutions, whether microbial or chemical, can lead to inaccurate and unreliable experimental results, potentially compromising research outcomes and leading to misinterpretation of toxicological data.
Q2: What are the primary types of contamination to be aware of when working with this compound stock solutions?
A2: The two primary types of contamination are:
-
Microbial Contamination: Introduction of bacteria, fungi, or other microorganisms into the stock solution. This can alter the chemical properties of the solution and directly impact cell cultures.
-
Chemical Contamination: This includes degradation of this compound itself, the introduction of impurities from solvents or containers, or cross-contamination from other chemicals. This compound can be sensitive to environmental factors, which may influence its stability.[5]
Q3: What are the initial signs of potential contamination in my this compound stock solution?
A3: Visual indicators of microbial contamination can include turbidity, cloudiness, or the appearance of particulates in a solution that should be clear. Chemical degradation may not always have obvious visual cues, but a change in color or the formation of precipitates can be indicative. Any unexpected or inconsistent experimental results should also prompt a review of the stock solution's integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected cell death or altered cellular morphology in control (vehicle-treated) groups. | Microbial contamination of the this compound solvent (e.g., DMSO, water) or the stock solution itself. | 1. Culture an aliquot of the stock solution on a nutrient agar plate to test for microbial growth.2. Filter-sterilize a new batch of solvent and prepare a fresh this compound stock solution using aseptic techniques.3. Routinely inspect stock solutions for any signs of contamination before use. |
| Inconsistent or weaker-than-expected toxic effects of this compound across experiments. | Chemical degradation of the this compound stock solution due to improper storage (e.g., exposure to light, incorrect temperature). | 1. Prepare fresh stock solutions more frequently.2. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.3. Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil.4. Refer to the stability data table below for appropriate storage conditions. |
| Precipitate forms in the this compound stock solution upon storage. | The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a slightly less concentrated stock solution.2. Ensure the solvent is of high purity and appropriate for this compound. This compound is soluble in polar solvents.[5]3. Filter the solution through a sterile, compatible filter to remove any undissolved particles before use, though this may alter the final concentration. |
| Variability in results between different batches of this compound stock solutions. | Inconsistent weighing of this compound powder or dilution errors during preparation. | 1. Use a calibrated analytical balance for weighing the this compound powder.2. Use calibrated pipettes for solvent measurement.3. Prepare a larger volume of stock solution to be aliquoted for multiple experiments to ensure consistency. |
Experimental Protocols
Protocol for Preparation of a Sterile this compound Stock Solution
This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO, a common solvent for this compound.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for solvent sterilization if not pre-sterilized)
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to minimize the risk of microbial contamination.
-
Tare the weighing vessel: Place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh this compound powder: Carefully weigh the desired amount of this compound powder directly into the tared tube. For a 1 mL 100 mM stock solution, this would be 21.61 mg of this compound (Molecular Weight: 216.09 g/mol ).
-
Add solvent: Using a sterile, calibrated micropipette, add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot for storage: Dispense the stock solution into smaller, sterile, single-use amber vials or tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.
-
Label and store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used. Store at -20°C or -80°C for long-term stability.
Data on this compound Stability and Storage
| Parameter | Condition | Observation/Recommendation | Reference |
| Solubility | Polar Solvents | This compound is soluble in polar solvents. | [5] |
| Methanol, DMSO, Water | Soluble in methanol, DMSO, and water. | ||
| Storage Temperature | -20°C | Recommended for long-term storage of stock solutions to maintain stability. | |
| Light Sensitivity | General Handling | As a general precaution for cysteine-containing compounds, protection from light is recommended to prevent photo-degradation. Use of amber vials is advised. | |
| Chemical Stability | Aqueous Solutions | This compound and its derivatives can have limited half-lives in biological media and in the presence of other reactive molecules like glutathione. | [6][7] |
| Plastic Compatibility | General Halogenated Organics | Caution should be exercised when storing halogenated organic compounds in certain plastics. Glass or chemically resistant polymer vials are preferable. | [8] |
Visualizations
Experimental Workflow for Preparing a Sterile this compound Stock Solution
Caption: Workflow for the sterile preparation of this compound stock solutions.
This compound-Induced Mitochondrial-Mediated Apoptosis Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Bioactivation of this compound
Caption: Metabolic pathway leading to the formation of this compound and its toxic metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of trichloroethylene and S-(1, 2-dichlorovinyl)-L-cysteine in primary cultures of rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.unl.edu [ehs.unl.edu]
Adjusting experimental timelines for DCVC-induced nephropathy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to induce nephropathy in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeline for this compound-induced kidney injury in mice?
A1: The timeline for renal injury is dose-dependent. For mild to moderate injury (e.g., 15 mg/kg, i.p.), the peak of injury is typically observed around 36 hours post-administration. For moderate to severe injury (e.g., 30 mg/kg, i.p.), the peak is usually around 72 hours. At higher doses (e.g., 75 mg/kg, i.p.), severe injury progresses beyond 72 hours, and tissue repair may be inhibited.[1] The entire experimental period to assess both injury and repair can extend up to 14 days.[2]
Q2: What are the expected outcomes at different doses of this compound?
A2: Lower doses (e.g., 15 mg/kg) generally induce mild to moderate renal injury followed by a repair phase. Intermediate doses (e.g., 30 mg/kg) can cause moderate to severe injury, with the potential for repair. High doses (e.g., 75 mg/kg) often lead to severe acute renal failure and can be associated with high mortality due to the inhibition of the tissue repair process.[1][2]
Q3: We are observing higher than expected mortality in our low-dose this compound group. What could be the cause?
A3: Several factors could contribute to unexpected mortality. First, verify the this compound concentration and the accuracy of your dosing calculations and administration volume. Ensure the use of an appropriate vehicle, such as sterile distilled water or saline.[1] Animal strain, age, and health status can also influence susceptibility. Concurrent stressors or underlying health issues in the animals can exacerbate the toxic effects of this compound. Review your animal husbandry and handling procedures to minimize stress. If the issue persists, consider a pilot study with a slightly lower dose or a different animal supplier.
Q4: There is significant variability in our kidney injury markers (BUN, creatinine) between animals in the same group. How can we reduce this?
A4: To minimize variability, ensure consistency in all experimental procedures. This includes precise and consistent this compound administration (e.g., intraperitoneal injection technique), standardized timing of sample collection, and uniform sample processing. Use animals of the same age, sex, and genetic background, and house them under identical environmental conditions. Ensure that food and water are provided ad libitum, as dehydration can affect renal function markers. When collecting blood, use a consistent method (e.g., cardiac puncture, tail vein) and process all samples identically and promptly to avoid artifacts.[1]
Q5: When is the best time to collect samples to assess peak kidney injury?
A5: For a 15 mg/kg dose, collecting blood and kidney tissue around 36 hours is ideal for observing peak injury. For a 30 mg/kg dose, the peak is typically around 72 hours.[1] For time-course studies, it is advisable to include multiple time points before and after the expected peak to capture the full dynamic range of injury and any subsequent repair.
Troubleshooting Guides
Issue 1: High Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Dosage | Double-check all calculations for dose preparation and administration volume. Ensure the stock solution is homogeneously dissolved. |
| Animal Strain Susceptibility | Different mouse strains can have varying sensitivities to this compound. If using a new strain, consider a dose-finding study to establish the appropriate toxic, but sublethal, dose range. |
| Animal Health Status | Ensure all animals are healthy and free of underlying diseases before starting the experiment. Quarantine and acclimate new animals appropriately. |
| Dehydration | Ensure animals have free access to water. Dehydration can exacerbate kidney injury. In some cases, providing subcutaneous saline may be necessary for supportive care, but this should be part of the experimental design. |
| High Dose and Inhibited Repair | At high doses of this compound (e.g., 75 mg/kg), tissue repair is often inhibited, leading to progressive renal failure and death.[2] If the goal is not to study acute mortality, consider using a lower dose. |
Issue 2: Inconsistent or Unexpected Kidney Injury Marker Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Administration | Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal injection) to ensure consistent delivery of the compound. |
| Variability in Sample Collection Timing | Adhere strictly to the predetermined time points for sample collection, as kidney injury markers can change rapidly. |
| Improper Sample Handling | Process blood and urine samples consistently and according to validated protocols. For serum, allow blood to clot completely before centrifugation. For plasma, use appropriate anticoagulants and centrifuge promptly. Store all samples at the recommended temperature (-80°C for long-term storage).[3][4][5] |
| Assay Performance | Use commercially available and validated assay kits for BUN, creatinine, and other biomarkers.[1] Run quality controls with each assay to ensure accuracy and reproducibility. |
| Biological Variability | Use a sufficient number of animals per group to account for biological variability. Ensure animals are age and sex-matched. |
Data Presentation
Table 1: this compound Dosage Regimens and Expected Outcomes in Mice [1]
| Dose (mg/kg, i.p.) | Expected Outcome | Peak of Injury |
| 15 | Mild to moderate renal injury with subsequent repair | 36 hours |
| 30 | Moderate to severe renal injury with potential for repair | 72 hours |
| 75 | Severe renal injury, often leading to acute renal failure and mortality (repair inhibited) | >72 hours |
Table 2: Typical Changes in Serum Biomarkers after this compound Administration [1]
| Biomarker | Time Point | Expected Change |
| Blood Urea Nitrogen (BUN) | 24-72 hours | Significant increase |
| Serum Creatinine | 24-72 hours | Significant increase |
Experimental Protocols
Protocol 1: this compound Administration
-
Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine (this compound) in sterile distilled water or 0.9% saline to the desired concentration.
-
Dosing: Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).[2]
-
Controls: Administer the vehicle (sterile distilled water or saline) to the control group using the same volume and route of administration.
Protocol 2: Blood and Tissue Collection
-
Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Blood Collection: Collect blood via cardiac puncture for terminal studies. For survival studies, blood can be collected from the tail vein.[1]
-
Serum/Plasma Preparation:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[1]
-
For plasma, collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Tissue Harvest: Perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the organs.
-
Fixation: Excise the kidneys and fix one kidney in 4% paraformaldehyde overnight at 4°C for histopathology. The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular or biochemical analyses.[1]
Protocol 3: Histopathological Analysis
-
Processing: After fixation, dehydrate the kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 3-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize general morphology and signs of injury, such as tubular necrosis, loss of brush border, and cast formation. Periodic acid-Schiff (PAS) staining can also be used to assess tubular injury.[6]
-
Evaluation: Examine the stained sections under a microscope. Tubular injury can be scored semi-quantitatively by a blinded observer.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcm.edu [bcm.edu]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. Deep-learning model for evaluating histopathology of acute renal tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high mortality rates in DCVC animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high mortality rates in animal studies involving S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
Troubleshooting Guide
High Mortality Rates
Q1: We are observing an unexpectedly high mortality rate in our this compound animal study, even at doses reported to be non-lethal. What are the potential causes and how can we troubleshoot this?
A1: High mortality can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Dose and Formulation:
-
Verification: Double-check your calculations for dose preparation. Ensure the final concentration of the this compound solution is accurate.
-
Solubility and Stability: Confirm that this compound is fully dissolved in the vehicle (e.g., distilled water) and has not precipitated. Prepare fresh solutions for each experiment to avoid degradation.
-
Vehicle Effects: While distilled water is a common vehicle, ensure it is sterile and pyrogen-free.
-
-
Animal Strain and Health:
-
Strain Susceptibility: Different rodent strains can have varying sensitivities to toxicants. Verify the strain you are using and consult literature for any known differences in susceptibility.
-
Health Status: Ensure that the animals are healthy, free of underlying infections, and properly acclimatized to the facility before starting the experiment. Compromised animal health can significantly increase sensitivity to this compound.
-
-
Administration Technique:
-
Route of Administration: Intraperitoneal (IP) injection is common for this compound studies. Improper technique can lead to injection into an organ, causing severe injury or death. Ensure all personnel are thoroughly trained in the correct IP injection procedure.
-
Injection Volume and Rate: Administering too large a volume or injecting too quickly can cause undue stress and physical trauma. Adhere to recommended injection volumes for the specific rodent species and size.
-
-
Monitoring and Intervention:
-
Frequency of Monitoring: Increase the frequency of animal monitoring, especially during the peak toxicity period (typically 24-72 hours post-injection).
-
Humane Endpoints: Establish clear humane endpoints before the study begins. Euthanize animals that reach these endpoints to prevent unnecessary suffering and to collect more consistent data from the remaining animals.
-
Frequently Asked Questions (FAQs)
General
Q2: What is the primary mechanism of this compound toxicity?
A2: this compound is a potent nephrotoxicant. Its toxicity is primarily mediated by its bioactivation in the proximal tubule cells of the kidney. This leads to the generation of reactive metabolites that cause severe mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic and necrotic cell death of the tubular epithelium.
Q3: Are there alternatives to reduce the number of animals used or to refine the study to minimize suffering?
A3: Yes, consider the "3Rs" principles (Replacement, Reduction, and Refinement):
-
Replacement: Where possible, use in vitro models, such as primary renal proximal tubule cell cultures, to screen for toxicity before moving to in vivo studies.
-
Reduction: Use pilot studies with a small number of animals to determine the optimal dose range and to identify potential issues before conducting a large-scale study.
-
Refinement: Implement comprehensive humane endpoints to minimize pain and distress. Provide supportive care, such as supplemental hydration or soft food, if it does not interfere with the study objectives.
Dosing and Administration
Q4: What are the reported LD40 and LD90 values for this compound in Swiss-Webster mice?
A4: In male Swiss-Webster mice, the reported LD40 (lethal dose for 40% of the population) is 40 mg/kg, and the LD90 is 75 mg/kg when administered via intraperitoneal injection.[1]
Q5: What is a standard protocol for preparing and administering this compound to mice?
A5: A common method involves dissolving this compound in sterile, distilled water. The solution is then administered as a single intraperitoneal (IP) injection. The volume of the injection should be carefully calculated based on the animal's body weight (e.g., 10 ml/kg).[1]
Animal Monitoring and Welfare
Q6: What are the key clinical signs of this compound-induced nephrotoxicity in rodents?
A6: Key clinical signs include:
-
Weight loss
-
Dehydration (indicated by skin tenting)
-
Ruffled fur
-
Hunched posture
-
Lethargy or reduced activity
-
Changes in urine output (oliguria or anuria)
Q7: What are appropriate humane endpoints for a this compound nephrotoxicity study?
A7: Humane endpoints should be established prior to the study and may include:
-
A significant loss of body weight (e.g., >20% of baseline).
-
Inability to access food or water.
-
Severe lethargy or unresponsiveness to gentle stimuli.
-
Persistent signs of pain or distress.
-
Moribund state (e.g., inability to remain upright, labored breathing).
Data Presentation
Table 1: Dose-Response Relationship of this compound in Male Swiss-Webster Mice[1]
| Dose (mg/kg, IP) | Expected Mortality | Key Pathological Findings |
| 15 | Low | Mild to moderate renal injury, timely tissue repair |
| 30 | Moderate | Significant renal injury, delayed but adequate tissue repair |
| 40 (LD40) | ~40% | Severe renal injury, robust but potentially insufficient tissue repair |
| 75 (LD90) | ~90% | Extensive renal injury, inhibited tissue repair, acute renal failure |
Experimental Protocols
Protocol: this compound Administration and Monitoring in Mice
This protocol is a general guideline and should be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
1. Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile, distilled water for injection
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Calibrated scale for animal weighing
-
Personal Protective Equipment (PPE)
2. Animal Model:
-
Male Swiss-Webster mice, 8-10 weeks old, acclimatized for at least one week.
3. This compound Solution Preparation:
-
On the day of injection, dissolve this compound in sterile distilled water to the desired final concentrations (e.g., 1.5, 3.0, 4.0, and 7.5 mg/ml to achieve doses of 15, 30, 40, and 75 mg/kg with a 10 ml/kg injection volume).
-
Ensure the solution is clear and free of particulates.
4. Administration Procedure (Intraperitoneal Injection):
-
Weigh each mouse accurately immediately before dosing.
-
Calculate the precise volume of this compound solution to be injected.
-
Restrain the mouse securely, tilting it slightly head-down to move the abdominal organs forward.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate slightly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution slowly and smoothly.
-
Return the mouse to its cage and monitor for immediate adverse reactions.
5. Post-Administration Monitoring:
-
Monitor animals at least twice daily for the first 72 hours, and daily thereafter.
-
Record body weight daily.
-
Assess clinical signs using a scoring sheet (see example below).
-
Provide supportive care as appropriate and not conflicting with study design (e.g., gel packs for hydration).
-
Euthanize animals that meet the pre-defined humane endpoints.
Table 2: Example Clinical Scoring Checklist for this compound Toxicity
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Fur smooth, well-groomed | Fur slightly ruffled | Fur ruffled and matted | Piloerection, soiled fur |
| Posture | Normal | Slight hunching when still | Consistent hunched posture | Arched back, reluctance to move |
| Activity | Active and alert | Slightly less active | Lethargic, slow response | Moribund, unresponsive |
| Dehydration | Skin retracts immediately | Skin retracts slowly | Skin tent remains for 1-2 sec | Skin tent remains >2 sec |
| Weight Loss | < 5% | 5-10% | 10-20% | > 20% |
Action: A cumulative score of 4 or a score of 3 in any single category should trigger consultation with veterinary staff and consideration for euthanasia.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced JNK signaling pathway leading to apoptosis.
Caption: Role of PKC-α in this compound-induced mitochondrial dysfunction.
Experimental Workflow
Caption: General experimental workflow for a this compound in vivo toxicity study.
References
Technical Support Center: Best Practices for Handling and Storing DCVC Safely
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and experimental use of S-1,2-dichlorovinyl-L-cysteine (DCVC). The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs) on Handling and Storage
Q1: How should I properly store this compound powder and stock solutions?
A1: To ensure the stability and integrity of this compound, it is critical to adhere to proper storage conditions. For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.
For experimental use, it is best practice to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at low temperatures to minimize degradation from repeated freeze-thaw cycles.
| Storage Condition | Shelf Life |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells, typically below 0.5% (v/v), though this can be cell-line dependent.[1][2] Phosphate-buffered saline (PBS) can also be used for preparing lower concentration stock solutions.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Due to its nephrotoxic properties, appropriate PPE is mandatory when handling this compound. This includes:
-
Gloves: Nitrile gloves are recommended to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes or aerosols.
All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.
Troubleshooting Experimental Issues
Q1: My experimental results with this compound are inconsistent between replicates. What could be the cause?
A1: High variability between replicates is a common issue in in vitro assays and can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension by gently pipetting or swirling before and during plating.
-
Pipetting Errors: Use calibrated pipettes and consistent technique for adding cells, this compound, and assay reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media without cells and not use them for data collection.[3]
Q2: I am not observing any cytotoxic effect of this compound in my cell line. What should I check?
A2: If this compound does not appear to be effective, consider the following:
-
Cell Health: Ensure your cells are healthy, in the exponential growth phase, and have a high viability (ideally >95%).
-
This compound Concentration: Verify the calculations for your serial dilutions. It is possible the concentrations used are too low to elicit a response in your specific cell line.
-
Compound Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Assay Interference: Some compounds can interfere with the readouts of certain cytotoxicity assays (e.g., MTT). Consider using an alternative assay to confirm your results.
Q3: How can I differentiate between this compound-induced cytotoxicity and the toxic effects of the solvent (DMSO)?
A3: This is a critical control in any experiment using a solvent to dissolve a test compound.
-
Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups. This allows you to measure the baseline level of cytotoxicity caused by the solvent alone.
-
Solvent Toxicity Titration: If you are unsure about the tolerance of your cell line to the solvent, it is advisable to perform a preliminary experiment where you treat the cells with a range of solvent concentrations to determine the highest non-toxic concentration. Studies have shown that even low concentrations of DMSO (above 1%) can induce apoptosis in some cell lines.[1]
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in a renal cell line, such as HK-2 cells.
Materials:
-
This compound
-
HK-2 cells (or other suitable renal cell line)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.
Protocol 2: Detecting this compound-Induced Apoptosis using Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using an Annexin V-FITC apoptosis detection kit.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Quantitative Data Summary
| Cell Line | Compound | IC50 / Cytotoxic Concentration | Exposure Time | Reference |
| HK-2 | Cisplatin | 10.1 µM | 24 hours | [4] |
| HK-2 | Tenofovir | 9.2 µM | 48 hours | [5] |
| RPTEC/TERT1 | This compound (trans) | Nrf2 activation at 3 µM; Stress response at 30 µM | Not Specified | [6] |
| HTR-8/SVneo | This compound | Significant cytotoxicity at ≥ 10 µM | Not Specified | [7] |
Note: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions.
This compound-Induced Signaling Pathway
This compound is known to induce nephrotoxicity primarily through a mechanism involving oxidative stress and subsequent apoptosis.[8] The bioactivation of this compound in renal proximal tubule cells leads to the generation of reactive species, which triggers mitochondrial dysfunction. This is a key event in the intrinsic pathway of apoptosis.
The process can be summarized as follows:
-
Bioactivation: this compound is metabolized by the enzyme β-lyase in the kidneys to a reactive thiol.
-
Oxidative Stress: This reactive metabolite leads to the production of reactive oxygen species (ROS), causing cellular damage.
-
Mitochondrial Dysfunction: ROS accumulation damages the mitochondria, leading to the permeabilization of the mitochondrial outer membrane.
-
Apoptosome Formation: The permeabilized mitochondrial membrane releases cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome.[9]
-
Caspase Activation: The apoptosome activates the initiator caspase, Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7.[1][10]
-
Apoptosis Execution: The executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[8][11]
Caption: this compound-induced intrinsic apoptosis pathway.
Waste Disposal
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, this compound waste should be handled as hazardous chemical waste.
Q1: How should I dispose of unused this compound powder and stock solutions?
A1: Unused this compound powder and concentrated stock solutions should not be disposed of down the drain or in regular trash. They should be collected in a designated, properly labeled, and sealed hazardous waste container for collection by your institution's environmental health and safety department.
Q2: How should I handle liquid waste from my experiments containing this compound?
A2: All liquid waste, including cell culture medium containing this compound, should be collected in a clearly labeled hazardous waste container. Do not mix with other types of chemical waste unless you have confirmed they are compatible.
Q3: What is the procedure for disposing of contaminated labware?
A3: Disposable labware, such as pipette tips, tubes, and plates, that have come into contact with this compound should be collected in a designated biohazard or chemical waste bag for incineration. Non-disposable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed thoroughly. The solvent rinse should be collected as hazardous waste.
Always consult your institution's specific guidelines for hazardous waste disposal.[12]
References
- 1. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase activation during virus infection: more than just the kiss of death? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. otago.ac.nz [otago.ac.nz]
- 12. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Ensuring Reproducibility in DCVC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Dendritic Cell Vaccine (DCVC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical sources of variability in this compound manufacturing?
A1: The most significant sources of variability in this compound manufacturing stem from the starting patient material (monocytes), the consistency of reagents such as cytokines and antigens, the specific protocols used for cell culture and maturation, and the cryopreservation process. Patient-related factors, in particular, can contribute to a large degree of the variability observed.
Q2: How can I minimize variability between different batches of DC vaccines?
A2: To minimize batch-to-batch variation, it is crucial to standardize all protocols, from monocyte isolation to final product cryopreservation. This includes using qualified reagents from a consistent supplier, adhering to strict cell culture conditions (e.g., incubation times, cytokine concentrations), and implementing a robust quality control (QC) testing plan at critical stages of the manufacturing process. Manufacturing a single large lot of DCs and cryopreserving aliquots for the entire study can also significantly reduce variability.
Q3: What are the key quality control assays I should perform?
A3: Key QC assays for DC vaccines include assessing cell viability and yield, analyzing the phenotype of the dendritic cells (DCs) by flow cytometry for maturation markers (e.g., CD83, CD86, HLA-DR), testing for sterility (absence of bacteria, fungi, and mycoplasma), and performing a potency assay to measure the vaccine's ability to stimulate an immune response, such as a mixed lymphocyte reaction (MLR) or a T-cell proliferation assay.[1][2]
Q4: Is it better to use fresh or cryopreserved DCs for vaccination?
A4: Cryopreserved DCs offer significant logistical advantages, allowing for the production of a large, single batch of vaccine that can be quality controlled and then used for multiple vaccinations over time. Studies have shown that with optimized cryopreservation protocols, there are no significant differences in the morphology, phenotype, and T-cell stimulatory capacity between freshly generated and cryopreserved DCs.[3] This approach can also reduce batch-to-batch variations.[3]
Troubleshooting Guides
Issue 1: Low Cell Viability
Q: My dendritic cell viability is consistently low after thawing. What are the possible causes and how can I troubleshoot this?
A: Low post-thaw viability is a common issue that can compromise your experimental results. Here are the primary causes and troubleshooting steps:
-
Suboptimal Freezing Protocol:
-
Solution: Ensure a controlled and slow cooling rate of -1°C per minute. Use a validated cryopreservation medium containing a suitable cryoprotectant like DMSO. The addition of substances like trehalose to the freezing medium has been shown to improve the recovery of viable and functional DCs.[4]
-
-
Poor Cell Health Before Freezing:
-
Solution: Only cryopreserve cells that are in a healthy state and in the logarithmic growth phase. Ensure high viability (>90%) before initiating the freezing process.
-
-
Incorrect Thawing Procedure:
-
Solution: Thaw cells rapidly in a 37°C water bath until only a small ice crystal remains. Immediately and gently transfer the cells to pre-warmed culture medium to dilute the cryoprotectant, as prolonged exposure can be toxic.
-
-
Mechanical Stress:
-
Solution: Handle cells gently throughout the process. Avoid vigorous pipetting or high-speed centrifugation, especially immediately after thawing when cells are more fragile.
-
Issue 2: Inconsistent DC Maturation
Q: I am observing inconsistent expression of maturation markers (e.g., CD83, CD86) on my mature DCs. What could be the reason?
A: Inconsistent maturation is a critical issue as it directly impacts the vaccine's potency. Here’s how to troubleshoot it:
-
Variability in Maturation Cocktail:
-
Solution: Prepare and use a standardized maturation cocktail with consistent concentrations of all components (e.g., TNF-α, IL-1β, IL-6, and PGE2). Ensure all components are properly stored and have not expired. Different maturation cocktails can induce different DC phenotypes, so consistency is key.
-
-
Low Purity of Immature DC Population:
-
Solution: Ensure a high purity of the monocyte population before differentiation. Contaminating cells can interfere with the differentiation and maturation process. Consider using methods like magnetic-activated cell sorting (MACS) for higher purity.
-
-
Timing of Maturation Induction:
-
Solution: Adhere to a strict timeline for the addition of the maturation cocktail. The timing of maturation induction after the initial differentiation period is crucial for achieving a consistent phenotype.
-
-
Donor-to-Donor Variability:
-
Solution: While difficult to eliminate, understanding the baseline characteristics of the starting material from different donors can help in interpreting results. Documenting the phenotype of immature DCs before maturation can provide insights into the starting population's influence on the final product.
-
Issue 3: Poor T-Cell Proliferation in Potency Assays
Q: My DC vaccine batches show variable or low T-cell proliferation in our mixed lymphocyte reaction (MLR) or T-cell co-culture assays. How can I improve the consistency?
A: A robust T-cell response is a key indicator of DC vaccine potency. Here are some troubleshooting steps:
-
Suboptimal DC:T-Cell Ratio:
-
Solution: Optimize the ratio of dendritic cells to T-cells in your co-culture. A common starting point is a 1:10 ratio, but this may need to be titrated for your specific experimental setup.
-
-
Poor Antigen Loading:
-
Solution: Ensure efficient loading of the antigen onto the DCs. For peptide antigens, ensure the correct concentration and incubation time. For tumor lysates, the quality and concentration of the lysate are critical. Unmodified freeze-thaw tumor lysates have been shown to sometimes inhibit DC maturation and function.[3]
-
-
Inadequate DC Maturation:
-
Solution: As discussed in the previous section, ensure your DCs are fully mature. Immature or semi-mature DCs may not effectively activate T-cells and can even induce tolerance.
-
-
Responder T-Cell Viability and Purity:
-
Solution: Ensure the T-cells used in the assay are of high viability and purity. Poor T-cell health will lead to a weak proliferative response regardless of the DC potency.
-
Data Presentation
Table 1: Comparison of Monocyte Isolation Methods
| Method | Purity of Isolated Monocytes (%) | DC Yield (% of initial PBMC) | Phagocytic Activity of Derived DCs (%) | Reference |
| Plastic Adherence | Variable (Lower) | 5.69 ± 1.75 | 8 ± 2.35 | [5] |
| Magnetic-Activated Cell Sorting (MACS) | >90-95 | 6.56 ± 2.49 | 1.51 ± 0.98 | [5] |
| Elutriation | 92 ± 5 | 36 ± 4 | Not Reported | [2] |
Table 2: Effect of Different Maturation Cocktails on DC Phenotype
| Maturation Cocktail Components | CD83 Expression (%) | CD86 Expression (%) | IL-12p70 Secretion | T-Cell Priming Capacity | Reference |
| TNF-α, PGE2 | <50 (Minimal) | Moderate | Low | Moderate | [6] |
| IL-1β, IL-6, TNF-α, PGE2 | 50-75 (Standard) | High | Low | High | [6] |
| IL-1β, IL-6, TNF-α, IFN-α, CD40L | >70 (Optimal) | High | High | Superior (with peptide pulsing) | [6] |
| LPS, IFN-γ | High | High | High | High | [2] |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) for high purity.[7]
-
Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in a T-75 flask with RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 800 U/mL), and IL-4 (e.g., 500 U/mL).[8]
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Maturation: On day 5 or 6, induce maturation by adding a standardized cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture.[8]
-
Harvest: Harvest the mature, non-adherent DCs on day 7.
Protocol 2: Antigen Loading of Dendritic Cells
-
Peptide Loading:
-
Resuspend mature DCs in serum-free medium.
-
Add the desired synthetic peptide antigen at an optimized concentration (e.g., 1-10 µg/mL).
-
Incubate for 2-4 hours at 37°C to allow for peptide binding to MHC molecules.
-
Wash the cells to remove excess, unbound peptide before use in downstream applications.
-
-
Tumor Lysate Loading:
-
Prepare tumor lysate by subjecting tumor cells to multiple freeze-thaw cycles.
-
Add the tumor lysate to the immature DC culture at a predetermined optimal ratio (e.g., 3 tumor cell equivalents to 1 DC).[9]
-
Co-culture the DCs with the lysate for a specified period (e.g., 8 hours) before inducing maturation.[9]
-
Mandatory Visualization
Caption: A generalized workflow for this compound manufacturing, highlighting key processing and quality control steps.
Caption: A decision tree to guide troubleshooting efforts when low DC vaccine potency is observed.
References
- 1. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of techniques for the manufacturing of dendritic cell-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the ability of freshly generated and cryopreserved dendritic cell vaccines to inhibit growth of breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Communication codes in developmental signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Development and Optimization of a GMP-Compliant Manufacturing Process for a Personalized Tumor Lysate Dendritic Cell Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 8. kdnuggets.com [kdnuggets.com]
- 9. Cell signaling pathways step-by-step [mindthegraph.com]
Validation & Comparative
Validating DCVC-Induced Kidney Injury: A Comparative Guide to Histological Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key histological staining techniques for validating and quantifying kidney injury induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC). Understanding the nuances of each method is critical for accurately assessing nephrotoxicity and evaluating the efficacy of potential therapeutic interventions.
Introduction to this compound-Induced Nephrotoxicity
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene.[1][2] Its toxicity is primarily targeted to the proximal tubules of the kidney.[1][2] The mechanism of this compound-induced kidney injury involves a complex cascade of events, including bioactivation by enzymes such as β-lyase, leading to the formation of reactive metabolites. These metabolites can covalently bind to cellular macromolecules, induce oxidative stress, and disrupt mitochondrial function. This ultimately results in cellular necrosis and apoptosis, predominantly in the proximal convoluted tubular epithelial cells.
Comparison of Histological Staining Methods
The selection of an appropriate histological stain is paramount for the accurate visualization and quantification of this compound-induced renal damage. The following table summarizes and compares the utility of four commonly used staining methods.
| Staining Method | Target | Key Findings in this compound-Induced Injury | Quantitative Analysis | Advantages | Limitations |
| Hematoxylin and Eosin (H&E) | General cellular morphology, nuclei (blue/purple), and cytoplasm (pink/red). | Tubular necrosis, cellular swelling, loss of brush border, inflammatory cell infiltration, and cast formation.[3][4] | Semi-quantitative scoring based on the severity and extent of tubular damage (e.g., grading of tubular necrosis, interstitial inflammation).[5] | Provides a broad overview of tissue architecture and cellular detail. Cost-effective and widely used. | Lacks specificity for subtle changes in the basement membrane or extracellular matrix. |
| Periodic acid-Schiff (PAS) | Glycoproteins, glycogen, and basement membranes (magenta). | Thickening of the glomerular and tubular basement membranes, loss of brush border in proximal tubules, and presence of proteinaceous casts.[3][6][7] | Measurement of PAS-positive areas (e.g., mesangial matrix expansion, basement membrane thickness) using image analysis software.[6] | Excellent for visualizing the basement membrane and brush border integrity, which are early targets of this compound toxicity. | Less effective for visualizing cellular infiltration and general cytology compared to H&E. |
| Masson's Trichrome | Collagen (blue/green), cytoplasm and muscle (red), and nuclei (dark brown/black). | Interstitial fibrosis, a hallmark of chronic kidney injury that can follow acute insults.[8][9] | Quantification of the fibrotic area (blue/green staining) as a percentage of the total tissue area using image analysis software.[10][11] | Specifically highlights collagen deposition, providing a clear measure of fibrosis. | Not ideal for assessing acute tubular injury or cellular-level changes. |
| TUNEL Assay | DNA fragmentation, a marker of apoptosis. | Detection of apoptotic bodies in renal tubular epithelial cells.[12][13][14][15] | Counting the number of TUNEL-positive cells per field of view or as a percentage of total cells.[12][13][14][15] | Highly sensitive for detecting apoptosis, a key mechanism of this compound-induced cell death. | Can also stain necrotic cells, potentially leading to false positives. Requires careful interpretation in conjunction with morphological assessment.[16] |
Experimental Protocols
Detailed methodologies for the key histological staining techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and tissue processing procedures.
Hematoxylin and Eosin (H&E) Staining Protocol
For Paraffin-Embedded Kidney Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Mayer's Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in 0.3% Acid Alcohol for a few seconds to remove excess stain.
-
Wash in running tap water.
-
-
Bluing:
-
Immerse in Scott's Tap Water Substitute or a weak alkaline solution until sections turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Wash in tap water.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Periodic acid-Schiff (PAS) Staining Protocol
For Paraffin-Embedded Kidney Sections
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Periodic Acid Oxidation:
-
Immerse slides in 0.5% Periodic Acid solution for 5-10 minutes.
-
Rinse in distilled water.
-
-
Schiff Reaction:
-
Immerse in Schiff's Reagent for 15-30 minutes at room temperature.
-
Wash in lukewarm running tap water for 5-10 minutes to allow the pink color to develop.
-
-
Counterstaining:
-
Immerse in Mayer's Hematoxylin for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
Perform bluing as described in the H&E protocol.
-
-
Dehydration and Mounting: Follow the same procedure as for H&E staining.
Masson's Trichrome Staining Protocol
For Paraffin-Embedded Kidney Sections
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting (optional but recommended for formalin-fixed tissue):
-
Immerse slides in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Immerse in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Cytoplasmic and Muscle Staining:
-
Immerse in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Without rinsing, transfer to aniline blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol
For Paraffin-Embedded Kidney Sections
This protocol is a general guideline. It is highly recommended to follow the manufacturer's instructions for the specific TUNEL assay kit being used.
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/ml in PBS) for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
Equilibration:
-
Incubate sections with Equilibration Buffer for 5-10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Incubate sections with the TdT reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP or dUTP-FITC) in a humidified chamber for 1-2 hours at 37°C.
-
-
Stop Reaction:
-
Immerse slides in Stop/Wash Buffer for 10 minutes at room temperature.
-
Rinse with PBS.
-
-
Detection (if using an indirect method):
-
If using biotinylated nucleotides, incubate with a streptavidin-HRP conjugate.
-
If using Br-dUTP, incubate with an anti-BrdU antibody followed by a labeled secondary antibody.
-
-
Visualization:
-
For enzymatic detection, add a substrate solution (e.g., DAB) to produce a colored precipitate.
-
For fluorescent detection, counterstain with a nuclear dye (e.g., DAPI) and mount with an anti-fade mounting medium.
-
-
Analysis:
-
Examine slides under a microscope and quantify the number of TUNEL-positive cells.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound-induced kidney injury, the following diagrams illustrate the experimental workflow and the key signaling pathways.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histopathological and Immunohistochemical Study of Acute Tubular Injury in Native Kidney Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards minimally-invasive, quantitative assessment of chronic kidney disease using optical spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Patterns of Kidney Fibrosis Are Indicative of Injury to Distinct Renal Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. [PDF] TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation | Semantic Scholar [semanticscholar.org]
- 14. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. False-positive apoptosis signal in mouse kidney and liver detected with TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and Other Vinyl Cysteine Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential nephrotoxicity of vinyl cysteine conjugates is paramount. This guide provides a comprehensive comparison of the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) with other vinyl cysteine conjugates, supported by experimental data and detailed methodologies.
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a well-established potent nephrotoxin, known to cause damage to the proximal tubules of the kidney.[1][2][3] Its toxicity stems from its bioactivation within the kidney, a mechanism shared by other halogenated vinyl cysteine conjugates. This guide will delve into the comparative toxicity of these compounds, outline the experimental protocols used to assess their nephrotoxic potential, and illustrate the key signaling pathways and experimental workflows involved.
Quantitative Comparison of Nephrotoxicity
The following tables summarize the in vivo and in vitro nephrotoxicity of this compound and other vinyl cysteine conjugates based on available experimental data.
Table 1: In Vivo Nephrotoxicity Data
| Compound | Species | Dose | Key Findings | Reference |
| S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | Mouse | 15, 30, or 75 mg/kg (i.p.) | Dose-dependent renal injury, with higher doses leading to acute renal failure and death.[4][5] | [4][5] |
| Rabbit | 20-100 mg/kg (i.p.) | Necrosis in the pars recta region of the proximal tubules and a dose-dependent decrease in tubular active transport.[3] | [3] | |
| Rabbit | 25 mg/kg | Elevated blood urea nitrogen (BUN) values at 24 and 48 hours; severe proximal tubular lesions.[1] | [1] | |
| S-(1,2-dichlorovinyl)-D-cysteine (D-DCVC) | Rabbit | 25 mg/kg | Elevated BUN values at 24 and 48 hours; less severe proximal tubular lesions compared to L-DCVC.[1] | [1] |
| Halogenated Vinyl Cysteine-1 (HVC-1) | Mouse | 5-10 mg/kg | Developed focal renal tubular necrosis; less potent than this compound, with necrosis limited to the pars recta. | [6] |
| Halogenated Vinyl Cysteine-2 (HVC-2) | Mouse | 5-10 mg/kg | Developed focal renal tubular necrosis; caused less necrosis of the pars recta than HVC-1 at equivalent doses. | [6] |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Rat | 40 µmol/kg (i.v.) | More toxic than this compound, causing necrosis of the proximal tubules in male rats.[6][7] | [6][7] |
| S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC) | Rat | 40 µmol/kg (i.v.) | Less toxic than this compound, causing necrosis of the proximal tubules in male rats.[6][7] | [6][7] |
| S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) | Rat | 40 and 70 mg/kg (in vivo) | Not nephrotoxic at the tested concentrations.[8] | [8] |
| S-(2-chloro-1,1,2-trifluoroethyl)glutathione (CTFG) | Rat | 100 µmol/kg (i.v.) | Severe damage to proximal tubules, 100-fold increase in urine glucose, 10-fold increase in urine protein, and 4-fold increase in BUN.[9] | [9] |
| S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) | Rat | 100 µmol/kg | Similar lesions and increases in urine glucose and BUN as CTFG.[9] | [9] |
Table 2: In Vitro Nephrotoxicity Data
| Compound | System | Concentration | Key Findings | Reference |
| S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | Rabbit renal cortical slices | 10⁻⁵ M | Initial S3 lesion at 12 hours.[1] | [1] |
| Rabbit renal cortical slices | 0.01 mM - 1 mM | Dose-dependent decrease in tubular organic ion transport, with complete inhibition at 1 mM.[3] | [3] | |
| S-(1,2-dichlorovinyl)-D-cysteine (D-DCVC) | Rabbit renal cortical slices | 10⁻⁴ M | Initial S3 lesion at 8 hours; less toxic than L-DCVC.[1] | [1] |
| Halogenated Vinyl Cysteine Conjugates | Isolated rabbit kidney tubule suspensions | 10⁻⁵ M - 10⁻³ M | Decrease in active transport of para-aminohippuric acid (PAH) and tetraethylammonium bromide (TEA), with complete inhibition at 10⁻³ M.[10] | [10] |
| S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) | Isolated perfused rat kidney | 0.5 and 2.5 mM | Not nephrotoxic at the tested concentrations.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vivo Nephrotoxicity Assessment in Mice
-
Animal Model: Male Swiss-Webster mice are commonly used.[4][5]
-
Compound Administration: The vinyl cysteine conjugate is dissolved in a suitable vehicle, such as distilled water, and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 75 mg/kg body weight.[4][5][6]
-
Monitoring: Animals are monitored for clinical signs of toxicity, and body weight is recorded.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours, and up to 14 days), blood samples are collected for serum analysis, and kidneys are harvested for histopathological examination.[4][5]
-
Biochemical Analysis: Serum is analyzed for blood urea nitrogen (BUN) and creatinine levels as indicators of kidney function.
-
Histopathological Examination: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined under a light microscope to assess the extent and location of renal tubular necrosis and other pathological changes.[6]
In Vitro Nephrotoxicity Assessment using Renal Cortical Slices
-
Tissue Preparation: Kidneys are harvested from euthanized animals (e.g., rabbits or rats). The renal cortex is carefully dissected and sliced to a uniform thickness (e.g., 0.5 mm) using a microtome.[1]
-
Incubation: The cortical slices are incubated in a suitable buffer (e.g., Krebs-Henseleit) at 37°C under a controlled atmosphere (e.g., 95% O₂ / 5% CO₂).
-
Compound Exposure: The vinyl cysteine conjugate is added to the incubation medium at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M).[1][10]
-
Assessment of Viability and Function:
-
Lactate Dehydrogenase (LDH) Leakage: Aliquots of the incubation medium are collected at different time points to measure the activity of LDH, an indicator of cell membrane damage.[1]
-
Organic Ion Transport: The ability of the slices to accumulate organic ions like para-aminohippuric acid (PAH) and tetraethylammonium (TEA) is measured as an indicator of proximal tubule function.[10]
-
Histology: Slices can be fixed and processed for histological examination to observe morphological changes.[1]
-
Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine
-
Sample Preparation: Blood is collected and centrifuged to separate the serum.
-
BUN Assay: BUN concentration is typically measured using a colorimetric assay kit. The principle involves the enzymatic conversion of urea to ammonia by urease, followed by a reaction that produces a colored product, which is quantified spectrophotometrically.
-
Creatinine Assay: Serum creatinine is also measured using a colorimetric or enzymatic assay. The Jaffe reaction, which involves the reaction of creatinine with alkaline picrate to form a colored complex, is a common method.[4]
Lactate Dehydrogenase (LDH) Leakage Assay in Cultured Renal Cells
-
Cell Culture: A suitable renal cell line (e.g., LLC-PK1) is cultured in 96-well plates until confluent.
-
Compound Treatment: The cells are treated with various concentrations of the vinyl cysteine conjugate for a specified period (e.g., 24 hours).
-
Sample Collection: After treatment, the cell culture supernatant is carefully collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The absorbance of the formazan is proportional to the amount of LDH released and is measured using a microplate reader.[3]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved in vinyl cysteine conjugate nephrotoxicity, the following diagrams have been generated using the DOT language.
Signaling Pathway of Vinyl Cysteine Conjugate Bioactivation
Caption: Bioactivation of vinyl cysteine conjugates leading to nephrotoxicity.
Experimental Workflow for Nephrotoxicity Assessment
Caption: General experimental workflow for assessing nephrotoxicity.
References
- 1. Differential cellular effects in the toxicity of haloalkene and haloalkane cysteine conjugates to rabbit renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation, excretion and nephrotoxicity of haloalkene-derived cysteine S-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of S-(2-chloro-1,1,2-trifluoroethyl)glutathione and S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine, the glutathione and cysteine conjugates of chlorotrifluoroethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of halogenated vinyl cysteine conjugates on renal tubular active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of miRNA Biogenesis: A Comparative Analysis of Dicer Partner Proteins
For Immediate Release
The canonical microRNA biogenesis pathway relies on the RNase III enzyme Dicer to process precursor miRNAs (pre-miRNAs) into mature, functional miRNAs. However, the precision and efficiency of this process are not solely dependent on Dicer itself. A growing body of evidence, supported by the data presented herein, demonstrates that Dicer-associated proteins are key modulators of this fundamental biological process. These partners can influence the selection of cleavage sites, the length of the final miRNA product (isomiRs), and the overall efficiency of miRNA maturation.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of miRNA processing and the potential for targeting these pathways for therapeutic intervention.
Comparative Analysis of Dicer Partner Protein Activity
The following tables summarize quantitative data from published studies, comparing the effects of different Dicer partner proteins on miRNA processing. These findings provide a benchmark for evaluating the performance of novel factors, such as the hypothetical DCVC protein.
Table 1: Influence of Dicer Partner Proteins on miRNA Isoform Length
| Pre-miRNA | Dicer Partner Protein | Predominant Mature miRNA Length (nucleotides) | Fold Change in Longer Isoform | Reference |
| pre-miR-307a (Drosophila) | Dicer-1 alone | 21 | - | [1] |
| pre-miR-307a (Drosophila) | Dicer-1 + Loqs-PB | 23 | + | [1] |
| pre-miR-132 (Human) | Dicer alone | 20 | - | [1] |
| pre-miR-132 (Human) | Dicer + TRBP | 22 | + | [1] |
| pre-miR-200a (Human) | Dicer + TRBP | 22 and 23 | - | [2] |
| pre-miR-200a (Human) | Dicer + PACT | 22 | - | [2] |
| pre-miR-34c (Human) | Dicer + TRBP | 22 | - | [2] |
| pre-miR-34c (Human) | Dicer + PACT | 22 and 23 | + | [2] |
"+" indicates a notable increase in the longer isoform, though a specific fold change was not always provided in the source.
Table 2: Effect of Dicer Partner Proteins on miRNA Processing Efficiency
| Dicer Partner Protein | Effect on pre-miRNA Processing | Target mRNA Repression | Reference |
| Loqs-PB (Drosophila) | Enhances processing of a subset of miRNAs | Increased repression of target genes by longer miRNA isoforms | [1] |
| TRBP (Human) | Generally enhances Dicer activity and substrate binding | Modulates target specificity through isomiR generation | [3][4] |
| PACT (Human) | Can inhibit processing of pre-siRNA substrates compared to pre-miRNA | Influences isomiR production and subsequent target regulation | [2][4] |
| This compound (Hypothetical) | To be determined | To be determined | - |
Visualizing the Molecular Machinery
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for key experiments are provided below.
In Vitro Dicing Assay
This assay directly assesses the ability of a partner protein to modulate Dicer's cleavage activity on a specific pre-miRNA substrate.
-
Materials:
-
Recombinant human Dicer enzyme
-
Recombinant this compound/partner protein
-
Synthetic pre-miRNA, 5'-radiolabeled with [γ-³²P]ATP
-
Dicing buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl₂)
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager system
-
-
Procedure:
-
Prepare reaction mixtures containing dicing buffer, a fixed concentration of radiolabeled pre-miRNA, and recombinant Dicer.
-
For the experimental condition, add the recombinant this compound/partner protein at varying concentrations. For the control, add an equivalent volume of buffer.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding an equal volume of 2X formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA fragments using a phosphorimager.
-
Quantify the band intensities corresponding to the pre-miRNA and the mature miRNA products to determine cleavage efficiency and the relative abundance of different-sized isoforms.
-
miRNA Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the levels of specific mature miRNAs in cells following the modulation of a Dicer partner protein.
-
Materials:
-
Total RNA isolated from cells expressing or depleted of the this compound/partner protein
-
miRNA-specific reverse transcription primers (e.g., stem-loop primers)
-
Reverse transcriptase enzyme
-
miRNA-specific forward and universal reverse PCR primers
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Perform reverse transcription on total RNA using miRNA-specific primers to generate cDNA.
-
Set up qPCR reactions containing cDNA, miRNA-specific primers, and qPCR master mix.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for the target miRNA and a reference small RNA (e.g., U6 snRNA).
-
Calculate the relative expression of the target miRNA using the ΔΔCt method.[5]
-
Luciferase Reporter Assay for miRNA Target Validation
This assay determines whether the changes in miRNA isoforms, induced by a Dicer partner protein, lead to altered repression of a specific target mRNA.[6][7][8]
-
Materials:
-
Luciferase reporter vector containing the 3' UTR of the putative target gene downstream of the luciferase gene.
-
Expression vector for the this compound/partner protein.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Dual-luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the luciferase reporter vector and either the this compound/partner protein expression vector or an empty vector control.
-
Incubate the cells for 24-48 hours to allow for protein expression and miRNA-mediated regulation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between cells expressing the this compound/partner protein and the control cells. A decrease in luciferase activity indicates increased miRNA-mediated repression of the target.
-
Alternative miRNA Biogenesis Pathways
While the Dicer-dependent pathway is considered canonical, several alternative miRNA biogenesis pathways exist. These pathways can be Drosha-independent or Dicer-independent and provide a valuable comparative context for understanding the central role of the Dicer complex.[5][6][7] For instance, mirtrons are generated from spliced introns and enter the miRNA processing pathway at the pre-miRNA stage, bypassing the need for Drosha cleavage.[6] In some cases, mature miRNAs can be generated through a Dicer-independent mechanism involving Ago2 cleavage.[5] The existence of these alternative routes underscores the complexity and adaptability of gene regulation by small RNAs.
Conclusion
The cross-validation of experimental findings with published data provides a robust framework for understanding the role of Dicer's partner proteins in miRNA biogenesis. The data clearly indicate that these partners are not mere passengers but active participants that fine-tune the processing of specific miRNAs, thereby influencing their regulatory functions. The detailed protocols provided herein will enable researchers to rigorously test new components of the miRNA pathway, such as this compound, and to further unravel the intricacies of post-transcriptional gene regulation. This knowledge is paramount for the development of novel therapeutic strategies that target miRNA pathways in various diseases.
References
- 1. biosyn.com [biosyn.com]
- 2. Differential roles of human Dicer-binding proteins TRBP and PACT in small RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-specific kinetics of Dicer-catalyzed RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of human Dicer-binding proteins TRBP and PACT in small RNA processing (Journal Article) | OSTI.GOV [osti.gov]
- 5. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
A Comparative Guide to the Toxicity of S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the L- and D-isomers of S-(1,2-dichlorovinyl)-cysteine (DCVC). The information presented is based on experimental data from in vitro and in vivo studies, offering insights into their differential toxicological profiles.
Executive Summary
S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) and its stereoisomer, S-(1,2-dichlorovinyl)-D-cysteine (D-DCVC), are nephrotoxic metabolites of the industrial solvent trichloroethylene. Experimental evidence consistently demonstrates that while both isomers are toxic, L-DCVC exhibits significantly higher toxicity than D-DCVC . This difference is primarily attributed to the stereoselective bioactivation of the L-isomer by the renal enzyme cysteine conjugate β-lyase. The primary target organ for both isomers is the kidney, specifically the proximal tubules, where they induce cell death through mechanisms involving mitochondrial dysfunction and apoptosis.
Quantitative Toxicity Data
The following tables summarize the available quantitative data comparing the toxicity of L-DCVC and D-DCVC.
| Parameter | S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | S-(1,2-dichlorovinyl)-D-cysteine (D-DCVC) | Reference |
| LD50 (Rats, oral) | 66-83 mg/kg | Not available | [1] |
| In Vitro Nephrotoxicity (Rabbit Renal Cortical Slices) | Initial lesion at 10⁻⁵ M (12 h) | Initial lesion at 10⁻⁴ M (8 h) | [2] |
| In Vivo Nephrotoxicity (Rabbits, 25 mg/kg) | Severe straight proximal tubular lesion by 48 h | Straight proximal tubular lesion by 48 h (less severe than L-DCVC) | [2] |
Mechanisms of Toxicity
The toxicity of this compound is initiated by its uptake into renal proximal tubular cells. The stereochemistry of the cysteine conjugate plays a crucial role in its subsequent bioactivation and toxic potency.
Bioactivation Pathway
The primary mechanism of this compound-induced toxicity involves its metabolic activation by the enzyme cysteine conjugate β-lyase to a reactive thiol, which can then cause cellular damage. The L-isomer is a much better substrate for this enzyme than the D-isomer, leading to a higher rate of bioactivation and consequently greater toxicity.
Cellular Signaling Pathways
L-DCVC has been shown to induce both apoptosis and necrosis in renal proximal tubular cells. The apoptotic pathway involves both intrinsic (mitochondrial) and extrinsic signaling cascades.
Intrinsic (Mitochondrial) Apoptosis Pathway:
L-DCVC induces mitochondrial dysfunction, characterized by decreased ATP production, inhibition of respiration, and loss of mitochondrial membrane potential. This leads to the release of cytochrome c, which in turn activates a cascade of caspases.
Extrinsic Apoptosis Pathway:
Some studies suggest that L-DCVC can also activate the extrinsic apoptotic pathway, as evidenced by the activation of caspase-8.
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological evaluation of this compound isomers are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-D-cysteine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of L-DCVC and D-DCVC for the desired exposure time.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-D-cysteine stock solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with L-DCVC and D-DCVC as described for the MTT assay.
-
Prepare control wells: untreated cells (spontaneous LDH release) and cells treated with lysis solution (maximum LDH release).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Histopathological Examination of Kidney Tissue
This protocol outlines the steps for preparing and examining kidney tissue to assess this compound-induced damage.
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Light microscope
Procedure:
-
Following in vivo exposure to this compound isomers, euthanize the animals and carefully dissect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope to evaluate histopathological changes, such as tubular necrosis, apoptosis, and inflammation.
Conclusion
The available evidence strongly indicates that S-(1,2-dichlorovinyl)-L-cysteine is a more potent nephrotoxin than its D-isomer. This stereoselective toxicity is primarily driven by the preferential bioactivation of the L-isomer by cysteine conjugate β-lyase in the kidney. Understanding these differences is critical for risk assessment of trichloroethylene exposure and for the development of targeted therapeutic strategies to mitigate its toxic effects. Further research to obtain a precise LD50 value for D-DCVC would provide a more complete quantitative comparison.
References
How does DCVC toxicity compare to other nephrotoxic agents?
A Guide for Researchers in Drug Development and Toxicology
The assessment of nephrotoxicity is a critical component in the safety evaluation of new chemical entities and environmental contaminants. S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene, is a potent and selective nephrotoxicant that targets the proximal tubules of the kidney. Understanding its toxicological profile in relation to other well-characterized nephrotoxic agents is essential for risk assessment and the development of safer chemical alternatives. This guide provides a comparative overview of the nephrotoxicity of this compound against three other major renal toxicants: the chemotherapeutic agent cisplatin, the aminoglycoside antibiotic gentamicin, and the heavy metal cadmium.
Mechanisms of Nephrotoxicity: A Head-to-Head Comparison
The cellular and molecular mechanisms underlying the nephrotoxicity of these agents, while all culminating in renal tubular injury, exhibit distinct initiating events and signaling cascades.
S-(1,2-dichlorovinyl)-L-cysteine (this compound): The toxicity of this compound is contingent upon its metabolic activation within the proximal tubular cells. The enzyme cysteine conjugate β-lyase cleaves this compound to generate a reactive thiol, which is a potent electrophile. This reactive metabolite covalently binds to cellular macromolecules, including mitochondrial proteins, leading to mitochondrial dysfunction, depletion of glutathione, severe oxidative stress, and ultimately, apoptotic and necrotic cell death.
Cisplatin: As a cornerstone of cancer chemotherapy, cisplatin's clinical utility is hampered by its dose-dependent nephrotoxicity. Cisplatin accumulates in renal tubular cells and exerts its toxic effects primarily through binding to nuclear and mitochondrial DNA, forming adducts that trigger DNA damage response pathways. This leads to the activation of p53, a tumor suppressor protein, which in turn initiates apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inflammation and oxidative stress also play significant roles in cisplatin-induced kidney injury.
Gentamicin: A widely used antibiotic for treating severe gram-negative bacterial infections, gentamicin's major side effect is nephrotoxicity. It is actively taken up by proximal tubular cells and accumulates in lysosomes. The primary mechanism of gentamicin-induced renal cell injury is the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, lipid peroxidation, and activation of inflammatory and apoptotic signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.
Cadmium: This heavy metal is a significant environmental pollutant and a potent nephrotoxicant. Cadmium accumulates in the proximal tubules and induces toxicity primarily by causing mitochondrial dysfunction and stimulating the production of ROS. It can disrupt the mitochondrial electron transport chain, leading to impaired ATP production and oxidative damage to lipids, proteins, and DNA, which culminates in cell death.
Quantitative Comparison of In Vitro Cytotoxicity
Direct comparison of the cytotoxic potential of these agents is crucial for understanding their relative toxicity. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro studies on human kidney (HK-2) cells. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| Cisplatin | HK-2 | 24 h | 10.1 µM | [1] |
| Gentamicin | HK-2 | 24 h | 22.3 mM | [1] |
| This compound | hPT cells | Not Specified | Induces apoptosis at 10-500 µM | [2] |
| Cadmium | Not specified | Not specified | Not specified |
IC50 values for this compound and Cadmium in HK-2 cells under directly comparable conditions were not available in the reviewed literature. The data for this compound indicates a concentration range where apoptosis is induced in primary human proximal tubular (hPT) cells.
Signaling Pathways in Nephrotoxicity
The intricate signaling cascades leading to renal cell death are visualized below. These diagrams illustrate the key molecular events initiated by each nephrotoxic agent.
References
Navigating the Labyrinth of DCVC-Induced Renal Lesions: A Guide to Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The study of drug- and chemical-induced nephrotoxicity is a cornerstone of preclinical safety assessment. S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the common environmental contaminant trichloroethylene, serves as a potent and selective proximal tubular nephrotoxicant, making it a valuable tool for modeling acute kidney injury. However, the reproducibility of this compound-induced renal lesions across different laboratories can be a significant challenge, leading to variability in experimental outcomes and complicating data interpretation. This guide provides a comparative overview of experimental data, detailed methodologies, and key signaling pathways to enhance understanding and promote consistency in this compound-based nephrotoxicity studies.
Comparative Analysis of this compound-Induced Renal Lesions
The induction and severity of renal lesions following this compound administration are influenced by a multitude of factors, including dose, animal species, and the time course of the study. While direct inter-laboratory comparative studies are scarce, a synthesis of published data highlights key variables and their impact on reported outcomes.
| Parameter | Study Reference (Hypothetical) | Species/Strain | This compound Dose & Route | Time Point of Peak Injury | Key Renal Lesions Observed | Serum/Urine Biomarkers |
| Study A | (Fictional et al., 2021) | Male Swiss-Webster Mice | 15, 30, 75 mg/kg, i.p. | 36-72 hours | Proximal tubular necrosis, dose-dependent severity. Inhibition of tissue repair at high doses.[1] | Increased serum creatinine and BUN at higher doses. |
| Study B | (Fictional et al., 2018) | Male Sprague-Dawley Rats | 230 µmol/kg, i.p. | Not specified | Not the primary focus, precursor toxicity studied. | Data on precursors (NA-DCVCS, DCVCS) provided.[2] |
| Study C | (Fictional et al., 1983) | Young New Zealand White Rabbits | 20-100 mg/kg, i.p. | Not specified | Necrosis in the pars recta region of proximal tubules.[3] | Dose-dependent decrease in tubular active transport.[3] |
| Study D | (Fictional et al., 1995) | New Zealand White Rabbits | 10 mg/kg, i.v. | 24 hours | Marked proteinuria, glucosuria. | 45-50 fold increase in total urinary protein, 10-15 fold increase in urinary N-acetyl-beta-D-glucosaminidase, ~2-fold increase in serum creatinine.[4] |
Note: This table is a representative summary based on findings from multiple sources and is intended to illustrate the range of experimental conditions and outcomes. Direct comparison is challenging due to variations in experimental design.
Key Experimental Protocols
Standardization of experimental protocols is critical for improving the reproducibility of this compound-induced nephrotoxicity studies. Below are detailed methodologies for key experimental components.
Animal Models and this compound Administration
-
Species and Strain: Commonly used models include male Swiss-Webster mice and Sprague-Dawley rats.[1][2] The choice of species can influence metabolic activation and sensitivity to this compound.
-
This compound Preparation and Dosing: this compound is typically dissolved in distilled water or saline.[1] Doses can range from 15 to 100 mg/kg and are most frequently administered via intraperitoneal (i.p.) injection.[1][3] The dose selection is critical, as higher doses can inhibit tissue repair and lead to acute renal failure.[1]
-
Time Course: The timing of peak renal injury is dose-dependent, with lower to medium doses showing peak effects between 36 and 72 hours post-administration.[1]
Assessment of Renal Injury
-
Histopathology: Kidney tissues are fixed (e.g., in formalin), processed, and stained (e.g., with hematoxylin and eosin) for light microscopic examination to assess tubular necrosis, apoptosis, and other morphological changes.[4]
-
Serum Biomarkers: Blood urea nitrogen (BUN) and serum creatinine are standard markers of glomerular filtration rate and overall kidney function.[4][5]
-
Urinary Biomarkers: Analysis of urine for proteinuria and glucosuria provides evidence of tubular damage.[4] Specific markers like N-acetyl-beta-D-glucosaminidase (NAG) are indicative of proximal tubule injury.[4]
-
Functional Assays: The integrity of tubular transport can be assessed by measuring the active transport of organic ions in isolated renal tubules.[3]
Visualizing Experimental and Molecular Pathways
To aid in the conceptualization of experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A generalized workflow for studies of this compound-induced nephrotoxicity.
Caption: Key steps in the bioactivation and toxicity of this compound in renal cells.
Mechanisms of this compound-Induced Renal Injury: A Deeper Dive
The nephrotoxicity of this compound is not caused by the parent compound itself but rather by its bioactivation within the kidney.[3] The process begins with the uptake of this compound into renal proximal tubular cells. Here, it is metabolized by the enzyme cysteine conjugate β-lyase to a reactive thioacylating metabolite.[6]
This highly reactive metabolite can then covalently bind to various cellular macromolecules, including proteins.[7] This binding is a critical initiating event that leads to widespread cellular dysfunction. One of the primary targets is the mitochondria, leading to mitochondrial dysfunction and a subsequent increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress.[7] This oxidative stress, coupled with the direct damage from covalent binding, ultimately culminates in cell injury and death through processes like apoptosis and necrosis.[7]
Furthermore, reactive metabolites of this compound have been shown to inhibit key components of the glutathione redox cycle, such as glutathione reductase and glutathione peroxidase, which impairs the cell's antioxidant defense system and exacerbates oxidative injury.[7]
Conclusion and Recommendations
The variability in reported this compound-induced renal lesions across different studies underscores the need for greater standardization in experimental design and reporting. While this compound remains a valuable tool for studying acute kidney injury, researchers should be mindful of the significant impact that dose, species, and time course have on experimental outcomes. By carefully considering these factors and adhering to detailed, standardized protocols, the scientific community can improve the reproducibility of this compound-based nephrotoxicity studies, leading to more robust and reliable data for preclinical drug safety assessment. Future research efforts should include direct inter-laboratory comparisons to systematically identify and mitigate sources of variability.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-(1,2-dichlorovinyl)-L-cysteine-induced nephrotoxicity in the New Zealand white rabbit: characterization of proteinuria and examination of the potential role of oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Validation of Computationally-Driven Drug Discovery Data
For researchers, scientists, and drug development professionals navigating the complexities of computationally-driven drug discovery, rigorous statistical validation of research data is paramount. This guide provides an objective comparison of common statistical methods used to validate data from key in silico techniques, supported by experimental protocols and quantitative performance metrics.
The advent of artificial intelligence (AI) and machine learning has revolutionized early-stage drug discovery, enabling the rapid screening and identification of potential drug candidates. Companies at the forefront of this technological wave, often backed by venture capital firms like DCVC Bio, leverage these computational platforms to generate vast amounts of research data. However, the predictive power of these models is only as reliable as the statistical methods used to validate them. This guide offers a comparative overview of statistical validation techniques for Quantitative Structure-Activity Relationship (QSAR) models, virtual screening, pharmacophore modeling, and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Model Validation
QSAR models are statistical models that relate the quantitative chemical structure of a molecule to its biological activity. Validating these models is crucial to ensure their predictive accuracy for new, unsynthesized compounds. The primary validation strategies are internal and external validation.
Comparison of QSAR Validation Methods
| Validation Method | Key Statistical Metrics | Description | Typical Application |
| Internal Validation | q² or Q² (Cross-validated r²): A measure of the model's predictive ability, determined by techniques like Leave-One-Out (LOO) or k-fold cross-validation. | Assesses the robustness and predictive performance of the model using only the training dataset. It helps to prevent overfitting. | Essential for initial model assessment and for smaller datasets where a separate external test set is not feasible.[1] |
| External Validation | Predictive r² (pred_r²): The coefficient of determination calculated for an external test set of compounds not used in model development.[1] | Provides an unbiased estimate of the model's predictive performance on new data.[1][2] | Considered the gold standard for validating a QSAR model's real-world predictive power.[1] |
| Concordance Correlation Coefficient (CCC): Measures the agreement between the predicted and observed values. | More stringent than r² as it also accounts for the deviation from the line of identity. | Useful for a more rigorous assessment of predictive accuracy in external validation. | |
| r_m²: A metric that penalizes models for large differences between predicted and observed values. | Can be a more stringent and reliable metric for external validation compared to the traditional predictive r². | Recommended for regulatory purposes where a high degree of confidence in the model's predictions is required. |
Experimental Protocol: External Validation of a QSAR Model
External validation is a critical step to verify the predictive power of a QSAR model on a new set of chemical compounds.
Objective: To assess the ability of a developed QSAR model to predict the biological activity of compounds not used in the model's training.
Protocol:
-
Data Curation:
-
Compile a dataset of molecules with their corresponding experimentally determined biological activities.
-
Ensure data quality by removing duplicates, correcting structural errors, and standardizing chemical structures.
-
-
Data Splitting:
-
Divide the curated dataset into a training set and a test set. A common split is 70-80% for the training set and 20-30% for the test set.
-
The division should be done rationally to ensure that both sets are representative of the chemical space of the entire dataset. Methods like sphere exclusion or random selection can be employed.[2]
-
-
Model Development:
-
Use the training set to build the QSAR model using a suitable statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms).
-
-
Prediction on Test Set:
-
Use the developed QSAR model to predict the biological activities of the compounds in the test set.
-
-
Performance Evaluation:
-
Calculate the predictive r² (pred_r²) between the experimentally observed and predicted activities for the test set.
-
Additionally, calculate other metrics like Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) to further assess the model's predictive accuracy.
-
-
Applicability Domain Definition:
-
Define the applicability domain of the model to ensure that predictions are only made for compounds that are similar to those in the training set.
-
Virtual Screening and Pharmacophore Model Validation
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. Pharmacophore models, which define the essential steric and electronic features necessary for biological activity, are often used in virtual screening. Validation ensures that these methods can effectively distinguish between active and inactive compounds.
Comparison of Virtual Screening Validation Metrics
| Metric | Description | Advantage | Disadvantage |
| Enrichment Factor (EF) | Measures how many more active compounds are found in the top fraction (e.g., 1% or 5%) of a ranked list compared to a random selection. | Simple to calculate and interpret, focusing on early recognition of actives. | Can be sensitive to the initial ranking and does not consider the overall ranking performance. |
| Receiver Operating Characteristic (ROC) Curve / Area Under the Curve (AUC) | The ROC curve plots the true positive rate against the false positive rate at various threshold settings. The AUC represents the overall performance of the model. | Provides a comprehensive measure of the model's ability to discriminate between active and inactive compounds across all ranking thresholds.[3] | May not be ideal for evaluating early enrichment, which is often the primary goal of virtual screening. |
| Boltzmann-Enhanced Discrimination of ROC (BEDROC) | A modification of the ROC curve that gives more weight to the early part of the ranked list. | Balances the need for overall good performance with a focus on early enrichment. | More complex to calculate than the standard ROC AUC. |
| Goodness of Hit (GH) Score | A metric that combines sensitivity (ability to find actives) and specificity (ability to reject inactives) into a single score. | Provides a balanced measure of a pharmacophore model's performance. | Not as widely used as EF and ROC AUC. |
Experimental Protocol: Virtual Screening Validation Using a Decoy Set
Objective: To evaluate the ability of a virtual screening protocol or pharmacophore model to prioritize known active compounds over inactive "decoy" molecules.
Protocol:
-
Prepare the Active Ligand Set:
-
Compile a set of known active compounds for the target of interest.
-
-
Generate a Decoy Set:
-
Create a larger set of "decoy" molecules that have similar physicochemical properties (e.g., molecular weight, logP) to the active ligands but are assumed to be inactive.[3] This can be done using tools like DUD-E (Directory of Useful Decoys, Enhanced).
-
-
Combine and Screen:
-
Combine the active and decoy sets into a single database.
-
Perform the virtual screening using the chosen method (e.g., docking, pharmacophore screening).
-
-
Rank the Results:
-
Rank all compounds in the combined database based on their screening scores.
-
-
Calculate Performance Metrics:
-
Calculate the Enrichment Factor (EF) at various percentages of the ranked list (e.g., 1%, 5%, 10%).
-
Generate a ROC curve and calculate the Area Under the Curve (AUC).
-
Calculate other relevant metrics like BEDROC or GH score.
-
-
Analyze the Results:
-
A good virtual screening method should rank the active compounds significantly higher than the decoy molecules, resulting in high EF and AUC values.
-
Molecular Docking Validation
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to a protein target.
Primary Validation Method for Molecular Docking
| Validation Method | Key Statistical Metric | Description | Typical Application |
| Re-docking (Pose Prediction) | Root Mean Square Deviation (RMSD): The average distance between the atoms of the docked ligand pose and the experimentally determined (e.g., from X-ray crystallography) ligand pose. | A low RMSD value (typically < 2.0 Å) indicates that the docking program can accurately reproduce the known binding mode of a ligand.[4][5] | The most common and fundamental method for validating the accuracy of a docking protocol.[4][5] |
Experimental Protocol: Molecular Docking Validation by Re-docking
Objective: To determine if a molecular docking program can accurately reproduce the experimentally observed binding pose of a ligand in a protein's active site.
Protocol:
-
Obtain a High-Resolution Crystal Structure:
-
Select a high-resolution crystal structure of the target protein in complex with a ligand from the Protein Data Bank (PDB).
-
-
Prepare the Protein and Ligand:
-
Separate the ligand from the protein structure.
-
Prepare the protein for docking by adding hydrogen atoms, assigning charges, and defining the binding site (grid box).
-
Prepare the ligand by assigning atom types and charges.
-
-
Re-dock the Ligand:
-
Use the docking program to dock the separated ligand back into the prepared protein's binding site.
-
-
Calculate RMSD:
-
Superimpose the docked ligand pose with the original crystal structure ligand pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
-
Evaluate the Result:
By employing these rigorous statistical validation methods, researchers can ensure the reliability and predictive power of their computational models, ultimately leading to more informed decisions in the drug discovery and development pipeline.
References
- 1. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Renal Cell Apoptosis: A Comparative Guide to DCVC and Other Nephrotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis in renal cells is a critical factor in the pathogenesis of nephrotoxicity caused by various chemical compounds. Understanding the intricate molecular pathways leading to programmed cell death is paramount for developing effective therapeutic strategies and for the safety assessment of new drug candidates. This guide provides a comprehensive comparison of the mechanisms of apoptosis induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and other notable nephrotoxic agents, supported by experimental data and detailed protocols.
At a Glance: Comparative Efficacy in Inducing Renal Cell Apoptosis
The following table summarizes the dose- and time-dependent effects of this compound and other selected nephrotoxic compounds on the induction of apoptosis in renal cells, providing a quantitative comparison of their apoptotic potential.
| Compound | Cell Line/System | Concentration Range | Time Points | Key Apoptotic Readouts | Reference |
| This compound | Human Proximal Tubular (hPT) Cells | 10 - 1000 µM | 2 - 48 h | Increased percentage of subdiploid cells (apoptosis) | [1] |
| Human Proximal Tubular (hPT) Cells | 10 - 100 µM | Up to 24h | Increased percentage of subdiploid cells | [2] | |
| This compound Sulfoxide (DCVCS) | Human Proximal Tubular (hPT) Cells | 10 - 500 µM | 1 - 48 h | Increased proportion of apoptotic cells (subdiploid DNA) | [3] |
| Cisplatin | Renal Proximal Tubule Cells (RPTC) | 50 µM | Up to 24 h | 50-fold increase in caspase-3 activity, 4-fold increase in phosphatidylserine externalization | [4] |
| African Green Monkey Kidney (Vero) Cells | 2.5 - 20 µM | 24 and 48 h | Increased Annexin V-FITC/PI positive cells | [5] | |
| LLC-PK1 Cells | > 50 µM | Not specified | Increased caspase-3 activity, DNA laddering | [6] | |
| Gentamicin | LLC-PK1 Cells | 0.1 - 10 mM | Up to 15 days | Dose-dependent increase in apoptotic cells (up to 23.9% at 10 mM) | [7][8] |
| LLC-PK1 and MDCK Cells | Up to 3 mM | Up to 4 days | Linearly increased apoptosis with time and concentration (10-18% TUNEL positive cells) | [9][10] | |
| Electroporated LLC-PK1 Cells | 0.03 mM | 24 h | ~16% apoptosis | ||
| Cyclosporine A | LLC-PK1 Cells | 4.2 nM - 83 µM | 24 h | Increased sub-G0/G1 peak, Annexin V binding, and TUNEL positive cells at lower doses | [11] |
| Aristolochic Acid I (AAI) | NRK52E Cells | 10 µM | 12 - 24 h | Time-dependent increase in apoptotic cells (~15% early apoptosis at 12h) | [12] |
| LLC-PK1 Cells | 80 - 1280 ng/ml | 24 h | No significant apoptosis detected by Annexin V | [13] | |
| HK-2 Cells | 10 - 90 µM | 24 h | Dose-dependent cytotoxicity | [14] | |
| Cadmium | NRK-52E Cells | 5 µM | 6 h | Increased expression of cleaved caspases-9 and -3 | [15] |
| LLC-PK1 Cells | 1 - 20 µM | Post-exposure (6 and 48h) | Two waves of apoptosis post-exposure | [16] |
Delving into the Molecular Pathways: this compound-Induced Apoptosis
This compound, a metabolite of the environmental contaminant trichloroethylene, selectively targets the renal proximal tubules, inducing a cascade of events that culminate in apoptotic cell death. The primary mechanism involves the bioactivation of this compound by the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol that covalently binds to cellular macromolecules, initiating cellular stress.
The core mechanism of this compound-induced apoptosis is centered around mitochondrial dysfunction . This is characterized by:
-
Inhibition of Mitochondrial Respiration: this compound targets mitochondrial enzymes, leading to a decrease in ATP production.
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the overproduction of ROS, causing oxidative stress.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: Cytochrome c and other pro-apoptotic proteins are released from the mitochondria into the cytosol.
The release of cytochrome c triggers the activation of the intrinsic apoptotic pathway , leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspase-3.
Caption: this compound-induced intrinsic apoptosis pathway.
A Comparative Look at Alternative Nephrotoxicants
While this compound provides a classic model for studying chemically-induced renal apoptosis, other compounds are also widely investigated. Understanding their mechanisms provides a broader perspective on renal cell death.
Cisplatin
This widely used chemotherapeutic agent induces apoptosis in renal tubular cells through multiple pathways. Cisplatin causes DNA damage, leading to the activation of p53, which can trigger the intrinsic pathway. It also directly damages mitochondria, leading to ROS production and the release of cytochrome c. Furthermore, cisplatin can activate the extrinsic pathway through the upregulation of death receptors like Fas.[1][4][5][6][11][17]
Caption: Cisplatin-induced apoptosis pathways.
Gentamicin
An aminoglycoside antibiotic, gentamicin induces apoptosis primarily through lysosomal and mitochondrial pathways. It accumulates in lysosomes, causing their destabilization and the release of cathepsins. Gentamicin also directly affects mitochondria, leading to the release of pro-apoptotic factors and subsequent caspase activation.[7][8][9][10][18][19]
Caption: Gentamicin-induced apoptosis pathway.
Cyclosporine A
This immunosuppressant drug induces apoptosis in renal cells through both the intrinsic and extrinsic pathways. It can upregulate the expression of Fas and FasL, activating the extrinsic pathway. Cyclosporine A also promotes the translocation of Bax to the mitochondria, leading to cytochrome c release and activation of the intrinsic pathway.[11][20][21][22][23]
Caption: Cyclosporine A-induced apoptosis pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess apoptosis in renal cells.
Experimental Workflow for Assessing Nephrotoxicant-Induced Apoptosis
References
- 1. Apoptosis, necrosis, and cell proliferation induced by S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Apoptosis induced by cisplatin nephrotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gentamicin Induced Apoptosis of Renal Tubular Epithelial (LLC-PK1) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin induced apoptosis of renal tubular epithelial (LLC-PK1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. Apoptosis and necrosis: mechanisms of cell death induced by cyclosporine A in a renal proximal tubular cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aristolochic Acid I Induced Autophagy Extenuates Cell Apoptosis via ERK 1/2 Pathway in Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Aristolochic acid suppresses DNA repair and triggers oxidative DNA damage in human kidney proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cell cycle synchronization on cadmium-induced apoptosis and necrosis in NRK-52E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanisms of renal cell apoptosis induced by cyclosporine A: a systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. karger.com [karger.com]
- 23. Mechanisms of Cyclosporine-Induced Renal Cell Apoptosis: A Systematic Review | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of In Vitro and In Vivo Toxicokinetics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicokinetic profiles of the nephrotoxic agent S-(1,2-dichlorovinyl)-L-cysteine (DCVC) through a comparative analysis of in vitro and in vivo experimental data.
This guide provides a detailed comparison of the toxicokinetics of S-(1,2-dichlorovinyl)-L-cysteine (this compound), a known nephrotoxic metabolite of the industrial solvent trichloroethylene. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its risk to human health. This document synthesizes available data from both in vitro and in vivo studies to offer a comparative perspective on its toxicokinetic behavior.
Quantitative Toxicokinetic Data
The following tables summarize the key toxicokinetic parameters of this compound obtained from in vivo studies in rats and descriptive data from in vitro toxicity assessments. A direct quantitative comparison of kinetic parameters is challenging due to the limited availability of in vitro metabolic rate data in the public domain.
| Parameter | Value | Species/Model | Dose/Concentration | Route of Administration |
| Clearance | >99% cleared from plasma within 2.5 hours | Male Fischer 344 Rats | Not specified | Intravenous or Intraperitoneal |
| Initial Half-life ([³⁵S]this compound) | 2.0 hours | Male Fischer 344 Rats | Not specified | Intravenous or Intraperitoneal |
| Initial Half-life ([¹⁴C]this compound) | 2.8 hours | Male Fischer 344 Rats | Not specified | Intravenous or Intraperitoneal |
| Peak Tissue Distribution | Highest concentration in the kidneys | Mice | 30 mg/kg | Intraperitoneal |
| Primary Route of Excretion | Urine (50.7% of dose within 48 hours) | Mice | 30 mg/kg | Intraperitoneal |
Table 1: In Vivo Toxicokinetic Parameters of this compound. This table presents the available quantitative data on the in vivo disposition of this compound in rodents. The rapid clearance from plasma and a short initial half-life suggest efficient initial elimination, with the kidneys being the primary site of accumulation.[1]
| System | Observation | Concentration |
| Isolated Perfused Rat Kidney | Concentration- and time-dependent nephrotoxicity | 0.5 and 2.5 mM |
| Freshly Isolated Human Proximal Tubular Cells | Highly cytotoxic after 1 hour of exposure | 0.5 mM |
Table 2: In Vitro Toxicity of this compound. This table highlights the concentrations at which this compound exhibits toxicity in isolated kidney preparations. These in vitro systems confirm the direct nephrotoxic potential of this compound.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. Below are summaries of protocols typically employed in the in vitro and in vivo assessment of this compound.
In Vitro Nephrotoxicity Assessment in Isolated Perfused Rat Kidney
This ex vivo technique allows for the study of a compound's effect on an intact organ under controlled conditions.
-
Animal Model: Male Wistar rats are commonly used.
-
Kidney Isolation: The right kidney is cannulated via the aorta and renal artery and carefully excised.
-
Perfusion: The isolated kidney is placed in a perfusion chamber and perfused with a Krebs-Henseleit buffer containing bovine serum albumin, glucose, and a mixture of amino acids, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Dosing: this compound is dissolved in the perfusion medium to achieve the desired final concentrations (e.g., 0.5 and 2.5 mM).[3]
-
Sample Collection: Perfusate and urine samples are collected at regular intervals to analyze markers of kidney function, such as glucose reabsorption, protein excretion, and enzyme activities (e.g., gamma-glutamyltransferase and alkaline phosphatase).[3]
-
Data Analysis: Changes in renal function parameters over time and across different this compound concentrations are evaluated to determine nephrotoxicity.
In Vivo Toxicokinetic Study in Rats
In vivo studies provide a comprehensive understanding of a substance's behavior in a whole organism.
-
Animal Model: Male Fischer 344 rats are utilized.[1]
-
Radiolabeling: this compound is radiolabeled with isotopes such as ³⁵S or ¹⁴C to facilitate tracking and quantification.[1]
-
Dosing: A known dose of radiolabeled this compound is administered to the rats, typically via intravenous or intraperitoneal injection.[1]
-
Sample Collection: Blood samples are collected at multiple time points (e.g., from 5 minutes to 96 hours) post-administration. Urine and feces are also collected over specified periods (e.g., 48 hours).[1] At the end of the study, various tissues (kidney, liver, brain, etc.) are harvested.
-
Sample Analysis: The concentration of radioactivity in plasma, urine, feces, and tissues is determined using liquid scintillation counting. Metabolites can be identified and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key toxicokinetic parameters, including clearance, half-life, and volume of distribution.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic fate and experimental procedures aid in the comprehension of complex biological processes.
Caption: Metabolic pathway of this compound leading to nephrotoxicity.
References
- 1. Metabolism of [14C]- and [35S]S-(1,2-dichlorovinyl)-L-cysteine in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dichloroacetylene (DCVC): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. Dichloroacetylene (DCVC), a highly reactive and toxic compound, necessitates stringent disposal protocols. This guide provides essential, step-by-step information for the safe management of this compound waste.
Immediate Safety and Handling Precautions
This compound is a colorless, oily liquid with a sweet, disagreeable odor.[1][2] It is highly flammable, reactive, and explosive, and is also considered a potential carcinogen.[1][2][3] Due to its hazardous nature, direct contact and inhalation must be avoided at all times.
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following personal protective equipment:
-
Respiratory Protection: A filter respirator for organic vapors of low boiling point, adapted to the airborne concentration of the substance, is necessary.[1] Operations should be enclosed or utilize local exhaust ventilation.[3]
-
Hand Protection: Wear protective gloves.[1][3] Safety equipment suppliers can provide recommendations on the most protective glove material.[3]
-
Eye Protection: Safety spectacles or eye protection in combination with breathing protection are required.[1]
-
Skin Protection: Wear protective clothing to avoid skin contact.[3]
In case of exposure, immediately wash or shower to remove the chemical.[3] If inhaled, move to fresh air and seek medical attention.[1] If in eyes, rinse with plenty of water for several minutes and seek medical attention.[1]
Quantitative Exposure Limits
To ensure personnel safety, exposure to this compound should be kept below established limits.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | None established | [2] |
| Recommended Exposure Limit (REL) | Ca C 0.1 ppm (0.4 mg/m³) | [2] |
| IDLH (Immediate Danger to Life or Health) | Ca (N.D.) | [2] |
| Short-Term Exposure Limit (STEL) | 0.1 ppm | [1] |
Step-by-Step this compound Disposal Procedure
1. Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated materials, in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Avoid mixing this compound with other waste streams, especially strong acids, oxidants, potassium, sodium, or aluminum powder, to prevent violent reactions.[1][2]
-
Ensure the waste container is made of a material compatible with this compound and is kept tightly closed when not in use.[4]
2. Spill Management: In the event of a this compound spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.[1][3]
-
Remove Ignition Sources: Eliminate all open flames, sparks, and hot surfaces.[1][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material using inert absorbents like vermiculite, dry sand, or earth.[3] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste.[3]
-
Decontamination: Ventilate and wash the spill area after cleanup is complete.[3]
-
Sewer Avoidance: Do not wash this compound spills into the sewer system due to the risk of explosion.[1][3]
3. Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Dichloroacetylene".[4] The label should also indicate all associated hazards (e.g., Flammable, Toxic, Reactive).
-
Storage: Store the sealed waste container in a cool, well-ventilated, fireproof area, separated from incompatible materials.[1] Ensure the storage location is secure and under the control of authorized personnel.
4. Final Disposal:
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance: It is imperative to contact your institution's Environmental Health and Safety (EHS) department and your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations and to ensure compliance with all local, state, and federal regulations.[3] The transportation of dichloroacetylene is forbidden by the Department of Transportation.[2]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
